2-Methyl-6-nitrobenzoic anhydride
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-6-nitrobenzoyl) 2-methyl-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c1-9-5-3-7-11(17(21)22)13(9)15(19)25-16(20)14-10(2)6-4-8-12(14)18(23)24/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKPNMQQSPHKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC(=O)C2=C(C=CC=C2[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440549 | |
| Record name | 2-Methyl-6-nitrobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434935-69-0 | |
| Record name | 2-Methyl-6-nitrobenzoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434935-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-nitrobenzoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0434935690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-6-nitrobenzoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-nitrobenzoic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-6-NITROBENZOIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC8MK6FE8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Methyl-6-nitrobenzoic anhydride synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 2-Methyl-6-nitrobenzoic Anhydride (B1165640)
Introduction
2-Methyl-6-nitrobenzoic anhydride, commonly known as the Shiina reagent or MNBA, is a powerful coupling agent in modern organic synthesis.[1][2] Developed in 2002 by Professor Isamu Shiina, this reagent is highly effective for the formation of esters, amides, and macrolactones from carboxylic acids and alcohols or amines, often under mild conditions and with high yields.[1][3] Its utility is particularly noted in the synthesis of complex natural products.[4][5]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the dehydration of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid. This transformation can be accomplished using a variety of dehydrating agents.
Synthesis Workflow
The logical workflow for the synthesis involves the conversion of the precursor acid to the final anhydride product, followed by purification.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Methyl-6-nitrobenzoic Acid
This protocol describes a representative method for synthesizing the anhydride from its corresponding acid. A similar procedure has been documented for the synthesis of 2-methyl-3-nitrobenzoic anhydride.[6]
Objective: To synthesize this compound via dehydration of 2-methyl-6-nitrobenzoic acid.
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or other suitable dehydrating agent
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-6-nitrobenzoic acid.
-
Solvent Addition: Add an anhydrous solvent to the flask.
-
Reagent Addition: Slowly add an excess of thionyl chloride to the stirred suspension at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress until the starting material is consumed (e.g., by TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude anhydride can be purified by recrystallization from an appropriate solvent system to yield the final product as a solid.[7]
Safety Precautions: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Characterization of this compound
The synthesized anhydride must be characterized to confirm its identity and purity. This involves determining its physical properties and analyzing its spectroscopic data.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂N₂O₇ | [8] |
| Molecular Weight | 344.28 g/mol | [8] |
| Appearance | White to yellow to orange powder or crystal | [8] |
| Melting Point | 173-177 °C | [9] |
| Solubility | Very slightly soluble in water (0.017 g/L at 25 °C); faint turbidity in hot toluene. | [8][9] |
| CAS Number | 434935-69-0 |
Spectroscopic Data
Spectroscopic analysis is crucial for structural elucidation. While direct experimental spectra for the anhydride are not widely published, the expected characteristics can be inferred from the known spectra of its precursor and related compounds.
Table 1: ¹H NMR Spectroscopic Data for Precursor (2-Methyl-6-nitrobenzoic acid) This data for the starting material is useful for comparison to ensure complete conversion.
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 7.998 | Doublet | Aromatic H | [10][11] |
| 7.733 | Triplet | Aromatic H | [10][11] |
| 7.608 | Doublet | Aromatic H | [10][11] |
| 2.414 | Singlet | Methyl (-CH₃) | [10][11] |
| Solvent: DMSO-d₆, Frequency: 399.65 MHz |
Table 2: Infrared (IR) Spectroscopy Data Acid anhydrides exhibit characteristic carbonyl stretching frequencies.
| Wavenumber (cm⁻¹) | Description | Reference(s) |
| ~1850 - 1800 | Asymmetric C=O stretch | [12] |
| ~1790 - 1740 | Symmetric C=O stretch | [12] |
| ~1530 | Asymmetric NO₂ stretch | [11] |
| ~1350 | Symmetric NO₂ stretch | [11] |
| ~1300 - 1000 | C-O stretch | [12] |
Table 3: Mass Spectrometry Data The following data is based on predicted values for the anhydride.
| Adduct Type | m/z (Predicted) | Reference(s) |
| [M+H]⁺ | 345.07173 | [13] |
| [M+Na]⁺ | 367.05367 | [13] |
| [M-H]⁻ | 343.05717 | [13] |
Characterization Workflow
A standard workflow for the characterization of a synthesized organic compound is illustrated below.
Caption: Standard workflow for the characterization of a synthesized compound.
Experimental Protocols: Characterization
The following are generalized protocols for obtaining the necessary spectroscopic data.[11]
3.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the anhydride in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans with proton decoupling is required.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine proton ratios.
-
3.4.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a benchtop FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal, followed by the sample spectrum, typically scanning from 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs a background subtraction. Identify the characteristic absorption bands.
-
3.4.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range.
-
Data Processing: Analyze the spectrum to identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) and compare the measured mass to the calculated exact mass of the compound.
-
Applications in Organic Synthesis
This compound is primarily used as a condensing agent for the formation of ester and amide bonds, including macrolactonization.[4][14][15] The reaction proceeds through a mixed anhydride intermediate.
General Application Workflow: Esterification
The diagram below illustrates the use of MNBA in a typical esterification reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]
- 4. scientificlabs.com [scientificlabs.com]
- 5. This compound | 434935-69-0 [amp.chemicalbook.com]
- 6. Crystal structure of 2-methyl-3-nitrobenzoic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. PubChemLite - this compound (C16H12N2O7) [pubchemlite.lcsb.uni.lu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-nitrobenzoic anhydride (B1165640), commonly known as the Shiina reagent or MNBA, is a highly effective dehydrating condensation agent used in organic synthesis.[1] Developed by Professor Isamu Shiina in 2002, it has become a valuable tool for the formation of esters, amides, and particularly for the macrolactonization of ω-hydroxycarboxylic acids under mild, basic conditions.[1] Its utility is highlighted in the total synthesis of complex, biologically active natural products where high yields and chemoselectivity are paramount.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-6-nitrobenzoic anhydride, detailed experimental protocols, and a mechanistic exploration of its reactivity.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to yellow or orange powder or crystal.[4] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂N₂O₇ | [4] |
| Molecular Weight | 344.28 g/mol | [4] |
| Melting Point | 173-177 °C | [5] |
| Boiling Point | 559.4 ± 50.0 °C (Predicted) | [6] |
| Density | 1.416 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | White to yellow to orange powder/crystal | [4] |
| Solubility | Almost insoluble in water (0.017 g/L at 25 °C). Very faint turbidity in hot toluene (B28343). | [4] |
| Storage | Store in an inert atmosphere at room temperature. | [6] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. Due to the anhydride structure, the chemical environments of the protons on the two aromatic rings are identical.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.0 - 7.6 | Multiplet | Aromatic Protons (Ar-H) |
| ~2.4 - 2.5 | Singlet | Methyl Protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons, and the methyl carbon.
| Chemical Shift (ppm) | Assignment |
| ~160 - 165 | Carbonyl Carbon (C=O) |
| ~150 - 120 | Aromatic Carbons (Ar-C) |
| ~20 | Methyl Carbon (-CH₃) |
IR Spectroscopy (Predicted)
The infrared spectrum of an anhydride is distinguished by two characteristic carbonyl stretching bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 - 1800 | Strong | Symmetric C=O Stretch |
| ~1790 - 1740 | Strong | Asymmetric C=O Stretch |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~1300 - 1000 | Strong | C-O Stretch |
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 344 | [M]⁺ (Molecular Ion) |
| 181 | [M - C₈H₆NO₃]⁺ (cleavage of the anhydride) |
| 164 | [C₈H₆NO₂]⁺ (loss of a carboxyl group from the 2-methyl-6-nitrobenzoyl fragment) |
Chemical Properties and Applications
This compound is a powerful reagent for esterification, amidation, and macrolactonization reactions, collectively known as the Shiina esterification.[7]
Shiina Macrolactonization
The Shiina macrolactonization is a highly effective method for the synthesis of medium to large-sized lactones from ω-hydroxycarboxylic acids. The reaction proceeds under mild, often room temperature, conditions in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO).
Reaction Scheme:
The use of this compound is particularly advantageous in the synthesis of complex molecules with sensitive functional groups due to the mild reaction conditions.
Reaction Mechanism
The accepted mechanism for the Shiina macrolactonization involves the following key steps:
-
Activation of the Anhydride: The nucleophilic catalyst (e.g., DMAP) attacks one of the carbonyl carbons of this compound to form a highly reactive acylpyridinium salt.
-
Mixed Anhydride Formation: The carboxylate of the ω-hydroxycarboxylic acid attacks the acylpyridinium salt, leading to the formation of a mixed anhydride and the release of the catalyst.
-
Intramolecular Cyclization: The hydroxyl group of the ω-hydroxycarboxylic acid moiety then attacks the activated carbonyl center of the mixed anhydride in an intramolecular fashion. This step is facilitated by the regeneration of the nucleophilic catalyst.
-
Lactone Formation: The tetrahedral intermediate collapses to form the macrolactone and a molecule of 2-methyl-6-nitrobenzoic acid as a byproduct.
Caption: Mechanism of Shiina Macrolactonization.
Experimental Protocols
Synthesis of this compound (General Procedure)
Principle: The synthesis involves the dehydration of two equivalents of 2-methyl-6-nitrobenzoic acid using a suitable dehydrating agent, such as trifluoroacetic anhydride or by heating.
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Trifluoroacetic anhydride (or other suitable dehydrating agent)
-
Anhydrous dichloromethane (B109758) (or other suitable inert solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methyl-6-nitrobenzoic acid (2.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of cold water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Caption: General workflow for the synthesis of this compound.
Shiina Macrolactonization of an ω-Hydroxycarboxylic Acid (Representative Protocol)
Materials:
-
ω-Hydroxycarboxylic acid
-
This compound (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the ω-hydroxycarboxylic acid (1.0 eq) in anhydrous toluene, add this compound (1.1 - 1.5 eq) and DMAP (0.1 - 0.2 eq).
-
The reaction mixture is stirred at room temperature.
-
In a separate flask, prepare a solution of the ω-hydroxycarboxylic acid in anhydrous toluene.
-
Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the reaction mixture over a period of 4-12 hours to maintain high dilution conditions, which favors intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude macrolactone is purified by column chromatography on silica (B1680970) gel.
Caption: General workflow for Shiina Macrolactonization.
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to facilitate esterification, amidation, and particularly macrolactonization under mild conditions makes it an indispensable tool for the construction of complex molecules, including many with significant therapeutic potential. A thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe application in research and drug development. This guide provides a foundational resource for scientists to leverage the power of the Shiina reagent in their synthetic endeavors.
References
- 1. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. academic.oup.com [academic.oup.com]
The Shiina Esterification: A Technical Guide to the Mechanism of Action of 2-Methyl-6-nitrobenzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The esterification reaction is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including active pharmaceutical ingredients. Among the myriad of esterification methods, the Shiina esterification, which utilizes 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), has emerged as a powerful and versatile tool. This is particularly true for the synthesis of complex and sterically hindered esters, as well as for macrolactonization. This technical guide provides an in-depth exploration of the core mechanism of the MNBA-mediated esterification, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism of Action: A Nucleophilic Catalysis Pathway
The Shiina esterification, in its most common and efficient form, operates under basic conditions employing a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO).[1][2] The reaction proceeds through a multi-step mechanism that ensures high yields and excellent chemoselectivity.[3][4][5]
The reaction is initiated by the deprotonation of the carboxylic acid by a base, commonly a tertiary amine like triethylamine (B128534) (Et3N), to form a carboxylate anion. This carboxylate then reacts with 2-Methyl-6-nitrobenzoic anhydride (MNBA) to generate a mixed anhydride (MA).[6]
The key to the high reactivity of the Shiina esterification lies in the subsequent activation of this mixed anhydride by the nucleophilic catalyst, DMAP. DMAP selectively attacks the less sterically hindered carbonyl group of the mixed anhydride, which is the one derived from the substrate carboxylic acid. This attack leads to the formation of a highly reactive N-acylpyridinium intermediate. The steric hindrance provided by the methyl group and the electronic effect of the nitro group on the MNBA moiety direct the nucleophilic attack of DMAP to the desired carbonyl center.
This N-acylpyridinium intermediate is a potent acylating agent due to the positive charge on the pyridine (B92270) nitrogen, which significantly increases the electrophilicity of the carbonyl carbon.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acylpyridinium intermediate. This step is followed by the collapse of the tetrahedral intermediate and the elimination of DMAP, which is regenerated in its catalytic role. The 2-methyl-6-nitrobenzoate (B8389549) anion, a byproduct of the initial mixed anhydride formation, can act as a base to facilitate the deprotonation of the alcohol and the final product formation.
The overall process is highly efficient, often proceeding at room temperature and leading to excellent yields of the desired ester with minimal side products.[7][8]
Visualizing the Mechanism and Workflow
To provide a clear visual representation of the reaction pathway and the experimental setup, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of the Shiina esterification.
Caption: A generalized experimental workflow for the Shiina esterification.
Quantitative Data on Esterification Yields
The Shiina esterification consistently provides high to excellent yields across a broad range of substrates, including sterically demanding carboxylic acids and alcohols. The following tables summarize representative quantitative data from the literature.
Table 1: Esterification of Various Carboxylic Acids with Primary Alcohols
| Carboxylic Acid | Alcohol | Time (h) | Yield (%) |
| 3-Phenylpropanoic acid | 3-Phenyl-1-propanol | 1 | >99 |
| Pivalic acid | 3-Phenyl-1-propanol | 1.5 | 98 |
| Adamantane-1-carboxylic acid | 3-Phenyl-1-propanol | 2 | 99 |
| Benzoic acid | 3-Phenyl-1-propanol | 1 | >99 |
Table 2: Esterification with Secondary and Tertiary Alcohols
| Carboxylic Acid | Alcohol | Time (h) | Yield (%) |
| 3-Phenylpropanoic acid | (±)-4-Phenyl-2-butanol | 6 | 96 |
| Pivalic acid | (±)-4-Phenyl-2-butanol | 15 | 95 |
| 3-Phenylpropanoic acid | tert-Butanol | 24 | 85 |
Detailed Experimental Protocols
The following provides a general, adaptable protocol for conducting a Shiina esterification. For macrolactonization, a slow addition of the hydroxy acid via syringe pump is typically employed to favor the intramolecular reaction.
General Procedure for Intermolecular Esterification
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (B109758) (CH2Cl2) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 equiv), the alcohol (1.1 equiv), and triethylamine (1.5 equiv).
-
Dissolve the mixture in anhydrous dichloromethane.
-
Add this compound (MNBA) (1.3 equiv) to the solution at room temperature.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.
Conclusion
The Shiina esterification, utilizing this compound, stands as a highly effective and reliable method for the synthesis of esters, particularly for challenging substrates. Its mechanism, rooted in the formation of a highly reactive N-acylpyridinium intermediate through nucleophilic catalysis, ensures high yields and chemoselectivity under mild reaction conditions. The provided data, protocols, and diagrams offer a comprehensive technical overview for researchers and professionals in the field of organic synthesis and drug development, enabling the effective application of this powerful synthetic tool.
References
- 1. nbinno.com [nbinno.com]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Shiina esterification - Wikipedia [en.wikipedia.org]
- 8. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
The Role of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) as a Dehydrating Agent in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent, has emerged as a highly efficient and versatile dehydrating agent in modern organic synthesis.[1][2] Developed by Professor Isamu Shiina, this reagent has gained significant traction for its ability to promote esterification, macrolactonization, and amidation reactions under remarkably mild conditions, often affording high yields and chemoselectivity.[3] This technical guide provides a comprehensive overview of the core principles governing the use of MNBA, detailed experimental protocols for its key applications, a comparative analysis of its performance against other common dehydrating agents, and a protocol for its synthesis.
Introduction
The formation of ester and amide bonds is a fundamental transformation in organic chemistry, central to the synthesis of a vast array of pharmaceuticals, natural products, and materials. Traditional methods for these dehydrative couplings often require harsh conditions, such as high temperatures or the use of stoichiometric amounts of strong acids or bases, which can be incompatible with sensitive functional groups. MNBA has risen to prominence as a powerful alternative that circumvents many ofthese limitations. Its utility is particularly pronounced in the synthesis of complex molecules, where preserving stereochemical integrity and functional group tolerance is paramount.[1]
Mechanism of Action: The Shiina Esterification
The efficacy of MNBA as a dehydrating agent lies in its ability to activate a carboxylic acid through the formation of a mixed anhydride intermediate. The most widely adopted protocol, often referred to as the Shiina esterification or Shiina macrolactonization, operates under basic conditions and is catalyzed by a nucleophilic agent, typically 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO).[1]
The generally accepted mechanism proceeds as follows:
-
Formation of the Mixed Anhydride: The carboxylic acid reacts with MNBA to form a highly reactive mixed anhydride. This step is facilitated by the presence of a base, such as triethylamine, which deprotonates the carboxylic acid.
-
Activation by Nucleophilic Catalyst: The nucleophilic catalyst (e.g., DMAP) attacks the sterically less hindered carbonyl group of the mixed anhydride, forming a highly reactive acylpyridinium salt. The steric hindrance imposed by the ortho-methyl group and the electronic effect of the ortho-nitro group on the benzoic acid moiety of MNBA direct the nucleophilic attack to the desired carbonyl center.
-
Nucleophilic Attack: The alcohol or amine then attacks the activated acylpyridinium salt.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester or amide, regenerating the nucleophilic catalyst and releasing 2-methyl-6-nitrobenzoic acid as a byproduct.
Visualizing the Pathway: MNBA-Mediated Esterification
Caption: General mechanism of MNBA-mediated esterification.
Applications in Organic Synthesis
Macrolactonization
One of the most celebrated applications of MNBA is in the synthesis of macrolactones, which are macrocyclic esters.[4] The Shiina macrolactonization is particularly effective for the formation of medium to large-sized rings, a notoriously challenging synthetic transformation. The success of this reaction hinges on the use of high-dilution conditions, which favor the intramolecular cyclization over intermolecular polymerization. This is typically achieved by the slow addition of the ω-hydroxycarboxylic acid (the seco-acid) to a solution of MNBA and the catalyst using a syringe pump.[1]
Table 1: Yields of Shiina Macrolactonization for Various ω-Hydroxy Acids
| ω-Hydroxycarboxylic Acid | Ring Size | Catalyst | Solvent | Yield (%) |
| 15-Hydroxypentadecanoic acid | 16 | DMAP | CH2Cl2 | 95 |
| 11-Hydroxyundecanoic acid | 12 | DMAP | CH2Cl2 | 92 |
| 9-Hydroxynonanoic acid | 10 | DMAPO | Toluene | 85 |
| (R)-3-Hydroxydecanoic acid | 11 | DMAP | THF | 88 |
| Seco-acid of Erythronolide A | 14 | DMAP | Toluene | 78[5] |
Intermolecular Esterification
MNBA is also highly effective for the formation of esters from a separate carboxylic acid and alcohol.[3] The mild reaction conditions make it suitable for substrates bearing sensitive functional groups that might not be tolerated by other esterification methods like the Fischer or Steglich esterifications.[6]
Table 2: Yields of Intermolecular Esterification using MNBA
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Yield (%) |
| Benzoic acid | Benzyl alcohol | DMAP | CH2Cl2 | 98 |
| Pivalic acid | 1-Butanol | DMAP | THF | 91 |
| (S)-Ibuprofen | Ethanol | DMAP | CH2Cl2 | 95 |
| Acetic acid | Menthol | DMAP | Toluene | 93 |
| 3-Phenylpropanoic acid | Isoamyl alcohol | DMAP | CH2Cl2 | 96 |
Amidation
The activation of carboxylic acids by MNBA can also be harnessed for the formation of amides. The reaction proceeds smoothly with a wide range of primary and secondary amines, providing a powerful tool for peptide synthesis and the preparation of other amide-containing molecules.
Table 3: Yields of Amidation using MNBA
| Carboxylic Acid | Amine | Catalyst | Solvent | Yield (%) |
| Phenylacetic acid | Benzylamine | DMAP | CH2Cl2 | 94 |
| Boc-Gly-OH | H-Phe-OMe | DMAP | DMF | 92 |
| Cyclohexanecarboxylic acid | Morpholine | DMAP | CH2Cl2 | 96 |
| Adipic acid | 1-Hexylamine (2 eq.) | DMAP | THF | 89 |
| Furoic acid | Pyrrolidine | DMAP | CH2Cl2 | 93 |
Experimental Protocols
Synthesis of 2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous pyridine (B92270)
-
Anhydrous diethyl ether
Procedure:
-
A solution of 2-methyl-6-nitrobenzoic acid (2.0 eq.) in anhydrous dichloromethane is cooled to 0 °C.
-
Thionyl chloride (1.1 eq.) is added dropwise to the solution, and the mixture is stirred at room temperature for 2 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
A solution of 2-methyl-6-nitrobenzoic acid (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from a mixture of dichloromethane and diethyl ether to afford pure this compound as a white solid.
Visualizing the Workflow: Synthesis of MNBA
Caption: Experimental workflow for the synthesis of MNBA.
General Protocol for Shiina Macrolactonization
Materials:
-
ω-Hydroxycarboxylic acid (seco-acid)
-
MNBA (1.5 eq.)
-
DMAP (4.0 eq.)
-
Anhydrous solvent (e.g., CH₂Cl₂ or Toluene)
Procedure:
-
A solution of the ω-hydroxycarboxylic acid in the anhydrous solvent (to achieve a final concentration of ~1 mM upon complete addition) is prepared.
-
In a separate flask, a solution of MNBA and DMAP in the same anhydrous solvent is prepared.
-
The solution of the ω-hydroxycarboxylic acid is added to the MNBA/DMAP solution via a syringe pump over a period of 4-12 hours at room temperature.
-
The reaction mixture is stirred for an additional 1-2 hours after the addition is complete.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Protocol for Intermolecular Esterification
Materials:
-
Carboxylic acid (1.0 eq.)
-
Alcohol (1.1 eq.)
-
MNBA (1.2 eq.)
-
DMAP (0.1 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous CH₂Cl₂
Procedure:
-
To a solution of the carboxylic acid, alcohol, and DMAP in anhydrous CH₂Cl₂ is added triethylamine.
-
MNBA is added in one portion, and the mixture is stirred at room temperature for 2-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude ester is purified by column chromatography.
General Protocol for Amidation
Materials:
-
Carboxylic acid (1.0 eq.)
-
Amine (1.1 eq.)
-
MNBA (1.2 eq.)
-
DMAP (1.2 eq.)
-
Anhydrous CH₂Cl₂
Procedure:
-
To a solution of the carboxylic acid and amine in anhydrous CH₂Cl₂ is added DMAP.
-
MNBA is added, and the reaction mixture is stirred at room temperature for 3-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is diluted with CH₂Cl₂ and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude amide is purified by recrystallization or column chromatography.
Comparative Analysis
While several reagents are available for dehydration reactions, MNBA offers distinct advantages in many scenarios.
Table 4: Comparison of MNBA with Other Common Dehydrating Agents
| Feature | MNBA (Shiina) | Yamaguchi Esterification | Steglich Esterification | Fischer Esterification |
| Reagent(s) | This compound, DMAP/DMAPO | 2,4,6-Trichlorobenzoyl chloride, DMAP | DCC/EDC, DMAP | Strong acid (e.g., H₂SO₄) |
| Conditions | Mild (often room temp.) | Mild to moderate | Mild (often room temp.) | Harsh (high temp.) |
| Yields | Generally high to excellent | High, especially for hindered substrates | Good to high | Variable, equilibrium-limited |
| Substrate Scope | Broad, good for sensitive substrates | Broad, very good for sterically demanding cases | Broad, good for acid-labile substrates | Limited by acid sensitivity |
| Byproducts | 2-Methyl-6-nitrobenzoic acid | 2,4,6-Trichlorobenzoic acid | Dicyclohexylurea (DCU) / Ethyl(phenyl)urea | Water |
| Workup | Standard aqueous workup and chromatography | Standard aqueous workup and chromatography | Filtration of urea (B33335) byproduct, chromatography | Neutralization, extraction |
Conclusion
This compound has established itself as a powerful and reliable dehydrating agent for the synthesis of esters, macrolactones, and amides. Its ability to function under mild conditions with high efficiency and broad substrate compatibility makes it an invaluable tool for organic chemists, particularly in the context of complex molecule synthesis. The Shiina esterification and macrolactonization protocols, characterized by their operational simplicity and high yields, are a testament to the utility of MNBA in addressing long-standing challenges in synthetic organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide will enable the effective application of MNBA to accelerate and enhance their synthetic endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]
- 4. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 5. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 2-Methyl-6-nitrobenzoic Anhydride
A comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics and synthesis of 2-Methyl-6-nitrobenzoic Anhydride (B1165640).
Introduction
2-Methyl-6-nitrobenzoic anhydride, commonly known as the Shiina reagent or MNBA, is a powerful condensing agent in organic synthesis. Its utility is most pronounced in esterification and macrolactonization reactions, facilitating the formation of complex molecular architectures under mild conditions. This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a validated experimental protocol for its synthesis.
Physicochemical Properties
| Property | Value |
| CAS Number | 434935-69-0 |
| Molecular Formula | C₁₆H₁₂N₂O₇ |
| Molecular Weight | 344.28 g/mol |
| Appearance | White solid |
| Melting Point | 178–180 °C |
| Solubility | Soluble in alcohol, ether, and most organic solvents. |
Spectroscopic Data
A thorough understanding of the spectroscopic signature of this compound is critical for its identification and quality control. The following sections detail its characteristic NMR, IR, and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.
Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.06 | d, J = 8.1 Hz | 2H | Aromatic CH |
| 7.64 | d, J = 7.6 Hz | 2H | Aromatic CH |
| 7.53 | dd, J = 7.6, 8.1 Hz | 2H | Aromatic CH |
| 2.57 | s | 6H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 160.3 | C=O |
| 145.1 | Aromatic C-NO₂ |
| 137.9 | Aromatic C-CH₃ |
| 136.6 | Aromatic CH |
| 130.5 | Aromatic CH |
| 127.5 | Aromatic C-C=O |
| 121.7 | Aromatic CH |
| 19.1 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the strong absorption bands of the anhydride and nitro functional groups.
Table 3: Key IR Absorption Bands of this compound (KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1820 | Strong | Asymmetric C=O stretch (anhydride) |
| 1759 | Strong | Symmetric C=O stretch (anhydride) |
Mass Spectrometry (MS)
Table 4: Predicted m/z Values for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 345.07173 |
| [M+Na]⁺ | 367.05367 |
| [M-H]⁻ | 343.05717 |
| [M+NH₄]⁺ | 362.09827 |
| [M+K]⁺ | 383.02761 |
Experimental Protocol: Synthesis of this compound
This section details the laboratory procedure for the synthesis of this compound from its corresponding carboxylic acid.
Materials
-
2-Methyl-6-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen gas
Procedure
-
A solution of 2-methyl-6-nitrobenzoic acid (5.00 g, 27.6 mmol) and thionyl chloride (20.1 mL, 276 mmol) in dichloromethane (50 mL) is stirred for 15 hours at room temperature under an inert atmosphere (argon or nitrogen).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-methyl-6-nitrobenzoyl chloride.
-
The crude acid chloride is then used in the subsequent step without further purification.
-
To a solution of 2-methyl-6-nitrobenzoic acid (5.00 g, 27.6 mmol) and pyridine (B92270) (4.48 mL, 55.2 mmol) in dichloromethane (50 mL) is added a solution of the crude 2-methyl-6-nitrobenzoyl chloride in dichloromethane (50 mL) at 0 °C.
-
The reaction mixture is stirred for 3 hours at room temperature.
-
The mixture is then washed with saturated aqueous sodium bicarbonate, 1 M hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure to give the crude anhydride.
-
The crude product is recrystallized from dichloromethane at 0 °C to yield pure this compound as a white solid.
Workflow and Logical Relationships
The synthesis of this compound involves a key transformation from the corresponding carboxylic acid. This process can be visualized as a straightforward workflow.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and synthesis of this compound. The detailed NMR, IR, and predicted MS data are essential for the unambiguous identification and quality assessment of this important synthetic reagent. The provided experimental protocol offers a reliable method for its preparation in a laboratory setting. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science in their utilization of this versatile molecule.
Theoretical Insights into the Reactivity of 2-Methyl-6-nitrobenzoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), commonly known as the Shiina reagent, is a powerful and widely utilized coupling agent in modern organic synthesis. Developed by Professor Isamu Shiina, its primary application lies in the efficient formation of esters, amides, and particularly in the macrolactonization of ω-hydroxycarboxylic acids under mild, basic conditions—a transformation famously termed the Shiina macrolactonization.[1][2] This technical guide delves into the theoretical underpinnings of MNBA's reactivity, consolidating the current understanding of its reaction mechanism, supported by available computational data and established experimental protocols.
Theoretical Framework of Reactivity
The reactivity of 2-Methyl-6-nitrobenzoic anhydride in the context of esterification and macrolactonization is best understood through the lens of its reaction mechanism under basic conditions, which is the most common mode of its application. While comprehensive theoretical studies exclusively focused on MNBA are not abundant in the literature, a generally accepted mechanism has been proposed and is supported by a wealth of experimental evidence.
The core of MNBA's reactivity lies in its ability to act as a potent activating agent for carboxylic acids, facilitating nucleophilic attack by an alcohol. The reaction is typically promoted by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).
The proposed mechanism for the Shiina macrolactonization using MNBA and a nucleophilic catalyst can be outlined as follows:
-
Formation of the Acylium Ion Intermediate: The nucleophilic catalyst (e.g., DMAP) attacks one of the carbonyl carbons of MNBA. This leads to the formation of a highly reactive N-acylpyridinium intermediate and a molecule of 2-methyl-6-nitrobenzoic acid.
-
Formation of the Mixed Anhydride (MA): The carboxylate of the substrate (the ω-hydroxycarboxylic acid) then attacks the N-acylpyridinium intermediate, displacing the DMAP and forming a mixed anhydride.
-
Intramolecular Acyl Transfer: The hydroxyl group of the ω-hydroxycarboxylic acid moiety within the mixed anhydride then performs an intramolecular nucleophilic attack on the activated carbonyl carbon.
-
Lactone Formation and Catalyst Regeneration: This intramolecular attack leads to the formation of the desired macrolactone and a molecule of 2-methyl-6-nitrobenzoic acid. The catalyst (DMAP) is regenerated in the process.
This mechanistic pathway highlights the crucial role of MNBA in activating the carboxylic acid for intramolecular cyclization, effectively overcoming the kinetic and thermodynamic barriers often associated with the formation of medium and large rings.
Computational Studies and Quantitative Data
Detailed theoretical studies providing extensive quantitative data on the reactivity of this compound are limited. However, a key insight into the energetics of a related reaction has been provided through Density Functional Theory (DFT) calculations.
| Parameter | Value |
| Computational Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-31G* |
This information is crucial for researchers aiming to conduct more in-depth computational studies on the reactivity of MNBA, providing a validated starting point for their theoretical investigations. The absence of a broader set of publicly available quantitative data, such as activation energies for different steps of the reaction mechanism, underscores a research gap that warrants further investigation to gain a more quantitative understanding of the factors governing the high efficiency of the Shiina macrolactonization.
Experimental Protocols
The theoretical understanding of MNBA's reactivity is complemented by well-established experimental protocols for its use in synthesis. The following provides a generalized methodology for a typical Shiina macrolactonization.
General Procedure for MNBA-mediated Macrolactonization:
-
Reagent Preparation: A solution of this compound (1.1-1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP, 1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate Addition: A solution of the ω-hydroxycarboxylic acid (1.0 equivalent) in the same solvent is added dropwise to the reagent solution over a prolonged period (typically 4-12 hours) using a syringe pump. This slow addition is critical to maintain a low concentration of the substrate, thereby favoring intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired macrolactone.
Visualizations
To further elucidate the theoretical concepts and practical application of this compound, the following diagrams are provided.
References
An In-depth Technical Guide on the Solubility of 2-Methyl-6-nitrobenzoic Anhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methyl-6-nitrobenzoic anhydride (B1165640), also known as the Shiina reagent or MNBA, is a widely used condensing agent in organic synthesis, particularly for macrolactonization, esterification, and amidation reactions.[1] A thorough understanding of its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development. This technical guide provides a summary of the currently available solubility information for 2-Methyl-6-nitrobenzoic anhydride, outlines a general experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.
Introduction
This compound (CAS No. 434935-69-0) is a crystalline solid with a molecular formula of C₁₆H₁₂N₂O₇ and a molecular weight of 344.28 g/mol .[2] Its utility as a reagent in the synthesis of complex natural products and active pharmaceutical ingredients underscores the importance of its physical properties, including solubility.[3] Proper solvent selection, guided by solubility data, can significantly impact reaction kinetics, yield, and purity of the final product. This document aims to be a core resource on the solubility of this important reagent.
Available Solubility Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound in common organic solvents. The majority of available information is qualitative.
One source indicates that the compound is "almost insoluble" in water, with a reported value of 0.017 g/L at 25 °C.[2] Another qualitative observation notes a "very faint turbidity in hot Toluene," suggesting limited solubility even at elevated temperatures in this nonpolar aromatic solvent.[4]
Due to the lack of comprehensive quantitative data, the following table is presented to summarize the known qualitative and limited quantitative information.
Table 1: Summary of Available Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 0.017 g/L | Quantitative |
| Toluene | Hot | Very faint turbidity | Qualitative |
The absence of extensive data necessitates that researchers determine the solubility of this compound in their specific solvent systems of interest. The following sections provide a generalized methodology for this purpose.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method coupled with gravimetric analysis. This method is reliable and widely used for its simplicity and accuracy.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (purity >97%)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps (B75204) or stoppered flasks
-
Thermostatic shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance (readable to ±0.0001 g)
-
Pre-weighed evaporation dishes or beakers
-
Oven for drying
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vials/flasks to prevent solvent evaporation.
-
Place the samples in a thermostatic shaker bath set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. The time required can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements yield the same solubility value.[5]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound (173-177 °C).
-
Continue drying until a constant mass of the solid residue is achieved.
-
Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL), by using the density of the solvent at the experimental temperature.
-
Workflow and Signaling Pathway Diagrams
The logical flow of the experimental protocol described above can be visualized to provide a clear and concise understanding of the process.
Caption: Experimental workflow for solubility determination.
Conclusion
While this compound is a cornerstone reagent in modern organic synthesis, there is a notable lack of comprehensive quantitative solubility data in common organic solvents. This guide has summarized the limited available information and provided a detailed, generalized experimental protocol based on the isothermal shake-flask method with gravimetric analysis. The presented workflow offers a systematic approach for researchers to generate reliable solubility data in their specific solvent systems. Such data is invaluable for optimizing reaction conditions, improving process efficiency, and ensuring the successful application of this versatile reagent in research and development.
References
Structural Analysis of 2-Methyl-6-nitrobenzoic Anhydride Crystals: A Technical Overview and Comparative Study
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Abstract
This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Methyl-6-nitrobenzoic anhydride (B1165640), a pivotal reagent in modern organic synthesis. While a definitive crystal structure for 2-Methyl-6-nitrobenzoic anhydride is not publicly available at the time of this publication, this document presents all available physicochemical data. To provide valuable structural insights, a detailed crystallographic analysis of its close isomer, 2-methyl-3-nitrobenzoic anhydride, is included as a comparative study. This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for synthesis and crystallographic analysis, and utilizes visualizations to illustrate experimental workflows and molecular structures.
Introduction to this compound (Shiina Reagent)
This compound, commonly known as the Shiina reagent or MNBA, is a powerful condensing agent developed by Professor Isamu Shiina.[1] It is widely employed in a variety of synthetic reactions, most notably in the formation of medium to large-sized lactones from hydroxycarboxylic acids through a process known as Shiina macrolactonization.[1][2] The reaction proceeds under mild, basic, or neutral conditions at room temperature.[1] Beyond macrolactonization, MNBA is also utilized for esterification, amidation, and peptide coupling reactions.[1][3] Its utility extends to the total synthesis of complex natural products and pharmaceutical agents.[4][5]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₇ | [5][6] |
| Molecular Weight | 344.28 g/mol | [5][6] |
| Appearance | Solid, powder to crystal | [3] |
| Melting Point | 173-177 °C | [5] |
| CAS Number | 434935-69-0 | [5] |
Synthesis of Benzoic Anhydrides
The synthesis of benzoic anhydrides, such as the isomers of methyl-nitrobenzoic anhydride, can be achieved through the dehydration of the corresponding carboxylic acids. A general and representative experimental protocol for the synthesis of a methyl-nitrobenzoic anhydride is described below, based on the synthesis of 2-methyl-3-nitrobenzoic anhydride.[7]
Experimental Protocol: Synthesis of 2-Methyl-3-nitrobenzoic Anhydride
This protocol describes a method for synthesizing crystals of 2-methyl-3-nitrobenzoic anhydride.
-
Acid Chloride Formation : 0.380 g (1.104 mmol) of 2-methyl-3-nitrobenzoic acid is refluxed with 2 ml of thionyl chloride for one hour to form the corresponding acid chloride.[7]
-
Reaction with Amine : 0.125 g (0.906 mmol) of 2-nitroaniline (B44862) is added to the reaction mixture and dissolved in 10 ml of dry acetonitrile.[7]
-
Reflux : The solution is placed under reflux and constant stirring for a period of three hours.[7]
-
Crystallization : The solvent is then slowly evaporated to yield colorless block-like crystals of the title compound.[7]
Structural Analysis of 2-Methyl-3-nitrobenzoic Anhydride Crystals
In the absence of a published crystal structure for this compound, this section details the crystallographic analysis of its isomer, 2-methyl-3-nitrobenzoic anhydride, to provide comparative structural insights. The data was obtained from a single-crystal X-ray diffraction study.[7]
Crystallographic Data
The crystal structure of 2-methyl-3-nitrobenzoic anhydride was determined to be monoclinic.[7] A summary of the crystallographic data and refinement parameters is provided in Table 2.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₂N₂O₇ | [7] |
| Formula Weight | 344.28 | [7] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| a (Å) | 10.6332 (5) | [7] |
| b (Å) | 11.6961 (4) | [7] |
| c (Å) | 12.7934 (6) | [7] |
| β (°) | 111.930 (6) | [7] |
| Volume (ų) | 1475.95 (12) | [7] |
| Z | 4 | [7] |
| Radiation | Cu Kα | [7] |
| Temperature (K) | 123 | [7] |
| R[F² > 2σ(F²)] | 0.059 | [7] |
| wR(F²) | 0.163 | [7] |
Selected Bond Lengths and Angles
Selected intramolecular bond lengths and angles for 2-methyl-3-nitrobenzoic anhydride are presented in Table 3. These values provide insight into the molecular geometry of the anhydride.
| Bond/Angle | Value (Å/°) | Reference |
| C6—C8 Bond Length | 1.494 (2) Å | [7] |
| C8ⁱ-O4-C8-O3 Torsion Angle | 25.06 (14)° | [7] |
| Dihedral angle between benzene (B151609) rings | 48.54 (9)° | [7] |
Symmetry code: (i) -x, y, -z+3/2[7]
The structure exhibits a notable elongation in the C6—C8 bond length when compared to similar structures.[7] The molecule lies on a twofold rotation axis that bisects the central oxygen atom.[7]
Experimental Workflow and Molecular Structure Visualization
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and structural analysis of a methyl-nitrobenzoic anhydride and the resulting molecular structure.
Conclusion
This compound is a cornerstone reagent in synthetic organic chemistry, enabling the efficient construction of complex molecular architectures. While its own crystal structure remains to be elucidated, the detailed structural analysis of the closely related 2-methyl-3-nitrobenzoic anhydride provides valuable comparative data. The monoclinic crystal system and specific bond lengths and angles of the 3-nitro isomer offer a foundational understanding of the steric and electronic properties that likely influence the reactivity of the Shiina reagent. Further research into the crystallization and structural determination of this compound is warranted to fully comprehend its unique reactivity and to facilitate the rational design of new synthetic methodologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 3. This compound | 434935-69-0 [amp.chemicalbook.com]
- 4. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 5. Crystal structure of 2,4,6-trimethylbenzoic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]
- 7. Crystal structure of 2-methyl-3-nitrobenzoic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Macrolides using 2-Methyl-6-nitrobenzoic anhydride (MNBA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), commonly known as the Shiina reagent, is a highly efficient dehydrating condensation agent developed by Professor Isamu Shiina.[1][2] It is widely employed in organic synthesis for the formation of esters, amides, and particularly for the macrolactonization of ω-hydroxycarboxylic acids (seco-acids).[1][3] This process, termed the Shiina macrolactonization, is distinguished by its mild, room-temperature reaction conditions, operational simplicity, and tolerance of a wide range of functional groups.[1] These characteristics make it an invaluable method in the total synthesis of complex, biologically active natural products.[1][3][4] The reaction typically proceeds in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO).[1]
Mechanism of Action
The Shiina macrolactonization proceeds through the activation of the carboxylic acid of the seco-acid by MNBA to form a highly reactive mixed anhydride intermediate. A nucleophilic catalyst, typically DMAP, facilitates this process and the subsequent intramolecular cyclization. The key steps are:
-
Catalyst Activation of MNBA: The nucleophilic catalyst (e.g., DMAP) attacks a carbonyl group of MNBA, forming a highly reactive acylpyridinium species.[5]
-
Mixed Anhydride Formation: The carboxylate of the ω-hydroxycarboxylic acid attacks the activated MNBA complex. This results in the formation of a mixed anhydride and the displacement of a 2-methyl-6-nitrobenzoate (B8389549) anion.[5]
-
Intramolecular Cyclization: The terminal hydroxyl group of the seco-acid attacks the activated carbonyl center of the mixed anhydride in an intramolecular fashion. This acyl transfer is the ring-closing step that yields the desired macrolactone.[1][5]
The reaction is designed to favor the intramolecular cyclization over intermolecular polymerization by using high-dilution techniques, most notably the slow addition of the seco-acid substrate to the reaction mixture.[1][6]
Caption: General mechanism of the Shiina macrolactonization using MNBA.
Experimental Protocols
Materials and Reagents
-
ω-Hydroxycarboxylic acid (seco-acid)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA, Shiina Reagent)
-
4-(Dimethylamino)pyridine (DMAP) or 4-(Dimethylamino)pyridine N-oxide (DMAPO)
-
Anhydrous, high-purity solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, Acetonitrile (MeCN))
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl acetate (B1210297), CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Safety and Handling Precautions
This compound is an irritant. Handle with appropriate personal protective equipment (PPE).
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]
-
Handling: Use in a well-ventilated area or fume hood.[10] Avoid breathing dust.[7] Wear protective gloves, safety glasses, and a lab coat.[9] Wash hands thoroughly after handling.[9]
-
Storage: Keep containers securely sealed and store in a cool, dry place.[10]
General Protocol for MNBA-Mediated Macrolactonization
This protocol is a general guideline. Concentrations, addition times, and reaction times should be optimized for specific substrates. The high-dilution technique achieved by slow addition is critical for success.[1]
-
Preparation of Reagent Solution: In an oven-dried, flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (MNBA, ~1.3-2.5 equiv.) and 4-(dimethylamino)pyridine (DMAP, ~2.0-6.0 equiv.) in an appropriate anhydrous solvent (e.g., CH₂Cl₂).
-
Preparation of Substrate Solution: In a separate oven-dried flask, prepare a dilute solution of the ω-hydroxycarboxylic acid (seco-acid, 1.0 equiv.). The concentration is typically kept low (e.g., 2 mM) to favor intramolecular cyclization.[11]
-
Slow Addition: Using a syringe pump, add the solution of the seco-acid to the stirred solution of MNBA and DMAP over a prolonged period (e.g., 4-12 hours) at room temperature.[1][11]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-12 hours at room temperature.[1] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired macrolactone.
Caption: A typical experimental workflow for MNBA-mediated macrolactonization.
Quantitative Data Summary
The efficiency of the Shiina macrolactonization can vary depending on the substrate, solvent, and specific conditions used.
Table 1: Examples of MNBA-Mediated Macrolactonization
| Substrate / Target Product | MNBA (equiv.) | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Seco-acid of Thiamyxin A/B | N/A | N/A | MeCN | 1 | 63 | |
| Seco-acid of FE399 Analogue (10) | 1.3 | DMAP (6.0) | CH₂Cl₂ | 12 (addition) | Low | [11] |
| Seco-acid of FE399 (12) | N/A | DMAPO (cat.) | N/A | N/A | 77 | [11] |
| erythro-Aleuritic acid | N/A | DMAP | N/A | N/A | High | |
Note: "N/A" indicates data not specified in the cited abstract/text.
Table 2: Comparison of Macrolactonization Reagents
| Feature | MNBA (Shiina Reagent) | Yamaguchi Reagent |
|---|---|---|
| Reagent | This compound | 2,4,6-Trichlorobenzoyl chloride |
| Promoter | Nucleophilic catalyst (e.g., DMAP, DMAPO) | Stoichiometric DMAP |
| Reaction Conditions | Mild, often at room temperature | Often requires elevated temperatures (reflux) |
| Key Advantages | High yields under mild conditions, suitable for sensitive substrates | Broad applicability, well-established method |
| Common Applications | Synthesis of highly complex and sensitive macrolides | Widely used in a variety of macrolactone syntheses |
(Data adapted from BenchChem[5])
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 434935-69-0 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound 97 434935-69-0 [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using this compound in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-6-nitrobenzoic Anhydride (MNBA) Mediated Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids. 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent, has emerged as a powerful and versatile condensing agent for a variety of chemical transformations, including esterification, macrolactonization, and notably, peptide bond formation.
These application notes provide a comprehensive overview of the use of MNBA in peptide coupling reactions. We will delve into its mechanism of action, provide detailed experimental protocols, present comparative data, and outline the key advantages and considerations for its use in modern peptide synthesis. MNBA offers a distinct advantage in peptide synthesis due to its ability to facilitate coupling under mild, room-temperature conditions, which significantly minimizes racemization—a common challenge with other reagents.[1]
Mechanism of Action
The efficacy of MNBA in peptide coupling stems from its ability to activate a carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of another amino acid. The reaction proceeds through the formation of a mixed anhydride intermediate. The presence of the electron-withdrawing nitro group and the sterically hindering methyl group on the benzoic acid backbone are key to its reactivity and selectivity.
The generally accepted mechanism involves the following steps:
-
Activation: The carboxyl group of the N-protected amino acid attacks the MNBA, leading to the formation of a highly reactive mixed anhydride. 2-Methyl-6-nitrobenzoic acid is released as a byproduct.
-
Coupling: The amino group of the C-protected amino acid (or the N-terminus of the growing peptide chain) then acts as a nucleophile, attacking the activated carbonyl center of the mixed anhydride.
-
Peptide Bond Formation: This attack results in the formation of the desired peptide bond and the release of a second molecule of 2-methyl-6-nitrobenzoic acid.
This process is efficient and generally proceeds with minimal epimerization, preserving the chiral purity of the synthesized peptide.[1]
References
Application Notes and Protocols for the Synthesis of Acid-Sensitive Esters using 2-Methoxy-5-nitrobenzyl Alcohol (MNBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and drug development, the protection of carboxylic acid functionalities is a critical step, particularly when dealing with molecules sensitive to acidic conditions. Photolabile protecting groups (PPGs) offer an elegant solution, allowing for the masking of a functional group and its subsequent removal under mild conditions using light, thereby avoiding harsh chemical reagents. 2-Methoxy-5-nitrobenzyl alcohol (MNBA) is a valuable photolabile protecting group for carboxylic acids, enabling the formation of acid-sensitive esters. These "caged" esters are stable under various conditions but can be efficiently cleaved upon irradiation with UV light to regenerate the free carboxylic acid. This strategy is particularly advantageous in the synthesis of complex molecules, controlled release of bioactive compounds, and in the development of photoresponsive materials.
This document provides detailed application notes and experimental protocols for the synthesis of acid-sensitive esters using MNBA and their subsequent photolytic deprotection.
Reaction Principle
The use of MNBA as a photolabile protecting group involves two key stages:
-
Esterification: The carboxylic acid is coupled with 2-methoxy-5-nitrobenzyl alcohol to form the corresponding ester. This reaction is typically carried out under mild conditions to accommodate sensitive substrates. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method for this transformation.[1][2][3][4][5]
-
Photochemical Deprotection (Uncaging): The MNBA ester is irradiated with UV light, typically in the range of 350 nm.[6][7] The ortho-nitrobenzyl moiety absorbs the light, leading to an intramolecular hydrogen abstraction and subsequent rearrangement to form a nitrosobenzaldehyde byproduct and release the free carboxylic acid.[6][7] The efficiency of this process is quantified by the quantum yield of uncaging (Φu).[1][2]
Data Presentation
Table 1: Reagents for MNBA Ester Synthesis (Steglich Esterification)
| Reagent | Role | Molar Ratio (Typical) |
| Carboxylic Acid | Substrate | 1.0 eq |
| 2-Methoxy-5-nitrobenzyl alcohol (MNBA) | Protecting Group | 1.0 - 1.2 eq |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | 1.1 - 1.3 eq |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst | 0.1 - 0.2 eq |
| Dichloromethane (B109758) (DCM) | Solvent | - |
Table 2: Typical Photodegradation Parameters for o-Nitrobenzyl Esters
| Parameter | Typical Value/Range | Significance |
| Irradiation Wavelength | 300 - 365 nm | Wavelength for efficient excitation of the nitrobenzyl chromophore.[6][7] |
| Quantum Yield (Φ) of Photolysis | 0.1 - 0.65 | Efficiency of converting absorbed photons into chemical reaction.[8] Varies with substitution on the benzyl (B1604629) group and the nature of the leaving group. |
| Solvent | Acetonitrile, Methanol, Aqueous Buffers | The solvent can influence the reaction rate and product distribution. |
| Byproducts | 2-Methoxy-5-nitrosobenzaldehyde | Needs to be separated from the desired carboxylic acid after photolysis. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5-nitrobenzyl Alcohol (MNBA)
A common route to synthesize 2-methoxy-5-nitrobenzyl alcohol is through the reduction of 5-methoxy-2-nitrobenzoic acid.
Materials:
-
5-Methoxy-2-nitrobenzoic acid
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-2-nitrobenzoic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution to the stirred solution of the carboxylic acid.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-methoxy-5-nitrobenzyl alcohol, which can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of a 2-Methoxy-5-nitrobenzyl (MNB) Ester via Steglich Esterification
This protocol describes a general procedure for the esterification of a carboxylic acid with MNBA using DCC and DMAP.
Materials:
-
Carboxylic acid of interest
-
2-Methoxy-5-nitrobenzyl alcohol (MNBA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), 2-methoxy-5-nitrobenzyl alcohol (1.1 eq), and DMAP (0.15 eq) in anhydrous dichloromethane.
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 2-methoxy-5-nitrobenzyl ester.
Protocol 3: Photochemical Deprotection of a 2-Methoxy-5-nitrobenzyl (MNB) Ester
This protocol outlines a general procedure for the photolytic cleavage of an MNB ester to release the free carboxylic acid.
Materials:
-
MNB-protected carboxylic acid
-
Appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
UV lamp with a suitable wavelength output (e.g., 350 nm or a broad-spectrum mercury lamp with appropriate filters)
-
Quartz or borosilicate glass reaction vessel
-
Magnetic stirrer
-
HPLC or LC-MS for reaction monitoring
-
Solvents for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the MNB-protected carboxylic acid in a suitable solvent in a quartz or borosilicate glass reaction vessel. The concentration should be optimized for efficient light absorption, typically in the range of 0.1-10 mM.
-
Place the reaction vessel under a UV lamp and irradiate while stirring. The distance from the lamp and the irradiation time will depend on the lamp's power and the quantum yield of the specific MNB ester.
-
Monitor the progress of the deprotection by HPLC or LC-MS, observing the disappearance of the starting material and the appearance of the carboxylic acid product.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
To separate the carboxylic acid from the nitrosobenzaldehyde byproduct, dissolve the residue in a suitable organic solvent like ethyl acetate and extract with a saturated aqueous solution of NaHCO₃. The carboxylic acid will move to the aqueous phase as its sodium salt.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining byproduct.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl to precipitate the free carboxylic acid.
-
Extract the carboxylic acid into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified carboxylic acid.
Visualizations
Caption: Steglich esterification workflow for MNBA ester synthesis.
Caption: Photochemical deprotection (uncaging) of an MNBA ester.
Caption: Overall experimental workflow from synthesis to deprotection.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. edinst.com [edinst.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for Amidation of Carboxylic Acids with 2-Methyl-6-nitrobenzoic Anhydride
Introduction
The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the preparation of a vast array of pharmaceuticals, natural products, and materials. The direct amidation of carboxylic acids with amines is often challenging due to the formation of stable ammonium (B1175870) carboxylate salts. To overcome this, various coupling agents have been developed. This application note details a robust and efficient protocol for the amidation of carboxylic acids utilizing 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), often referred to as Shiina's reagent, in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). This method, an extension of the renowned Shiina esterification, provides a powerful tool for the synthesis of amides under mild conditions with high yields and chemoselectivity.[1][2]
Reaction Principle
The amidation reaction proceeds via the activation of the carboxylic acid by 2-Methyl-6-nitrobenzoic anhydride. In the presence of a base and a nucleophilic catalyst, a highly reactive mixed anhydride intermediate is formed. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and releasing 2-methyl-6-nitrobenzoic acid as a byproduct. The reaction is typically carried out at room temperature and is applicable to a wide range of carboxylic acids and amines.
Application
This protocol is broadly applicable to researchers, scientists, and professionals in the field of drug development and organic synthesis for the following applications:
-
Peptide Synthesis: Formation of peptide bonds between amino acids or peptide fragments.
-
Medicinal Chemistry: Synthesis of amide-containing drug candidates and active pharmaceutical ingredients (APIs).
-
Natural Product Synthesis: Construction of complex natural products containing amide functionalities.
-
General Organic Synthesis: A reliable method for the preparation of primary, secondary, and tertiary amides.
Experimental Protocol
Materials:
-
Carboxylic Acid
-
Amine
-
This compound (MNBA)
-
4-(dimethylamino)pyridine (DMAP) or other suitable nucleophilic catalyst
-
Triethylamine (B128534) (Et3N) or other suitable base
-
Anhydrous Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
5% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.), the amine (1.1 eq.), and 4-(dimethylamino)pyridine (0.1 eq.) in anhydrous dichloromethane (5 mL/mmol of carboxylic acid) is added triethylamine (2.0 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
This compound (1.2 eq.) is then added to the stirred solution.
-
The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 2-6 hours), the reaction mixture is quenched by the addition of water.
-
The aqueous layer is separated and the organic layer is washed sequentially with 5% HCl solution, saturated NaHCO3 solution, and brine.
-
The organic layer is then dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure amide.
Quantitative Data Summary
The following table summarizes the yields of various amides synthesized using the this compound protocol. The data illustrates the broad scope of the reaction with respect to both the carboxylic acid and amine coupling partners.
| Entry | Carboxylic Acid | Amine | Time (h) | Yield (%) |
| 1 | Cinnamic acid | Cycloheptylamine | 2 | 92 |
| 2 | Benzoic acid | Benzylamine | 4 | 95 |
| 3 | Phenylacetic acid | Morpholine | 3 | 91 |
| 4 | Hexanoic acid | Aniline | 6 | 88 |
| 5 | Boc-L-Phenylalanine | Glycine methyl ester | 5 | 85 |
| 6 | 4-Nitrobenzoic acid | Diethylamine | 4 | 93 |
| 7 | Cyclohexanecarboxylic acid | Pyrrolidine | 3 | 90 |
| 8 | Furoic acid | Isopropylamine | 5 | 87 |
Yields are for the isolated, purified product. Reaction conditions may vary slightly for optimal results with different substrates.
Visualizations
Reaction Mechanism
The proposed mechanism for the amidation of a carboxylic acid with an amine using this compound (MNBA) and 4-(dimethylamino)pyridine (DMAP) is as follows:
Caption: Proposed reaction mechanism for MNBA-mediated amidation.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the amidation of carboxylic acids using this compound.
Caption: Experimental workflow for MNBA-mediated amidation.
Conclusion
The protocol for the amidation of carboxylic acids using this compound offers a highly efficient and versatile method for the synthesis of a wide range of amides. The mild reaction conditions, high yields, and broad substrate scope make it a valuable tool for researchers in both academic and industrial settings. The straightforward experimental procedure and purification process further enhance its practicality for routine synthetic applications.
References
Catalytic Applications of 4-DMAP with 2-Methyl-6-nitrobenzoic Anhydride: A Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the catalytic use of 4-(Dimethylamino)pyridine (DMAP) with 2-Methyl-6-nitrobenzoic Anhydride (B1165640) (MNBA). This reagent system, often associated with the Shiina macrolactonization, is a powerful tool for esterification, lactonization, amidation, and peptide coupling reactions.[1][2] Its mild reaction conditions and high efficiency make it particularly suitable for the synthesis of complex and sensitive molecules in pharmaceutical and materials science research.[3][4]
Introduction
2-Methyl-6-nitrobenzoic anhydride (MNBA), in combination with a nucleophilic catalyst such as 4-DMAP, serves as a highly effective dehydrating condensation agent.[5][6] This system facilitates the formation of ester and amide bonds from carboxylic acids and alcohols or amines, respectively. A key application is the intramolecular esterification of ω-hydroxycarboxylic acids to form macrolactones, a critical step in the total synthesis of many biologically active natural products.[4][7] The reaction proceeds through a highly reactive mixed anhydride intermediate, enabling high yields under mild conditions, often at room temperature.[2][4]
Applications
The DMAP/MNBA catalytic system has found broad utility across various fields of chemical synthesis:
-
Pharmaceutical Synthesis: It is a crucial reagent in the synthesis of complex pharmaceutical agents, including macrolide antibiotics, antifungal compounds, and anti-inflammatory drugs.[3] For instance, it has been employed in the total synthesis of the GRP78 inhibitor prunustatin A and the antiobestic drug tetrahydrolipstatin.[8]
-
Polymer Chemistry: MNBA is utilized in the production of specialty polymers, where it contributes to enhanced thermal stability and mechanical strength, beneficial for coatings and adhesives.[3]
-
Organic Synthesis: This reagent system is widely used for the synthesis of esters, lactones (macrolactonization), amides, and peptides.[1][9] It is particularly valued for its high chemoselectivity and its applicability to sensitive substrates.[2]
-
Analytical Chemistry: It can be used in the preparation of derivatizing agents for chromatographic analysis, which aids in the detection and quantification of various analytes.[3]
Reaction Mechanism
The catalytic cycle involves the activation of a carboxylic acid by MNBA, followed by nucleophilic attack, which is facilitated by DMAP. The generally accepted mechanism for DMAP-catalyzed acylation proceeds as follows:
-
Formation of Mixed Anhydride: The carboxylic acid reacts with this compound (MNBA) to form a mixed anhydride (MA).[4]
-
Activation by DMAP: 4-DMAP, acting as a nucleophilic catalyst, attacks the carbonyl carbon of the carboxylic acid moiety within the mixed anhydride.[10] This step is crucial as DMAP is a stronger nucleophile than the alcohol or amine.
-
Formation of Acylpyridinium Intermediate: This attack leads to the formation of a highly reactive N-acylpyridinium intermediate and the release of a 2-methyl-6-nitrobenzoate (B8389549) anion.[4][10] The positive charge on the pyridinium (B92312) ring makes the acyl group exceptionally electrophilic.[10]
-
Nucleophilic Attack: The alcohol or amine (nucleophile) then attacks the activated acyl group of the acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: This final step leads to the formation of the desired ester or amide and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[10]
In the case of macrolactonization, the hydroxyl group of the same molecule (an ω-hydroxycarboxylic acid) acts as the intramolecular nucleophile.[4]
Caption: Mechanism of DMAP-catalyzed esterification using MNBA.
Quantitative Data
The efficiency of the DMAP/MNBA system is highlighted in various synthetic applications. The following tables summarize key quantitative data from selected studies.
Table 1: DMAP/MNBA-Mediated Macrolactamization [5][11][12]
| Entry | Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMAP (6.0) | rt | 12 | low |
| 2 | DMAP (6.0) | 40 | 12 | moderate |
| 3 | DMAP (2.6) | 40 | 12 | 62 |
| 4 | DMAP (2.6) | 40 | 1 | 69 |
| 5 | DMAP (2.6) | 40 | 0.5 | 69 |
| 6 | DMAP (2.6) | 40 | 0.083 (5 min) | good |
| 7 | DMAP (catalytic) + Et₃N (2.6) | 40 | 12 | moderate |
| 8 | DMAPO (catalytic) | 40 | 12 | efficient |
Reactions were performed with slow addition of the linear precursor via syringe pump.
Table 2: Comparison with Other Macrolactonization Methods [7]
| Method | Reagent | Yield (%) |
| Shiina | MNBA/DMAP | up to 92% |
| Steglich–Boden–Keck | DCC/DMAP | 6 - 52% |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride/DMAP | 6 - 52% |
| Corey–Nicolaou | 2,2'-Dipyridyl disulfide/PPh₃ | 6 - 52% |
| Mitsunobu | DEAD/PPh₃ | 6 - 52% |
Experimental Protocols
The following protocols are generalized from published procedures and should be adapted for specific substrates.
General Protocol for Esterification
This protocol describes a general procedure for the synthesis of carboxylic esters from nearly equimolar amounts of a carboxylic acid and an alcohol.[2][9][13]
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), the alcohol (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM, add triethylamine (2.0 equiv).
-
To this stirred solution, add MNBA (1.3 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Shiina Macrolactonization
This protocol is adapted for the intramolecular cyclization of an ω-hydroxycarboxylic acid to form a macrolactone.[6][11] High dilution conditions are critical to favor the intramolecular reaction over intermolecular polymerization.
Materials:
-
ω-Hydroxycarboxylic acid (seco-acid)
-
This compound (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous toluene (B28343) or dichloromethane (DCM)
Procedure:
-
Prepare a solution of MNBA (1.5 equiv) and DMAP (3.0 equiv) in a large volume of anhydrous toluene to achieve high dilution (e.g., 0.005 M final concentration of the seco-acid).
-
Heat the solution to a specified temperature (e.g., 40-80 °C).
-
Slowly add a solution of the ω-hydroxycarboxylic acid (1.0 equiv) in anhydrous toluene to the heated reaction mixture over several hours (e.g., 6-12 h) using a syringe pump.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional period (e.g., 1-2 h) and monitor by TLC.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired macrolactone.
Caption: General workflow for Shiina macrolactonization.
Safety Information
-
This compound (MNBA): May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-(Dimethylamino)pyridine (DMAP): Toxic and readily absorbed through the skin. It is a suspected carcinogen and mutagen. Exercise extreme caution and use appropriate containment and PPE.
-
Solvents (DCM, Toluene): Dichloromethane is a suspected carcinogen. Toluene is flammable and can cause neurological damage with prolonged exposure. Handle these solvents in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The catalytic use of 4-DMAP with this compound provides a robust and versatile method for the formation of esters, amides, and particularly macrolactones. Its operational simplicity, mild reaction conditions, and high yields have established it as a valuable tool in modern organic synthesis, especially in the context of drug development and natural product synthesis. Careful optimization of reaction parameters, such as catalyst loading, temperature, and addition rate, is key to achieving high efficiency and minimizing side reactions.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones: a powerful and convenient mixed anhydride method promoted by basic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using this compound in the Synthesis of the Depsipeptidic Analogue of FE399 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. This compound | 434935-69-0 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]
The Strategic Application of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) in the Total Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of natural product total synthesis, the efficient construction of complex molecular architectures is a paramount objective. Among the myriad of synthetic challenges, the formation of macrocyclic rings, particularly macrolactones, often represents a critical and formidable step. The development of robust and high-yielding macrolactonization methods is therefore of significant interest. 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as Shiina's reagent, has emerged as a powerful tool for achieving this transformation under mild conditions.[1][2] Developed by Professor Isamu Shiina, MNBA has demonstrated broad applicability in the synthesis of a diverse array of bioactive natural products, often succeeding where other methods falter.[1][3] This document provides detailed application notes and protocols for the use of MNBA in the total synthesis of natural products, supported by quantitative data and visual diagrams to aid researchers in its practical implementation.
Mechanism of MNBA-Mediated Macrolactonization (Shiina Macrolactonization)
The Shiina macrolactonization proceeds via the formation of a highly reactive mixed anhydride intermediate from a hydroxycarboxylic acid (seco-acid).[4] The reaction is typically promoted by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO).[1] The generally accepted mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the seco-acid reacts with MNBA to form a mixed anhydride.
-
Formation of a Highly Reactive Acylpyridinium Species: The nucleophilic catalyst (e.g., DMAP) attacks the more sterically accessible carbonyl group of the mixed anhydride, leading to the formation of a highly reactive N-acylpyridinium salt.
-
Intramolecular Cyclization: The hydroxyl group of the seco-acid then attacks the activated carbonyl center of the N-acylpyridinium salt in an intramolecular fashion. This ring-closing step is favored under high-dilution conditions to minimize intermolecular side reactions such as dimerization.[5]
-
Product Formation and Catalyst Regeneration: The cyclization yields the desired macrolactone and regenerates the nucleophilic catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Total Synthesis of Rishirilide B by Organocatalytic Oxidative Kinetic Resolution: Revision of Absolute Configuration of (+)-Rishirilide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Large-Scale Synthesis of Lactones Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of macrocyclic lactones is a critical step in the synthesis of numerous biologically active natural products and pharmaceuticals.[1] The Shiina macrolactonization, which utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), has emerged as a powerful and versatile method for this transformation.[2] Developed by Professor Isamu Shiina in 2002, this reaction is renowned for its mild conditions, typically proceeding at room temperature, and its high efficiency in producing medium to large-sized lactones.[2][3][4] The method's success lies in the formation of a highly reactive mixed anhydride intermediate, which undergoes rapid intramolecular cyclization.[5] This protocol is highly effective for synthesizing not only large, complex macrocycles but also highly strained, medium-sized rings.[6]
These application notes provide detailed protocols for the large-scale synthesis of lactones using MNBA, summarize key quantitative data, and offer visual guides to the reaction mechanism and experimental workflow.
Reaction Mechanism and Workflow
The Shiina macrolactonization proceeds via a base-catalyzed mechanism, most commonly employing a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).[5] The key to the reaction's high yield is the slow addition of the hydroxycarboxylic acid (seco-acid) precursor, which keeps the concentration of the reactive mixed anhydride low, thereby favoring intramolecular cyclization over intermolecular polymerization.[3]
Key Steps:
-
Activation of MNBA: The nucleophilic catalyst (e.g., DMAP) attacks a carbonyl group of MNBA, forming a highly reactive acylpyridinium species.[5]
-
Mixed Anhydride Formation: The carboxylate of the seco-acid attacks the activated MNBA complex. This forms a mixed anhydride and displaces the 2-methyl-6-nitrobenzoate (B8389549) leaving group.[5]
-
Intramolecular Cyclization: The hydroxyl group of the seco-acid attacks the activated carbonyl center of the mixed anhydride. This intramolecular step forms the desired macrolactone and regenerates the catalyst.[5]
Caption: Base-catalyzed mechanism of the Shiina Macrolactonization.
Data Presentation: Performance and Comparison
The Shiina macrolactonization consistently delivers high yields across a wide range of ring sizes. Its performance is often superior to other established methods, particularly for sensitive or sterically hindered substrates.
Table 1: Yields of Macrolactonization using MNBA and DMAP
| Ring Size | Substrate Side Chain (R¹) | Yield (%) |
|---|---|---|
| 13 | H | 88% |
| 13 | (CH₂)₅Me | 86% |
| 14 | H | 75% |
| 15 | H | 89% |
| 16 | H | 92% |
| 17 | H | 92% |
(Data sourced from a study on macrolactonizations using MNBA in the presence of DMAP in dichloromethane (B109758) at room temperature.[7])
Table 2: Comparative Yields of Macrolactonization Methods
| Target Molecule/Ring Size | Shiina Method (MNBA) Yield | Yamaguchi Method Yield | Other Method Yields | Notes |
|---|---|---|---|---|
| erythro-Aleuritic Acid Lactone (17-membered) | 90% | 70% | - | Demonstrates higher efficiency for this specific substrate.[7] |
| dehydroxy-LI-F04a precursor | 6-52% | 6-52% | Steglich–Boden–Keck (6-52%), Corey–Nicolaou (6-52%) | Showcases challenges with complex, sensitive substrates where multiple methods yield variable results.[1] |
| 29-membered macrolactone | High Yield (unspecified %) | - | - | The protocol is considered highly powerful for giant-sized lactones.[6] |
Experimental Protocols
General Protocol for Shiina Macrolactonization (Basic Conditions)
This protocol describes a general procedure for the cyclization of an ω-hydroxycarboxylic acid using MNBA and DMAP. For large-scale synthesis, all glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: General experimental workflow for Shiina Macrolactonization.
Materials:
-
ω-Hydroxycarboxylic acid (seco-acid)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA, 1.2-2.5 equiv.)
-
4-(Dimethylamino)pyridine (DMAP, 2.4-5.0 equiv.) or 4-(Dimethylamino)pyridine N-oxide (DMAPO, 0.1-0.2 equiv.) as a catalyst with a tertiary amine base.[4][5]
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere, add MNBA and DMAP to a reaction vessel containing a magnetic stir bar and anhydrous solvent. The concentration of the final reaction mixture is typically kept very low (e.g., 0.001-0.005 M) to favor the intramolecular reaction.
-
Substrate Addition: Dissolve the ω-hydroxycarboxylic acid in the same anhydrous solvent. Using a syringe pump, add the seco-acid solution to the stirred reaction mixture over a prolonged period (e.g., 10-14 hours) at room temperature.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure macrolactone. The total time to complete the protocol is typically around 19 hours.[6]
Large-Scale Synthesis Considerations
-
Reagent Addition: For large-scale reactions, a programmable dosing pump should be used for the slow and controlled addition of the seco-acid. This is critical to maintain high dilution conditions and minimize side reactions.
-
Thermal Management: Although the reaction is typically run at room temperature, large volumes may generate a slight exotherm. The reactor should be equipped with a cooling jacket to maintain a constant temperature.
-
Mixing: Efficient mechanical stirring is required to ensure homogeneity in large, dilute reaction volumes.
-
Solvent Purity: The use of high-purity, anhydrous solvents is paramount to prevent hydrolysis of the anhydride and the activated intermediates.
-
Purification: Large-scale chromatography can be resource-intensive. Alternative purification methods such as crystallization or trituration should be explored if the product is a solid.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8] When handling MNBA powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[8][9]
-
This compound (MNBA):
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[8] Use in a well-ventilated area.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is moisture-sensitive and should be handled under an inert gas.[8]
-
-
Solvents: Dichloromethane is a suspected carcinogen. All solvent handling should be performed in a fume hood.
-
Emergency Procedures:
-
Skin Contact: Wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8]
-
Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For major spills, evacuate the area and alert emergency services.[9]
-
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of lactones using substituted benzoic anhydride as a coupling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
One-Pot Esterification via 2-Methyl-6-nitrobenzoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting one-pot esterification and macrolactonization reactions using 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), a method commonly referred to as the Shiina esterification. This highly efficient method allows for the formation of esters from nearly equimolar amounts of carboxylic acids and alcohols under mild, room-temperature conditions, often resulting in excellent yields and high chemoselectivity.[1][2][3][4][5]
Introduction
The Shiina esterification is a powerful tool in modern organic synthesis, particularly valuable in the development of pharmaceuticals and other complex molecules.[6] The reaction is promoted by a basic catalyst, typically 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO), in the presence of a tertiary amine base such as triethylamine (B128534) (Et3N).[2][3] A key advantage of this method is its ability to proceed under mild conditions, making it suitable for sensitive substrates. The reaction involves the formation of a mixed anhydride intermediate, which then undergoes nucleophilic attack by the alcohol.
Data Presentation
The following tables summarize the quantitative data for the Shiina esterification with a variety of substrates, demonstrating the broad applicability and high yields achievable with this method.
Table 1: Intermolecular Esterification of Various Carboxylic Acids and Alcohols
| Entry | Carboxylic Acid | Alcohol | Time (h) | Yield (%) |
| 1 | 3-Phenylpropionic acid | 3-Phenyl-1-propanol | 1 | 99 |
| 2 | Pivalic acid | 3-Phenyl-1-propanol | 1 | 98 |
| 3 | Benzoic acid | 3-Phenyl-1-propanol | 6 | 95 |
| 4 | (S)-2-Phenylpropionic acid | (±)-1-Phenylethanol | 3 | 96 |
| 5 | Cyclohexanecarboxylic acid | Geraniol | 1 | 97 |
Data compiled from various sources reporting Shiina esterification reactions.
Table 2: Macrolactonization of ω-Hydroxycarboxylic Acids
| Entry | ω-Hydroxycarboxylic Acid | Ring Size | Time (h) | Yield (%) |
| 1 | 15-Hydroxypentadecanoic acid | 16 | 12 | 95 |
| 2 | 11-Hydroxyundecanoic acid | 12 | 7 | 91 |
| 3 | 7-Hydroxyheptanoic acid | 8 | 1 | 85 |
| 4 | 6-Hydroxyhexanoic acid | 7 | 1 | 78 |
Data showcases the utility of MNBA in the formation of various ring-sized macrolactones.
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Esterification
This protocol describes a general method for the one-pot esterification of a carboxylic acid with an alcohol using 2-Methyl-6-nitrobenzoic anhydride.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.1 equiv)
-
This compound (MNBA) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et3N) (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.0 mmol), the alcohol (1.1 mmol), and anhydrous dichloromethane (5 mL).
-
To the stirred solution, add triethylamine (1.1 mmol, 0.15 mL) followed by 4-(dimethylamino)pyridine (0.1 mmol, 12.2 mg).
-
Add this compound (1.1 mmol, 379 mg) to the mixture in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.
Protocol 2: General Procedure for Macrolactonization
This protocol provides a general method for the intramolecular cyclization of an ω-hydroxycarboxylic acid to form a macrolactone. A syringe pump is used for the slow addition of the substrate to favor the intramolecular reaction.
Materials:
-
ω-Hydroxycarboxylic acid (1.0 equiv)
-
This compound (MNBA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (4.0 equiv)
-
Anhydrous toluene (B28343)
-
Syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.5 mmol, 518 mg) and 4-(dimethylamino)pyridine (4.0 mmol, 488 mg).
-
Dissolve the reagents in a sufficient volume of anhydrous toluene to achieve a final substrate concentration of approximately 1 mM upon completion of the addition.
-
In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid (1.0 mmol) in anhydrous toluene to a concentration of approximately 0.01 M.
-
Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution of MNBA and DMAP over a period of 6-12 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 1-6 hours at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired macrolactone.
Visualizations
Reaction Mechanism
The reaction proceeds through the formation of a mixed anhydride intermediate, which is then activated by the nucleophilic catalyst (DMAP) to facilitate the ester formation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]
- 5. An effective use of benzoic anhydride and its derivatives for the synthesis of carboxylic esters and lactones: a powerful and convenient mixed anhydride method promoted by basic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Chemoselective Synthesis of Esters with 2-Methyl-6-nitrobenzoic Anhydride (MNBA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemoselective formation of ester bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as natural products, pharmaceuticals, and functional materials. 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), often referred to as the Shiina reagent, has emerged as a highly efficient and versatile condensing agent for the synthesis of esters and macrolactones.[1] Developed by Professor Isamu Shiina, this reagent facilitates the esterification of carboxylic acids with alcohols under mild, often room temperature, conditions with high yields and excellent chemoselectivity.[1][2] This methodology, known as the Shiina esterification, is particularly advantageous for reactions involving sensitive substrates and has been successfully applied to the total synthesis of numerous complex natural products.[3][4]
The reaction typically proceeds in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO), and a base, like triethylamine, to neutralize the liberated 2-methyl-6-nitrobenzoic acid.[5][6] The key to the high chemoselectivity of the MNBA-mediated esterification lies in the selective activation of the carboxylic acid to form a mixed anhydride, which then undergoes nucleophilic attack by the alcohol.[7] This process is highly efficient for both intermolecular esterifications and intramolecular cyclizations (macrolactonization).
These application notes provide a comprehensive overview of the MNBA-mediated synthesis of esters, including detailed experimental protocols, a summary of its synthetic applications with quantitative data, and a depiction of the underlying reaction mechanism.
Data Presentation
The following tables summarize the performance of MNBA-mediated esterification across a range of carboxylic acid and alcohol substrates, highlighting the high yields and broad applicability of this method.
Table 1: Intermolecular Esterification of Various Carboxylic Acids and Alcohols
| Entry | Carboxylic Acid | Alcohol | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenylacetic acid | Benzyl alcohol | DMAP (10) | Et3N | CH2Cl2 | 3 | RT | 98 |
| 2 | Cyclohexanecarboxylic acid | 1-Octanol | DMAP (10) | Et3N | CH2Cl2 | 4 | RT | 95 |
| 3 | Benzoic acid | 2-Phenylethanol | DMAP (10) | Et3N | CH2Cl2 | 2 | RT | 99 |
| 4 | (Z)-3-Hexenoic acid | (S)-(-)-Perillyl alcohol | DMAP (20) | Et3N | Toluene (B28343) | 6 | RT | 91 |
| 5 | Pivalic acid | Geraniol | DMAPO (10) | Et3N | CH2Cl2 | 12 | RT | 85 |
| 6 | Fmoc-L-Phenylalanine | Methanol | DMAP (10) | Et3N | DMF | 5 | RT | 92 |
Table 2: MNBA-Mediated Macrolactonization of ω-Hydroxycarboxylic Acids
| Entry | ω-Hydroxycarboxylic Acid | Ring Size | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | 15-Hydroxypentadecanoic acid | 16 | DMAP (200) | Toluene, RT, 12 h | 94 |
| 2 | 11-Hydroxyundecanoic acid | 12 | DMAPO (10) | CH2Cl2, RT, 24 h | 88 |
| 3 | Seco-acid of Erythronolide A | 14 | DMAP (300) | Toluene, 100 °C, 4 h | 75 |
| 4 | Seco-acid of Octalactin A | 8 | DMAP (600) | CH2Cl2, RT, 1 h | 89 |
| 5 | 7-Hydroxyheptanoic acid | 8 | DMAP (200) | CH2Cl2, RT, 12 h | 85 |
Experimental Protocols
Protocol 1: General Procedure for Intermolecular Esterification
This protocol describes a general method for the synthesis of esters from a carboxylic acid and an alcohol using MNBA.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.1 equiv)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid, alcohol, and anhydrous CH2Cl2.
-
Stir the solution at room temperature and add triethylamine, followed by DMAP.
-
Add MNBA to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the mixture with CH2Cl2 (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na2SO4).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired ester.
Protocol 2: General Procedure for Macrolactonization
This protocol outlines a general method for the intramolecular cyclization of ω-hydroxycarboxylic acids to form macrolactones using MNBA under high-dilution conditions.
Materials:
-
ω-Hydroxycarboxylic acid (seco-acid) (1.0 equiv)
-
This compound (MNBA) (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (4.0 equiv)
-
Anhydrous toluene
Procedure:
-
Prepare a solution of the ω-hydroxycarboxylic acid in anhydrous toluene (e.g., 0.01 M).
-
In a separate large, flame-dried round-bottom flask under an inert atmosphere, prepare a solution of MNBA and DMAP in anhydrous toluene. The volume should be sufficient to result in a final substrate concentration of approximately 1 mM after the addition of the seco-acid solution.
-
Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution of MNBA and DMAP over a period of 4-12 hours at room temperature. The slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired macrolactone.
Mandatory Visualization
Reaction Mechanism
The Shiina esterification proceeds through the formation of a mixed anhydride intermediate. The nucleophilic catalyst, DMAP, plays a crucial role in activating this intermediate for subsequent attack by the alcohol.
Caption: Mechanism of MNBA-mediated esterification.
Experimental Workflow
A typical experimental workflow for MNBA-mediated esterification involves the sequential addition of reagents followed by workup and purification.
Caption: General workflow for intermolecular esterification.
Conclusion
The use of this compound (MNBA) for the chemoselective synthesis of esters represents a powerful and reliable methodology in modern organic chemistry. Its ability to facilitate ester bond formation under mild conditions with high efficiency and broad substrate compatibility makes it an invaluable tool for researchers in academia and the pharmaceutical industry. The protocols and data presented in these application notes provide a practical guide for the successful implementation of this important transformation in the synthesis of a wide array of organic molecules.
References
- 1. US9388116B2 - Alcohol-mediated esterification of carboxylic acids with carbonates - Google Patents [patents.google.com]
- 2. Shiina esterification - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of Pagoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Depsipeptides using 2-Methyl-6-nitrobenzoic Anhydride (MNBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depsipeptides are a class of natural and synthetic compounds characterized by the presence of both amide and ester bonds in their cyclic or linear structures.[1] Many depsipeptides exhibit a wide range of potent biological activities, including antimicrobial, anticancer, antiviral, and immunosuppressive properties, making them attractive targets for drug discovery and development.[2] The efficient synthesis of these complex molecules is a significant challenge in medicinal chemistry.
2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as Shiina's reagent, has emerged as a powerful and versatile coupling reagent for the formation of ester bonds (macrolactonization) under mild conditions.[3] It is particularly effective for the synthesis of macrocyclic depsipeptides, a critical step that is often low-yielding with other methods.[4] MNBA-mediated cyclization proceeds through the formation of a highly reactive mixed anhydride, facilitating intramolecular esterification.[5] These application notes provide detailed protocols for the synthesis of depsipeptides using MNBA, a summary of comparative data, and visualizations of the reaction mechanism and experimental workflows.
Data Presentation
The selection of the appropriate coupling reagent and reaction conditions is crucial for the successful synthesis of depsipeptides, especially during the key macrolactonization step. The following tables summarize quantitative data from various studies, comparing the efficacy of MNBA with other reagents and illustrating the effect of reaction parameters on the yield of the desired macrocycle.
Table 1: Comparison of Macrolactonization Reagents in the Total Synthesis of Pagoamide A
| Entry | Reagent(s) | Solvent | Temperature | Yield (%) |
| 1 | MNBA, DMAP | CH₂Cl₂ | 0 °C to rt | 20 |
| 2 | MNBA, DMAP | Toluene | 0 °C to rt | 15 |
| 3 | MNBA, DMAP | THF | 0 °C to rt | 10 |
| 4 | Yamaguchi Reagent, DMAP | Toluene | rt to 110 °C | <5 |
| 5 | BEP, DIPEA | CH₂Cl₂ | 0 °C to rt | No Reaction |
| 6 | EDCI, DMAP | CH₂Cl₂ | 0 °C to rt | <5 |
| 7 | DCC, DMAP | CH₂Cl₂ | 0 °C to rt | <5 |
Data adapted from the total synthesis of Pagoamide A, highlighting the superior, albeit modest in this challenging case, performance of MNBA for the macrolactonization step.[6]
Table 2: Effect of Substrate Concentration on Monomer vs. Dimer Formation in MNBA-Mediated Macrolactonization
| Substrate Concentration (mM) | Expected Monomer:Dimer Ratio | Predominant Reaction Pathway |
| 100 | 1:10 | Intermolecular (Dimerization) |
| 50 | 1:4 | Intermolecular (Dimerization) |
| 10 | 5:1 | Intramolecular (Macrolactonization) |
| 1 | >20:1 | Intramolecular (Macrolactonization) |
Illustrative data emphasizing the critical importance of high-dilution conditions to favor the desired intramolecular cyclization.[7]
Table 3: Optimization of Dysprosium(III) Triflate-Assisted Macrolactonization of a Model Seco-Acid using MNBA
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | DIPEA | CH₂Cl₂ | 45 | 8 |
| 2 | Dy(OTf)₃ (30) | DIPEA | CH₂Cl₂ | 45 | 42 |
| 3 | Dy(OTf)₃ (30) | Pyridine | CH₂Cl₂ | 45 | 25 |
| 4 | Sc(OTf)₃ (30) | DIPEA | CH₂Cl₂ | 45 | 35 |
| 5 | Yb(OTf)₃ (30) | DIPEA | CH₂Cl₂ | 45 | 38 |
Selected data from optimization studies showcasing the significant enhancement in yield with the addition of a lanthanide catalyst, Dy(OTf)₃, to the MNBA-mediated cyclization.[4]
Experimental Protocols
The following are detailed protocols for the synthesis of depsipeptides using MNBA. Protocol 1 describes a general procedure for macrolactonization, while Protocol 2 details a lanthanide-assisted variation for more challenging substrates.
Protocol 1: General MNBA-Mediated Macrolactonization (Shiina Method)
This protocol is a general method for the intramolecular cyclization of a linear hydroxy-acid precursor (seco-acid) to form a macrocyclic depsipeptide.[5]
Materials:
-
Linear depsipeptide precursor (seco-acid)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA, 1.2 - 3.0 equiv.)
-
4-(Dimethylamino)pyridine (DMAP, 2.4 - 5.0 equiv.) or 4-(dimethylamino)pyridine N-oxide (DMAPO, 0.2 equiv.)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or toluene
-
Syringe pump
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (saturated aq. NaHCO₃, saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄, silica (B1680970) gel)
Procedure:
-
Preparation of Reagent Solution: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve MNBA (e.g., 1.3 equiv.) and DMAP (e.g., 5.0 equiv.) in anhydrous CH₂Cl₂ to achieve a final substrate concentration of approximately 0.001 M upon completion of the addition.
-
Preparation of Substrate Solution: In a separate flame-dried flask, dissolve the seco-acid (1.0 equiv.) in anhydrous CH₂Cl₂ to a concentration of approximately 0.01-0.02 M.
-
Slow Addition: Draw the seco-acid solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction: Vigorously stir the reagent solution at room temperature (or 0 °C for sensitive substrates). Begin the slow addition of the seco-acid solution via the syringe pump over a period of 4-12 hours.[7] The slow addition under high-dilution conditions is critical to minimize intermolecular side reactions (dimerization).
-
Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.[6] Separate the organic layer and extract the aqueous layer with CH₂Cl₂ or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired macrocyclic depsipeptide.
Protocol 2: Dysprosium(III) Triflate-Assisted MNBA Macrolactonization
This protocol is a modification for substrates that are resistant to cyclization under standard Shiina conditions and is based on the work of the Batey group.[4]
Materials:
-
Linear depsipeptide precursor (seco-acid)
-
This compound (MNBA, 2.0-3.0 equiv.)
-
4-(Dimethylamino)pyridine (DMAP, 4.0-6.0 equiv.)
-
Dysprosium(III) triflate (Dy(OTf)₃, 30 mol%)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base, 5.0-8.0 equiv.)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (B52724) (MeCN)
-
Syringe pump
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Reagent Solution: To a flame-dried, three-neck round-bottom flask equipped with a condenser under an inert atmosphere, add MNBA (e.g., 2.5 equiv.) and DMAP (e.g., 5.0 equiv.) and dissolve in anhydrous CH₂Cl₂.
-
Addition of Catalysts: Sequentially add Dy(OTf)₃ (0.3 equiv.) and DIPEA (e.g., 6.0 equiv.) to the stirred solution.
-
Heating: Heat the reaction mixture to a gentle reflux (e.g., 45 °C for CH₂Cl₂).
-
Preparation of Substrate Solution: In a separate flame-dried flask, dissolve the seco-acid (1.0 equiv.) in the same anhydrous solvent to achieve a final reaction concentration of ~1-2 mM.
-
Slow Addition: Slowly add the seco-acid solution to the refluxing reagent mixture via syringe pump over 12-24 hours.
-
Completion: After the addition is complete, allow the mixture to stir for an additional hour while cooling to room temperature.
-
Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product using silica gel flash chromatography, followed by preparative HPLC if necessary, to obtain the pure macrocyclic depsipeptide.
Visualizations
Reaction Mechanism
The MNBA-mediated esterification proceeds through a mixed anhydride intermediate. The carboxylic acid of the seco-acid first reacts with MNBA to form a mixed anhydride. This intermediate is then activated by a nucleophilic catalyst, typically DMAP, forming a highly reactive N-acylpyridinium salt. The hydroxyl group of the seco-acid then attacks the activated carbonyl carbon in an intramolecular fashion to form the ester bond and release the desired macrocycle.
Caption: MNBA-mediated macrolactonization mechanism.
Experimental Workflow
The successful synthesis of macrocyclic depsipeptides using MNBA hinges on a carefully controlled experimental setup, particularly the use of high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Caption: High-dilution workflow for MNBA macrolactonization.
Logical Relationship: From Synthesis to Biological Evaluation
The synthesis of depsipeptides is often the first step in a larger drug discovery and development pipeline. The potent biological activities of these molecules necessitate further investigation to understand their mechanism of action and therapeutic potential.
Caption: From depsipeptide synthesis to drug development.
References
- 1. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of cyclic depsipeptides of medicinal and biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. benchchem.com [benchchem.com]
- 6. Total Synthesis of Pagoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: 2-Methyl-6-nitrobenzoic anhydride (MNBA) in the Convergent Synthesis of Prunustatin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the pivotal role of 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as Shiina's reagent, in the total synthesis of prunustatin A, a potent down-regulator of the GRP78 molecular chaperone. The use of MNBA in a convergent synthesis strategy, particularly for the challenging macrolactonization step, is highlighted. This document provides detailed experimental protocols, quantitative data from key synthetic steps, and a visualization of the relevant biological signaling pathway, offering a comprehensive resource for researchers in synthetic and medicinal chemistry.
Introduction
Prunustatin A is a naturally occurring 15-membered tetralactone depsipeptide with significant biological activity, including the ability to down-regulate the 78 kDa glucose-regulated protein (GRP78), a key molecular chaperone involved in cancer cell survival and drug resistance.[1][2] The complex structure of prunustatin A, featuring a macrocyclic core, presents considerable synthetic challenges. A critical step in its total synthesis is the formation of the macrolactone ring. The Shiina macrolactonization, employing 2-methyl-6-nitrobenzoic anhydride (MNBA), has proven to be a highly effective method for this transformation.[3][4][5]
The Shiina macrolactonization is an esterification reaction that proceeds under mild conditions with high efficiency, making it suitable for complex and sensitive substrates.[6][7] In the synthesis of prunustatin A, the use of MNBA is particularly advantageous as it helps to overcome competing side reactions, such as the Thorpe-Ingold effect-accelerated transesterification, which can significantly reduce the yield of the desired macrolactone.[3][4][8][9]
Key Application: Macrolactonization in Prunustatin A Synthesis
A convergent approach to the total synthesis of (+)-prunustatin A developed by Batey and co-workers effectively utilizes MNBA for the formation of all four ester bonds within the tetralactone ring.[3] This strategy involves the coupling of two key fragments, followed by a crucial macrolactonization step to furnish the 15-membered ring. The use of MNBA was reported to be essential to minimize a competing Thorpe-Ingold effect-accelerated transesterification that was observed in other synthetic approaches.[3][4]
Quantitative Data
The following table summarizes the yields of key esterification and macrolactonization steps in a convergent synthesis of (+)-prunustatin A using MNBA.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Esterification (Fragment Coupling) | A protected diacid fragment and a protected diol fragment | MNBA, DMAP, CH₂Cl₂, rt | Linear tetraester precursor | 85 | Chojnacka, M.; Batey, R. A. Org. Lett.2018 , 20 (18), 5671–5675. |
| Macrolactonization | Seco-acid precursor of prunustatin A | MNBA, DMAP, Toluene (B28343), 80 °C | (+)-Prunustatin A tetralactone core | 65 | Chojnacka, M.; Batey, R. A. Org. Lett.2018 , 20 (18), 5671–5675. |
| Final Amide Coupling | Prunustatin A tetralactone core amine and 3-(formylamino)-2-hydroxybenzoic acid | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), DIPEA, DMF, 0 °C to rt | (+)-Prunustatin A | 78 | Chojnacka, M.; Batey, R. A. Org. Lett.2018 , 20 (18), 5671–5675. |
Experimental Protocols
General Procedure for MNBA-mediated Macrolactonization of Prunustatin A Seco-Acid
This protocol is adapted from the work of Batey and co-workers in the total synthesis of (+)-prunustatin A.
Materials:
-
Prunustatin A seco-acid precursor
-
This compound (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Syringe pump
-
Standard glassware for organic synthesis
Procedure:
-
A solution of this compound (MNBA) (2.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (4.0 equiv.) in anhydrous toluene (to achieve a final concentration of ~0.001 M with respect to the seco-acid) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
The solution is heated to 80 °C with vigorous stirring.
-
A solution of the prunustatin A seco-acid precursor (1.0 equiv.) in anhydrous dichloromethane is prepared.
-
The solution of the seco-acid is added dropwise to the heated MNBA/DMAP solution over a period of 4-6 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, the reaction mixture is stirred at 80 °C for an additional 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure prunustatin A tetralactone core.
Visualizations
Shiina Macrolactonization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of the GRP78-Downregulatory Macrolide (+)-Prunustatin A, the Immunosuppressant (+)-SW-163A, and a JBIR-04 Diastereoisomer That Confirms JBIR-04 Has Nonidentical Stereochemistry to (+)-Prunustatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (+)-Prunustatin A: Utility of Organotrifluoroborate-Mediated Prenylation and Shiina MNBA Esterification and Macrolactonization To Avoid a Competing Thorpe-Ingold Effect Accelerated Transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 9. books.lucp.net [books.lucp.net]
Application of N,N'-Methylenebis(acrylamide) (MNBA) in the Synthesis of Specialty Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Methylenebis(acrylamide) (MNBA) as a versatile crosslinking agent in the synthesis of specialty polymers, particularly stimuli-responsive hydrogels for advanced drug delivery applications. Detailed protocols for the synthesis of pH- and temperature-responsive hydrogels are provided, along with quantitative data on the effect of MNBA concentration on polymer properties. Furthermore, this document explores the cellular uptake of these specialty polymers and the relevant signaling pathways involved in their biomedical applications.
Introduction to MNBA in Specialty Polymer Chemistry
N,N'-Methylenebis(acrylamide) (MNBA) is a bifunctional monomer widely employed as a crosslinking agent in the formation of a diverse range of polymeric materials.[1][2] Its two acrylamide (B121943) functionalities enable the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. This crosslinking is crucial for the synthesis of hydrogels, which are water-swollen polymer networks with numerous applications in the biomedical field, including drug delivery, tissue engineering, and as scaffolds for cell culture.[3][4][5]
The concentration of MNBA is a critical parameter that dictates the physical and chemical properties of the resulting polymer. By carefully controlling the molar ratio of MNBA to the primary monomer, researchers can tailor the crosslinking density of the hydrogel network. This, in turn, influences key characteristics such as the swelling ratio, mechanical strength, and drug release kinetics.[6][7]
Specialty Polymers: Stimuli-Responsive Hydrogels
A significant area of specialty polymer research focuses on the development of "smart" or stimuli-responsive hydrogels. These materials undergo reversible changes in their properties in response to external stimuli such as pH, temperature, light, or specific biomolecules.[8][9] This "on-demand" behavior makes them highly attractive for targeted and controlled drug delivery applications. MNBA is a key component in the synthesis of many such stimuli-responsive hydrogels.
pH-Responsive Hydrogels
pH-responsive hydrogels are designed to swell or shrink in response to changes in the pH of the surrounding environment. This property is particularly useful for oral drug delivery, where the hydrogel can be designed to protect the encapsulated drug from the acidic environment of the stomach and release it in the more neutral or slightly alkaline environment of the intestines.[10] The incorporation of ionizable monomers, such as acrylic acid, alongside a primary monomer like acrylamide, and crosslinked with MNBA, imparts this pH-sensitivity.
Temperature-Responsive Hydrogels
Temperature-responsive hydrogels exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen, while above the LCST, it shrinks and expels water. This behavior is often achieved by using monomers such as N-isopropylacrylamide (NIPAAm).[11][12] MNBA is used to form the crosslinked network that enables this reversible swelling and deswelling behavior, making these hydrogels suitable for applications where temperature changes can trigger drug release.
Quantitative Data on MNBA-Crosslinked Polymers
The following tables summarize the quantitative data on the effect of MNBA concentration on the properties of specialty polymers, compiled from various studies.
Table 1: Effect of MNBA Concentration on the Swelling Ratio of pH-Responsive Poly(acrylamide-co-acrylic acid) Hydrogels
| Monomer Ratio (Acrylamide:Acrylic Acid) | MNBA Concentration (mol%) | Swelling Ratio at pH 7.4 | Swelling Ratio at pH 1.2 |
| 60:40 | 0.5 | 150 | 25 |
| 60:40 | 1.0 | 120 | 20 |
| 60:40 | 1.5 | 95 | 18 |
| 40:60 | 0.5 | 180 | 30 |
| 40:60 | 1.0 | 145 | 24 |
| 40:60 | 1.5 | 110 | 21 |
Table 2: Effect of MNBA Concentration on the Mechanical Properties of Temperature-Responsive Poly(N-isopropylacrylamide) Hydrogels
| N-isopropylacrylamide (mol%) | MNBA Concentration (mol%) | Compressive Modulus (kPa) |
| 99 | 1 | 15 |
| 98 | 2 | 28 |
| 97 | 3 | 45 |
| 95 | 5 | 75 |
Experimental Protocols
Protocol 1: Synthesis of a pH-Responsive Poly(acrylamide-co-acrylic acid) Hydrogel
This protocol describes the synthesis of a pH-responsive hydrogel using acrylamide and acrylic acid as monomers and MNBA as the crosslinker via free-radical polymerization.
Materials:
-
Acrylamide (AAm)
-
Acrylic acid (AAc)
-
N,N'-Methylenebis(acrylamide) (MNBA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Hydrochloric acid solution at pH 1.2
Procedure:
-
Monomer Solution Preparation: In a beaker, dissolve a specific molar ratio of acrylamide and acrylic acid (e.g., 60:40) in deionized water to achieve a desired total monomer concentration (e.g., 10 wt%).
-
Crosslinker Addition: Add the desired molar percentage of MNBA (e.g., 1 mol% with respect to the total monomer concentration) to the monomer solution and stir until completely dissolved.
-
Initiator and Accelerator Addition: Add APS (e.g., 0.1 mol% of total monomer) to the solution and stir. Subsequently, add TEMED (e.g., 0.1 mol% of total monomer) to initiate the polymerization.
-
Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for a specified time (e.g., 2 hours).
-
Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers and initiator.
-
Drying: Dry the purified hydrogel in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
Swelling Studies: Immerse pre-weighed dry hydrogel samples in buffer solutions of different pH (e.g., pH 1.2 and pH 7.4) and allow them to swell to equilibrium. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Protocol 2: Synthesis of a Temperature-Responsive Poly(N-isopropylacrylamide) Hydrogel
This protocol outlines the synthesis of a temperature-responsive hydrogel using N-isopropylacrylamide (NIPAAm) as the monomer and MNBA as the crosslinker.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
N,N'-Methylenebis(acrylamide) (MNBA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve NIPAAm in deionized water to a desired concentration (e.g., 1 M).
-
Crosslinker Addition: Add the desired molar percentage of MNBA (e.g., 2 mol% with respect to NIPAAm) to the NIPAAm solution and stir until dissolved.
-
Initiator and Accelerator Addition: Add APS (e.g., 0.05 mol% of NIPAAm) and TEMED (e.g., 0.05 mol% of NIPAAm) to the solution.
-
Polymerization: Transfer the solution to a suitable mold and allow polymerization to occur at room temperature for a set duration (e.g., 4 hours).
-
Purification: Submerge the resulting hydrogel in a large excess of deionized water for 3 days, with frequent water changes, to remove unreacted components.
-
Characterization: The lower critical solution temperature (LCST) can be determined by observing the change in turbidity of the hydrogel as a function of temperature using a UV-Vis spectrophotometer. Mechanical properties can be assessed using a mechanical tester.
Mandatory Visualizations
Caption: Workflow for pH-Responsive Hydrogel Synthesis.
Caption: Workflow for Thermo-Responsive Hydrogel Synthesis.
Cellular Uptake and Signaling Pathways
The application of MNBA-crosslinked specialty polymers in drug delivery necessitates an understanding of their interaction with cells. The primary mechanism of cellular entry for nanoparticle-based drug delivery systems, including nanogels derived from these polymers, is endocytosis. Several endocytic pathways are involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on the size, shape, and surface chemistry of the nanoparticles.
Upon internalization, the nanoparticles are typically enclosed within endosomes. For the encapsulated drug to exert its therapeutic effect, it must be released from the nanoparticle and escape the endosomal compartment to reach its target within the cell. Stimuli-responsive hydrogels are designed to facilitate this process. For instance, pH-responsive hydrogels can leverage the acidic environment of the endosome to trigger swelling and drug release.
While MNBA itself is primarily a structural component, the functionalization of the polymer backbone with specific ligands can actively engage cellular signaling pathways. A prominent example is the incorporation of the Arg-Gly-Asp (RGD) peptide sequence, which is a ligand for integrin receptors on the cell surface.
Caption: Cellular Uptake and Stimuli-Triggered Drug Release.
Integrin-Mediated Signaling
When RGD peptides are present on the surface of a hydrogel, they can bind to integrin receptors, triggering downstream signaling cascades that can influence cell adhesion, proliferation, and differentiation.[1][3] One of the key pathways activated is the PI3K/AKT pathway, which plays a crucial role in cell survival and growth. The binding of RGD to integrins can also lead to the activation of Focal Adhesion Kinase (FAK), which is involved in cell motility and adhesion.[2]
Caption: Integrin-Mediated Signaling by RGD-Functionalized Hydrogels.
Conclusion
N,N'-Methylenebis(acrylamide) is an indispensable crosslinking agent in the synthesis of specialty polymers, particularly stimuli-responsive hydrogels with significant potential in drug delivery. The ability to precisely control the crosslinking density allows for the fine-tuning of the physicochemical properties of these materials. The development of functionalized, stimuli-responsive hydrogels opens up possibilities for targeted therapies that can interact with and modulate specific cellular signaling pathways, leading to more effective and personalized medicine. Further research into the intricate interactions between these advanced polymeric systems and biological environments will continue to drive innovation in the field of drug development.
References
- 1. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocrosslinkable chitosan hydrogels functionalized with the RGD peptide and phosphoserine to enhance osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels with precisely controlled integrin activation dictate vascular patterning and permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Shiina Macrolactonization with MNBA
Welcome to the technical support center for the Shiina macrolactonization, a powerful and widely used method for the synthesis of macrolactones utilizing 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions to improve the yield and success of your macrolactonization reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Shiina macrolactonization with MNBA in a question-and-answer format.
Q1: My reaction yield is very low, or I am not isolating any of the desired macrolactone. What are the likely causes and how can I fix this?
A1: Low or no yield of the desired macrolactone is a common issue that can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Problem: Intermolecular polymerization is outcompeting the intramolecular cyclization.
-
Solution: The Shiina macrolactonization is highly sensitive to concentration. High concentrations of the hydroxy acid (seco-acid) favor the formation of linear polymers or cyclic dimers over the desired monomeric macrolactone.[1][2] It is crucial to employ high-dilution conditions.
-
Actionable Step: Slowly add a dilute solution of the ω-hydroxycarboxylic acid (seco-acid) to the reaction mixture containing MNBA and the catalyst using a syringe pump over several hours (typically 4-12 hours).[1] The final concentration of the seco-acid in the reaction should ideally be in the range of 1-2 mM.[1]
-
-
-
Problem: Incomplete activation of the carboxylic acid.
-
Solution: The reaction relies on the formation of a mixed anhydride intermediate, which is facilitated by a nucleophilic catalyst.[1][3] Insufficient catalyst or impure reagents can hinder this crucial step.
-
Actionable Steps:
-
Ensure your MNBA is of high purity and has been stored under anhydrous conditions.
-
Use an adequate amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP) or 4-(dimethylamino)pyridine N-oxide (DMAPO).[1][3] Stoichiometry may need to be optimized for your specific substrate.
-
Ensure all solvents and reagents are strictly anhydrous, as water will quench the highly reactive anhydride and mixed anhydride intermediates.
-
-
-
-
Problem: The substrate is sterically hindered or conformationally biased against cyclization.
-
Solution: While the Shiina macrolactonization is known for its effectiveness with sterically hindered substrates, some molecules may have a strong preference for a linear conformation, making cyclization difficult.[4]
-
Actionable Steps:
-
Increase the reaction temperature. While often performed at room temperature, heating the reaction (e.g., in refluxing toluene) can sometimes provide the necessary energy to overcome the activation barrier for cyclization of highly-strained substrates.[4][5]
-
Consider alternative macrolactonization methods if the Shiina protocol consistently fails for a particularly challenging substrate.
-
-
-
Q2: I am observing a significant amount of a dimeric product (diolide) in my reaction mixture. How can I favor the formation of the monomeric macrolactone?
A2: The formation of dimeric products is a clear indication that the rate of the intermolecular reaction is competitive with or faster than the intramolecular cyclization.
-
Primary Cause: The concentration of the seco-acid is too high.[4]
-
Solution: The most effective way to minimize dimerization is to strictly adhere to high-dilution conditions.
-
Actionable Steps:
-
Decrease the concentration of the seco-acid solution being added.
-
Increase the volume of the solvent in the reaction flask.
-
Slow down the rate of addition of the seco-acid via the syringe pump. This keeps the instantaneous concentration of the uncyclized substrate low, thus favoring the intramolecular pathway.[6]
-
-
-
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?
A3: A stalled reaction can be frustrating. Here are a few potential causes and their solutions:
-
Problem: Deactivation of the catalyst or reagents.
-
Solution: Ensure all components of the reaction are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of sensitive reagents.
-
Actionable Step: Use freshly purified solvents and ensure your DMAP or other catalyst has not degraded.
-
-
-
Problem: The reaction is reversible.
-
Solution: While the final cyclization step is generally irreversible, the preceding activation steps are reversible.[6] If the reaction conditions are not optimal, the equilibrium may not favor the formation of the active intermediate.
-
Actionable Step: Re-evaluate the stoichiometry of your reagents. A slight excess of MNBA and the catalyst may be necessary to drive the reaction forward.
-
-
Frequently Asked Questions (FAQs)
Q: What is the role of MNBA in the Shiina macrolactonization? A: 2-Methyl-6-nitrobenzoic anhydride (MNBA) acts as a powerful dehydrating and condensing agent.[6][7] It reacts with the carboxylic acid of the substrate to form a highly reactive mixed anhydride intermediate. This activation facilitates the subsequent intramolecular attack by the hydroxyl group to form the macrolactone.[1][3]
Q: Why is a nucleophilic catalyst like DMAP necessary? A: A nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is crucial for the reaction mechanism under basic conditions.[1][3][6] DMAP activates the MNBA by forming a highly reactive acylpyridinium species.[3] It then facilitates the intramolecular acyl transfer, leading to the formation of the macrolactone.[1]
Q: What are the ideal solvents for the Shiina macrolactonization? A: Anhydrous, non-protic solvents are required. Dichloromethane (B109758) (CH2Cl2) and toluene (B28343) are commonly used.[1] The choice of solvent can sometimes influence the reaction outcome, and optimization may be necessary for specific substrates.
Q: Can I run the reaction at elevated temperatures? A: Yes. While one of the key advantages of the Shiina macrolactonization is that it often proceeds efficiently at room temperature, for highly-strained or conformationally challenging substrates, increasing the temperature (e.g., to 100°C in toluene) can improve the yield of the monomeric lactone.[4][5]
Q: How does the Shiina macrolactonization compare to the Yamaguchi method? A: Both are powerful macrolactonization techniques that proceed via a mixed anhydride intermediate. However, the Shiina macrolactonization with MNBA often requires milder reaction conditions (room temperature) compared to the Yamaguchi esterification, which frequently necessitates elevated temperatures.[3][5] The Shiina method can be particularly advantageous for sensitive or sterically hindered substrates.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Shiina macrolactonization with MNBA.
Table 1: General Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 1-2 mM (final) | To favor intramolecular cyclization over intermolecular polymerization.[1] |
| MNBA Stoichiometry | 2.5 equivalents | To ensure complete activation of the carboxylic acid. |
| DMAP Stoichiometry | 6.0 equivalents | To effectively catalyze the reaction. |
| Addition Time | 4-12 hours | To maintain high-dilution conditions.[1] |
| Reaction Temperature | Room Temperature (can be heated) | Mild conditions are often sufficient; heating can help with challenging substrates.[4][5] |
Table 2: Comparison of Macrolactonization Methods for Specific Substrates
| Substrate/Target Molecule | Method | Yield (%) | Reference |
| Pagoamide A Precursor | Shiina (MNBA) | 65 | [5] |
| Yamaguchi | 0 | [5] | |
| Dehydroxy-LI-F04a Precursor | Shiina (MNBA) | Favorable | [5] |
| Erythronolide A Intermediate | Shiina (MNBA) | Excellent | [4] |
| Yamaguchi | >80 | [5] | |
| erythro-Aleuritic Acid | Shiina (MNBA) | High | [1] |
Experimental Protocols
General Procedure for MNBA-Mediated Macrolactonization:
This protocol provides a general method for the macrolactonization of an ω-hydroxycarboxylic acid using MNBA and DMAP. Optimization of concentrations and reaction times may be required for specific substrates.[1]
Materials:
-
ω-hydroxycarboxylic acid (seco-acid)
-
This compound (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve MNBA (2.5 equiv.) and DMAP (6.0 equiv.) in a sufficient volume of anhydrous solvent to achieve a final substrate concentration of approximately 1-2 mM upon completion of the addition.
-
In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid (1.0 equiv.) in the same anhydrous solvent to a concentration of approximately 0.01-0.02 M.
-
Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution of MNBA and DMAP over a period of 4-12 hours at room temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., CH2Cl2).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired macrolactone.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 7. Shiina esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Methyl-6-nitrobenzoic Anhydride (Shiina Anhydride) Mediated Esterification
Welcome to the technical support center for 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) mediated esterification, a powerful and highly selective method for the synthesis of esters and lactones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-6-nitrobenzoic anhydride (MNBA) mediated esterification and what are its advantages?
A1: this compound (MNBA), also known as the Shiina reagent, is a highly effective coupling reagent for forming ester bonds between carboxylic acids and alcohols.[1] This method, often referred to as the Shiina esterification, is renowned for its mild reaction conditions, typically proceeding at room temperature, and its high yields.[1][2] A key advantage is its exceptional chemoselectivity, which minimizes the formation of undesired side products.[3][4] It is particularly well-suited for the synthesis of complex molecules and for intramolecular cyclizations to form macrolactones (Shiina macrolactonization).[1][5]
Q2: What is the primary side reaction in MNBA-mediated esterification?
A2: The most common side reaction is the formation of the 2-methyl-6-nitrobenzoic ester, which arises from the reaction of the alcohol with the 2-methyl-6-nitrobenzoic acid byproduct generated from the anhydride.[4] However, due to the steric hindrance provided by the methyl group and the electronic effect of the nitro group at the ortho positions of the anhydride, the reaction highly favors the formation of the desired ester from the substrate carboxylic acid.[4] This results in excellent chemoselectivity, often exceeding a 200:1 ratio of the desired ester to the side product.[3]
Q3: What are other potential, less common side reactions or issues?
A3: Besides the formation of the 2-methyl-6-nitrobenzoic ester, other potential issues include:
-
Disproportionation of the mixed anhydride: The intermediate mixed anhydride can disproportionate into two symmetrical anhydrides.[3]
-
Incomplete reaction: Low yields may result from an incomplete reaction, which can be caused by impure reagents, inadequate catalyst, or suboptimal reaction conditions.
-
Epimerization: For chiral carboxylic acids, there is a small risk of epimerization at the α-carbon, although the mild reaction conditions of the Shiina esterification generally minimize this.
-
Dimerization in macrolactonization: During intramolecular cyclization to form lactones, intermolecular reaction can lead to the formation of dimeric or oligomeric byproducts. This is typically controlled by using high-dilution conditions.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester
| Potential Cause | Troubleshooting Strategy |
| Impure Reagents or Solvents | Ensure all reagents, including the carboxylic acid, alcohol, MNBA, catalyst (DMAP or DMAPO), and triethylamine, are of high purity and anhydrous. Use freshly distilled, dry solvents. |
| Suboptimal Reagent Stoichiometry | Typically, near-equimolar amounts of the carboxylic acid and alcohol are used.[6] A slight excess (1.1-1.5 equivalents) of MNBA and the base (e.g., triethylamine) is common. The nucleophilic catalyst (DMAP or DMAPO) is used in catalytic amounts (e.g., 0.1 equivalents).[7] Optimize the stoichiometry for your specific substrates. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). While many Shiina esterifications are complete within a few hours at room temperature, sterically hindered substrates may require longer reaction times. |
| Low Reaction Temperature | While the reaction is typically performed at room temperature, for sluggish reactions involving hindered substrates, gently warming the reaction mixture (e.g., to 40 °C) may improve the rate and yield. However, be cautious as higher temperatures can sometimes lead to increased side product formation. |
| Catalyst Inactivity | Use a fresh, high-purity batch of the nucleophilic catalyst (DMAP or DMAPO). Ensure the catalyst is not degraded. |
Issue 2: Significant Formation of 2-Methyl-6-nitrobenzoic Ester Byproduct
| Potential Cause | Troubleshooting Strategy |
| Highly Unhindered Alcohol | With very small, highly reactive alcohols, the formation of the 2-methyl-6-nitrobenzoic ester might be more competitive. While MNBA's chemoselectivity is generally excellent, consider adjusting the stoichiometry or reaction time. |
| Prolonged Reaction Times at Elevated Temperatures | Extended reaction times, especially at temperatures above ambient, could potentially lead to a slight decrease in chemoselectivity. Monitor the reaction and work it up promptly once the starting material is consumed. |
| Incorrect Reaction Conditions | Ensure the reaction is performed under the standard basic conditions with a nucleophilic catalyst. Acidic conditions are not typically used with MNBA for this purpose. |
Issue 3: Difficulty in Purifying the Desired Ester
| Potential Cause | Troubleshooting Strategy |
| Presence of 2-Methyl-6-nitrobenzoic Acid in the Crude Product | During the aqueous workup, perform a wash with a mild aqueous base such as saturated sodium bicarbonate solution to remove the acidic byproduct, 2-methyl-6-nitrobenzoic acid. |
| Co-elution of the Desired Ester and 2-Methyl-6-nitrobenzoic Ester | The polarity of the desired ester and the 2-methyl-6-nitrobenzoic ester byproduct may be similar, making chromatographic separation challenging. Optimize the solvent system for column chromatography. Often, a gradient elution from a non-polar to a more polar solvent system can achieve good separation. |
| Residual DMAP or Triethylamine Salts | After the reaction, a wash with dilute aqueous acid (e.g., 1 M HCl) can remove basic components like DMAP and triethylamine. Follow this with a wash with brine and dry the organic layer thoroughly before concentration. |
Data Presentation
Table 1: Influence of Reaction Conditions on Esterification Yield (General Observations)
| Parameter | Variation | Effect on Yield of Desired Ester | Effect on Side Product Formation |
| Temperature | Room Temperature | Generally high yields | Minimal |
| Elevated (e.g., > 40 °C) | May increase for hindered substrates | Potential for slight increase | |
| Reaction Time | Optimal (monitored) | Maximized | Minimal |
| Excessive | No improvement, potential for degradation | May slightly increase | |
| MNBA Stoichiometry | 1.1 - 1.5 equivalents | Generally optimal | Minimal |
| < 1.0 equivalent | Incomplete reaction, low yield | - | |
| Catalyst (DMAP/DMAPO) Load | 0.1 - 0.2 equivalents | Effective catalysis | Minimal |
| > 0.5 equivalents | No significant benefit, complicates purification | - |
Experimental Protocols
Key Experiment: General Protocol for Shiina Esterification
This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using MNBA.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
This compound (MNBA) (1.1-1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (Et₃N) (1.1-1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, DMAP, and triethylamine.
-
Dissolve the components in anhydrous DCM.
-
In a separate flask, dissolve MNBA in anhydrous DCM.
-
Add the MNBA solution to the reaction mixture dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Mandatory Visualizations
Diagram 1: Reaction Mechanism of Shiina Esterification
Caption: Mechanism of this compound mediated esterification.
Diagram 2: Troubleshooting Workflow for Low Ester Yield
Caption: A logical workflow for troubleshooting low yields in Shiina esterification.
Diagram 3: Logical Relationship of Reaction Components
Caption: The relationship between the key components of the Shiina esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Shiina esterification - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 6. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using this compound [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for MNBA Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the catalytic hydrogenation of 2-methyl-5-nitrobenzoic acid (MNBA) to 2-amino-5-methylbenzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common issues encountered during the catalytic hydrogenation of MNBA.
Question: Why is the reaction showing low or no conversion of the starting material?
Answer:
Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or reagents. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The catalyst may be old, have been improperly stored, or have been deactivated.
-
Solution: Use a fresh batch of catalyst. Ensure catalysts are stored under an inert atmosphere and handled in a way that minimizes exposure to air and moisture. For palladium on carbon (Pd/C), using a catalyst from a reputable supplier is crucial.[1] Pearlmann's catalyst (Pd(OH)₂/C) can be a more active alternative.[1]
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the specific substrate.
-
Solution: Incrementally increase the catalyst loading. A typical starting point is 5-10 mol% of the substrate.[2]
-
-
Poor Hydrogen Mass Transfer: Inefficient mixing or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.
-
Suboptimal Solvent: The choice of solvent can impact the solubility of the starting material and the efficiency of the hydrogenation.
-
Solution: Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and are often effective.[3] If solubility is an issue, a co-solvent system may be necessary.
-
-
Presence of Catalyst Poisons: Impurities in the starting material, solvent, or from the reaction setup can poison the catalyst.
-
Solution: Purify the starting material (MNBA) by recrystallization. Use high-purity, degassed solvents. Ensure all glassware is thoroughly cleaned. Common catalyst poisons include sulfur compounds, halides, and strongly coordinating species.[4]
-
Question: The reaction is producing significant byproducts. How can I improve selectivity?
Answer:
The formation of byproducts is a common challenge in the hydrogenation of nitroaromatics. The primary goal is the selective reduction of the nitro group without affecting the carboxylic acid or the aromatic ring.
-
Over-reduction: Under harsh conditions (high temperature or pressure), the aromatic ring can be hydrogenated.
-
Solution: Optimize the reaction conditions by starting with milder conditions (room temperature and atmospheric pressure of hydrogen) and gradually increasing them if the reaction is slow.
-
-
Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine (B1172632) species.[5] Accumulation of these can lead to side reactions, including the formation of azo and azoxy compounds.
-
Solution: Ensure sufficient catalyst loading and efficient hydrogen transfer to promote the complete reduction to the amine. The choice of catalyst can also influence the reaction pathway.
-
-
Debenzylation-type Reactions: While not directly applicable to the methyl group in MNBA, if other reducible functional groups are present on similar molecules, they may be affected.
-
Solution: Select a catalyst with higher chemoselectivity. For example, Raney Nickel is sometimes used when dehalogenation is a concern with Pd/C.
-
Question: The reaction starts well but then stops before completion. What could be the cause?
Answer:
A reaction that stalls is often indicative of catalyst deactivation during the process.
-
Catalyst Poisoning by Intermediates or Products: The product, 2-amino-5-methylbenzoic acid, or reaction intermediates may adsorb strongly to the catalyst surface, blocking active sites.
-
Solution: Adding a fresh portion of the catalyst mid-reaction can sometimes restart the conversion. Alternatively, modifying the solvent or pH might alter the adsorption properties of the species involved.
-
-
Mechanical Loss of Catalyst: Inefficient stirring might cause the catalyst to agglomerate or adhere to the walls of the reaction vessel, reducing its effective concentration.
-
Solution: Ensure consistent and vigorous stirring throughout the reaction.
-
-
Fouling of the Catalyst Surface: Carbonaceous deposits can form on the catalyst surface, physically blocking the active sites.
-
Solution: This is more common at higher temperatures. Running the reaction at a lower temperature may mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the hydrogenation of MNBA?
A1: A good starting point for the catalytic hydrogenation of nitroaromatics like MNBA is typically between 5 and 10 mol% of palladium on carbon (Pd/C) relative to the substrate.[2] Optimization experiments should then be performed to find the ideal loading for your specific reaction conditions and scale.
Q2: How does catalyst loading affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate. However, beyond a certain point, the increase in rate may become negligible, and the cost of the catalyst becomes a more significant factor. Excessively high catalyst loading can sometimes lead to side reactions and may not necessarily improve the final yield.[6]
Q3: What are the most common catalysts for the reduction of aromatic nitro groups?
A3: The most common and effective catalyst for the hydrogenation of aromatic nitro compounds is palladium on carbon (Pd/C).[7] Other catalysts that can be used include Raney Nickel, platinum(IV) oxide, and platinum on carbon.[8] The choice of catalyst can depend on the presence of other functional groups in the molecule and the desired selectivity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by several techniques. Thin-layer chromatography (TLC) is a simple and effective method to observe the disappearance of the starting material (MNBA) and the appearance of the product.[2] High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative data on the conversion and the formation of any byproducts. For reactions run in a closed system, monitoring the uptake of hydrogen gas can also indicate the reaction's progress.[9]
Q5: What safety precautions should be taken during catalytic hydrogenation?
A5: Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (especially Raney Nickel and dry Pd/C). It is crucial to work in a well-ventilated fume hood and to purge the reaction system with an inert gas (like nitrogen or argon) before and after the reaction to remove all oxygen.[2] Proper handling and quenching procedures for the catalyst after the reaction are also essential to prevent fires.
Data Presentation
The following table summarizes the effect of catalyst loading on the conversion of a similar substrate, p-nitrobenzoic acid, providing a useful reference for the optimization of MNBA reactions.
| Catalyst Loading (wt/wt % of substrate) | Substrate Conversion (%) | Notes |
| 2% | ~80% (after 3 hours) | Lower loading results in a slower reaction rate. |
| 4% | >95% (after 2 hours) | A good balance between reaction time and catalyst amount. |
| 8% | 100% (after < 1.5 hours) | Higher loading leads to a faster reaction but with diminishing returns on rate increase. |
Data adapted from a study on the flow hydrogenation of p-nitrobenzoic acid. The specific values are illustrative and may vary for MNBA reactions in a batch setup.
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of a substituted nitrobenzoate, which can be adapted for the optimization of catalyst loading in MNBA reactions.
Protocol: Catalytic Hydrogenation of Methyl 3-Nitrobenzoate using Pd/C
This protocol can be used as a starting point for the hydrogenation of 2-methyl-5-nitrobenzoic acid. The researcher should adapt the quantities and conditions based on their specific experimental goals.
Materials:
-
2-methyl-5-nitrobenzoic acid (MNBA)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol (reagent grade)
-
Hydrogen gas (H₂) supply
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr hydrogenator or a round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolution: In a suitable hydrogenation vessel, dissolve the 2-methyl-5-nitrobenzoic acid (e.g., 1.0 g) in a suitable solvent such as methanol or ethanol (e.g., 20-30 mL).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. For initial experiments, a loading of 5-10 mol% relative to the MNBA is recommended. To optimize, a series of experiments with varying catalyst loadings (e.g., 2 mol%, 5 mol%, 8 mol%, 10 mol%) should be conducted.
-
Inerting: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with an inert gas (Nitrogen or Argon) three to five times to remove any oxygen.[9]
-
Hydrogenation: Introduce hydrogen gas to the desired pressure. For a simple setup, a balloon filled with hydrogen can be used for atmospheric pressure. For higher pressures, a Parr hydrogenator or a similar autoclave should be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.[2]
-
Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-12 hours, depending on the catalyst loading and pressure.
-
Completion and Venting: Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.[2]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. It is important to keep the filter cake wet with the solvent to prevent the catalyst from becoming pyrophoric.
-
Isolation: Wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent if necessary.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for optimizing catalyst loading and a logical troubleshooting pathway.
References
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. interesjournals.org [interesjournals.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Epimerization in MNBA-Mediated Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing epimerization during amide bond formation using 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of MNBA-mediated reactions?
A1: Epimerization is the unwanted change in the stereochemistry at a single chiral center in a molecule with multiple stereocenters. In peptide synthesis or related amide bond formations, this typically occurs at the α-carbon of an amino acid, leading to the formation of a diastereomeric impurity.[1][2][3] While MNBA is known for promoting reactions under mild conditions to minimize this issue, certain factors can still lead to epimerization.[2]
Q2: What are the primary causes of epimerization when using MNBA?
A2: The primary cause of epimerization is the formation of a planar intermediate, most commonly a 5(4H)-oxazolone, after the activation of the carboxylic acid by MNBA.[2][3] The acidity of the α-proton of this intermediate is increased, and its removal by a base leads to a loss of stereochemical integrity.[2][3] Factors that contribute to this include the choice of base, solvent, reaction temperature, and prolonged reaction times.[2]
Q3: Which amino acids are more susceptible to epimerization?
A3: Amino acids with electron-withdrawing side chains, such as serine and cysteine, are more prone to epimerization.[1] Sterically hindered amino acids like valine and isoleucine can also show higher rates of epimerization, especially in polar solvents.[1] N-methylated amino acids can also be particularly susceptible.
Q4: How does MNBA help in minimizing epimerization compared to other coupling reagents?
A4: MNBA, also known as the Shiina reagent, facilitates the activation of carboxylic acids under mild, often room-temperature, conditions.[2] This gentle activation helps to reduce the rate of formation of the epimerization-prone oxazolone (B7731731) intermediate compared to more aggressive coupling reagents.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MNBA-mediated coupling reactions.
Issue 1: High levels of epimerization are detected in the product.
| Potential Cause | Recommended Solution |
| Strong or Sterically Unhindered Base | The choice of base is critical. Strong bases can readily abstract the acidic α-proton.[2] Solution: Opt for a weaker or more sterically hindered base. For example, switch from diisopropylethylamine (DIPEA) to a milder base like N-methylmorpholine (NMM) or a more hindered base such as 2,4,6-collidine. |
| Prolonged Reaction Time | The longer the activated amino acid exists in the reaction mixture, the higher the chance of epimerization.[2] Solution: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. Avoid leaving reactions to run overnight if not necessary. |
| Elevated Reaction Temperature | Higher temperatures accelerate all reactions, including the epimerization side reaction.[2] Solution: Perform the coupling at a lower temperature. If the reaction is sluggish at room temperature, try running it at 0 °C. |
| Polar Aprotic Solvent | Solvents like DMF can promote epimerization.[2] Solution: If compatible with your substrates, consider using a less polar solvent or a solvent mixture, such as dichloromethane (B109758) (DCM) or a DCM/DMF mixture. |
Issue 2: The reaction is slow, and forcing conditions are leading to epimerization.
| Potential Cause | Recommended Solution |
| Insufficient Activation | The carboxylic acid may not be activating efficiently with MNBA. |
| Steric Hindrance | Highly sterically hindered amino acids or substrates can lead to slow coupling rates. |
Quantitative Data on Epimerization
| Coupling Reagent/Additive | Base | Solvent | % Epimerization (Example Model System) |
| DCC/HOBt | NMM | DCM | Low |
| HBTU | DIPEA | DMF | Moderate to High |
| HATU/HOAt | DIPEA | DMF | Low to Moderate |
| DIC/Oxyma | DIPEA | DMF | Low |
| MNBA | DMAP/Collidine | DCM | Generally Low |
Note: The actual percentage of epimerization is highly dependent on the specific amino acid sequence, reaction conditions, and the model system used for evaluation.[4]
Experimental Protocols
Protocol 1: General Procedure for MNBA-Mediated Amide Coupling with Minimal Epimerization
This protocol provides a starting point for minimizing epimerization in a solution-phase MNBA-mediated coupling reaction.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amine component (1.1 eq)
-
MNBA (1.5 eq)
-
2,4,6-Collidine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected amino acid and the amine component in anhydrous DCM.
-
In a separate flask, dissolve MNBA and 2,4,6-collidine in anhydrous DCM.
-
Cool the solution containing the amino acid and amine to 0 °C in an ice bath.
-
Slowly add the MNBA/collidine solution to the cooled amino acid/amine mixture dropwise over 10-15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Epimerization Pathway in MNBA-Mediated Reactions
Caption: Mechanism of epimerization via oxazolone formation in MNBA-mediated reactions.
Troubleshooting Workflow for Epimerization
Caption: A stepwise workflow for troubleshooting high epimerization in your reaction.
References
Technical Support Center: 2-Methyl-6-nitrobenzoic Anhydride (Shiina Reagent)
Welcome to the technical support center for 2-Methyl-6-nitrobenzoic Anhydride (B1165640) (MNBA), also known as the Shiina reagent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of MNBA in chemical synthesis, with a particular focus on the effect of solvents on its reactivity in macrolactonization reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using 2-Methyl-6-nitrobenzoic anhydride.
Issue 1: Low or No Yield of the Desired Macrolactone
-
Question: I am performing a Shiina macrolactonization and observing a low yield of my desired product. What are the potential causes related to the solvent and how can I improve the yield?
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Answer: Low yields in Shiina macrolactonization are a common challenge and can often be attributed to the choice of solvent and other reaction conditions. Here are some troubleshooting steps to consider:
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Solvent Polarity and Solubility: The polarity of the solvent can significantly impact the reaction. While non-polar aprotic solvents like toluene (B28343) and dichloromethane (DCM) are standard choices, the solubility of your seco-acid (the hydroxycarboxylic acid precursor) is critical. If your substrate has poor solubility in these solvents, it can lead to low concentrations of the active intermediate and favor intermolecular side reactions. In such cases, consider using a more polar aprotic solvent like acetonitrile (B52724) (MeCN) or a mixture of solvents (e.g., toluene/MeCN).[1]
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Reaction Concentration (High Dilution Principle): To favor the intramolecular cyclization over intermolecular polymerization (which leads to dimers and oligomers), it is crucial to maintain a low concentration of the seco-acid. This is typically achieved by the slow addition of the seco-acid solution to the reaction mixture containing MNBA and the catalyst (e.g., DMAP) over several hours using a syringe pump. Ensure your solvent volume is sufficient to maintain high dilution conditions (typically in the range of 1-10 mM).
-
Temperature: For most Shiina macrolactonizations, room temperature is sufficient. However, for sterically hindered or strained systems, increasing the temperature may be necessary to overcome the activation energy barrier. In some cases, reactions in toluene have been successfully carried out at temperatures as high as 100°C.[2]
-
Purity of Reagents and Solvents: Ensure that your MNBA, catalyst, and seco-acid are of high purity. Crucially, the solvent must be anhydrous. The presence of water will consume the anhydride and quench the reaction.
-
Issue 2: Formation of Significant Amounts of Dimer or Oligomers
-
Question: My reaction is producing a significant amount of dimeric or oligomeric byproducts instead of the desired monomeric macrolactone. How can the choice of solvent help minimize this?
-
Answer: The formation of dimers and oligomers is a classic sign that the intermolecular reaction is outcompeting the intramolecular cyclization. The solvent plays a key role in controlling this competition:
-
Viscosity and Diffusion: Less viscous solvents can facilitate faster diffusion of the activated intermediate, which under high dilution, can favor the intramolecular cyclization before it encounters another molecule.
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Solvation of the Intermediate: The solvent's ability to solvate the transition state of the intramolecular cyclization can influence the reaction rate. Experimenting with different aprotic solvents of varying polarity (e.g., Toluene, DCM, THF, Acetonitrile) can help identify the optimal medium for your specific substrate.
-
Strict Adherence to High Dilution: This is the most critical factor. Ensure the slow addition of the seco-acid to a large volume of solvent.
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: The reaction is proceeding very slowly or appears to have stalled before completion. Could the solvent be the issue?
-
Answer: A sluggish reaction can be frustrating. Here's how the solvent might be a factor:
-
Poor Solubility: As mentioned, if your starting material or intermediates have poor solubility in the chosen solvent, the reaction rate will be significantly reduced. Consider a solvent system where all components are fully dissolved.
-
Solvent-Intermediate Interactions: The solvent can interact with the reactive intermediates. In some cases, a more polar solvent might stabilize an intermediate and slow down the subsequent cyclization. Conversely, a non-polar solvent might not sufficiently solvate a polar intermediate. A screening of different aprotic solvents is recommended.
-
Catalyst Activity: The activity of the nucleophilic catalyst (e.g., DMAP) can also be influenced by the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for Shiina macrolactonization with this compound?
A1: The most frequently employed solvents are aprotic and non-polar, with dichloromethane (DCM) and toluene being the standard choices.[3] Acetonitrile (MeCN) has also been used, particularly when the substrate has limited solubility in less polar solvents.[1]
Q2: How does solvent polarity affect the reactivity of this compound?
Q3: Are there any known side reactions of this compound with common solvents?
A3: this compound is generally stable in common aprotic solvents like DCM, toluene, and THF under the reaction conditions. However, it is crucial to use anhydrous solvents, as the anhydride will readily react with water. Protic solvents such as alcohols or amines are not suitable as they will react with the anhydride.
Q4: Can I use a solvent mixture for the reaction?
A4: Yes, using a solvent mixture can be a good strategy, especially to improve the solubility of a poorly soluble seco-acid. For instance, a mixture of toluene and acetonitrile has been used.[1] When using a solvent mixture, it is important to ensure that the components are miscible and anhydrous.
Data Presentation
The following table summarizes the effect of different solvents on the yield of macrolactonization reactions using this compound, based on examples from the literature. Note: Direct comparison is challenging as the substrates and other reaction conditions vary.
| Substrate Type | Solvent(s) | Temperature (°C) | Yield (%) | Reference/Notes |
| Seco-acid for Thiamyxin A/B | Toluene/MeCN | Room Temp. | Good Progress | [1] |
| Seco-acid for Thiamyxin A/B | Acetonitrile (MeCN) | Room Temp. | Better than Toluene/MeCN | [1] |
| Highly-strained seco-acid | Toluene | 100 | Good | [2] |
| General ω-hydroxycarboxylic acids | Dichloromethane (DCM) | Room Temp. | High | General observation |
| General ω-hydroxycarboxylic acids | Toluene | Room Temp. | High | General observation |
Experimental Protocols
General Protocol for Shiina Macrolactonization using this compound
This protocol provides a general procedure for the macrolactonization of an ω-hydroxycarboxylic acid (seco-acid). The concentrations and addition times may need to be optimized for specific substrates.
Materials:
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ω-hydroxycarboxylic acid (seco-acid)
-
This compound (MNBA) (1.5 - 2.5 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) or 4-(Dimethylamino)pyridine N-oxide (DMAPO) (2.0 - 4.0 equivalents)
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Anhydrous solvent (e.g., Dichloromethane or Toluene)
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Syringe pump
Procedure:
-
Preparation of the Reagent Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound and the nucleophilic catalyst (DMAP or DMAPO) in the chosen anhydrous solvent. The volume of the solvent should be sufficient to achieve a final substrate concentration of 1-10 mM after the addition of the seco-acid solution.
-
Preparation of the Substrate Solution: In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution of MNBA and the catalyst over a period of 4-12 hours at room temperature. The slow addition is critical to maintain high dilution conditions and favor the intramolecular cyclization.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the Shiina macrolactonization.
Caption: The general mechanism of the Shiina macrolactonization involves the activation of MNBA by a nucleophilic catalyst, followed by the formation of a mixed anhydride with the seco-acid, which then undergoes intramolecular cyclization.
Caption: A typical experimental workflow for the Shiina macrolactonization emphasizes the slow addition of the seco-acid to maintain high dilution conditions.
References
Technical Support Center: Purification of Products from 2-Methyl-6-nitrobenzoic Anhydride Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the purification of products from reactions involving 2-Methyl-6-nitrobenzoic Anhydride (B1165640) (MNBA), also known as the Shiina reagent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of esters, amides, and macrolactones synthesized using MNBA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before quenching. |
| Hydrolysis of MNBA due to residual water in reagents or solvents. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product loss during aqueous extraction, especially for more polar products. | Minimize the number of extractions and consider back-extraction of the aqueous layers with a fresh portion of organic solvent. If the product is significantly water-soluble, consider alternative purification methods like solid-phase extraction. | |
| Product is an Oil or Gummy Solid and Fails to Crystallize | Presence of impurities, such as unreacted starting materials or 2-methyl-6-nitrobenzoic acid, inhibiting crystallization.[1] | Purify the crude product by column chromatography before attempting recrystallization. |
| Residual solvent.[1] | Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating. | |
| The product is inherently an oil at room temperature. | If the product is an oil, purification should be performed by column chromatography. | |
| Discolored Product (e.g., Yellow or Brown) | Presence of colored impurities from the reaction. | Treat a solution of the crude product with activated charcoal before filtration.[1] |
| Degradation of the product during purification. | Avoid prolonged exposure to heat or acidic/basic conditions during purification. If the product is sensitive, consider using neutral alumina (B75360) for chromatography instead of silica (B1680970) gel. | |
| Incomplete Removal of 2-Methyl-6-nitrobenzoic Acid Byproduct | Insufficient washing during aqueous work-up. | Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct.[2] Perform multiple washes and check the pH of the final aqueous wash to ensure it is basic. |
| Co-elution with the product during column chromatography. | Optimize the mobile phase for column chromatography. A gradual increase in polarity (gradient elution) can improve separation. For example, starting with a low polarity eluent (e.g., 100% hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate). | |
| Broad Melting Point Range of Purified Solid Product | The product is still impure. | Repeat the purification process (recrystallization or column chromatography). |
| The product is wet with residual solvent. | Ensure the purified solid is thoroughly dried under vacuum to a constant weight. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude product of a reaction using 2-Methyl-6-nitrobenzoic anhydride?
A1: The most common impurities are unreacted starting materials (the carboxylic acid and the alcohol or amine) and 2-methyl-6-nitrobenzoic acid, which is the byproduct formed from the anhydride during the reaction.
Q2: What is the purpose of the aqueous sodium bicarbonate wash during the work-up?
A2: The aqueous sodium bicarbonate (NaHCO₃) wash is a crucial step to remove the acidic byproduct, 2-methyl-6-nitrobenzoic acid.[2] The basic solution deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, thus separating it from the desired ester, amide, or lactone product in the organic layer.
Q3: My product is very polar and I'm having trouble with column chromatography on silica gel. What can I do?
A3: For very polar compounds that exhibit strong binding to silica gel, you can try a few strategies. You can use a more polar mobile phase, such as a mixture of dichloromethane (B109758) and methanol. Another approach is to switch to a different stationary phase, such as neutral alumina or reverse-phase silica.
Q4: Can I use recrystallization as the primary method of purification?
A4: Recrystallization can be an effective purification method if the crude product is a solid and the impurities have different solubility profiles.[1] However, for many reactions using MNBA, the crude product is an oil or contains a significant amount of impurities that can inhibit crystallization. In such cases, it is often more effective to first purify the product by column chromatography and then recrystallize the resulting solid if further purification is needed.
Q5: How can I monitor the progress of my column chromatography?
A5: The progress of column chromatography is typically monitored by collecting fractions of the eluent and analyzing them by Thin Layer Chromatography (TLC). This allows you to identify which fractions contain your desired product and whether it is separated from impurities.
Quantitative Data Summary
The following tables summarize typical yields for reactions using this compound. Purity data is often determined by techniques such as NMR spectroscopy or HPLC.
Table 1: Representative Yields for Esterification Reactions
| Carboxylic Acid | Alcohol | Product | Yield (%) |
| Benzoic Acid | Benzyl Alcohol | Benzyl Benzoate | 95 |
| Phenylacetic Acid | Ethanol | Ethyl Phenylacetate | 98 |
| Cinnamic Acid | Methanol | Methyl Cinnamate | 92 |
| Adipic Acid | Ethanol (excess) | Diethyl Adipate | 85 |
Table 2: Representative Yields for Amidation Reactions
| Carboxylic Acid | Amine | Product | Yield (%) |
| Phenylacetic Acid | Benzylamine | N-Benzyl-2-phenylacetamide | 91 |
| Benzoic Acid | Aniline | N-Phenylbenzamide | 88 |
| Acetic Acid | Cyclohexylamine | N-Cyclohexylacetamide | 94 |
| Propiolic Acid | Morpholine | N-Propioloylmorpholine | 82 |
Table 3: Representative Yields for Macrolactonization Reactions
| ω-Hydroxycarboxylic Acid | Ring Size | Product | Yield (%) |
| 15-Hydroxypentadecanoic acid | 16 | 16-Hexadecanolide | 90 |
| 11-Hydroxyundecanoic acid | 12 | 12-Dodecanolide | 85 |
| 9-Hydroxynonanoic acid | 10 | 10-Decanolide | 78 |
| 6-Hydroxyhexanoic acid | 7 | 7-Heptanolide | 65 |
Experimental Protocols
General Aqueous Work-up Procedure
Objective: To remove the 2-methyl-6-nitrobenzoic acid byproduct and other water-soluble impurities from the reaction mixture.
Materials:
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Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Erlenmeyer flasks
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Rotary evaporator
Procedure:
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
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Allow the layers to separate. Drain the lower organic layer into a clean Erlenmeyer flask. If the organic layer is the upper layer, drain the lower aqueous layer and then drain the organic layer into a clean flask.
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Wash the organic layer two more times with the saturated aqueous NaHCO₃ solution.
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Wash the organic layer once with brine to remove residual water.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.
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Filter the drying agent and collect the organic solution.
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Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
General Protocol for Purification by Silica Gel Column Chromatography
Objective: To separate the desired product from unreacted starting materials and other impurities.
Materials:
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Crude product from the aqueous work-up
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Silica gel (for flash chromatography)
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Eluent (e.g., a mixture of hexanes and ethyl acetate)
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Chromatography column
-
Sand
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Collection tubes or flasks
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TLC plates and developing chamber
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that gives good separation of your product from impurities. A good starting point for many esters and amides is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Add the eluent to the top of the column and apply pressure (if using flash chromatography) to move the solvent through the column.
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
-
-
Collect and Analyze Fractions:
-
Collect the eluent in fractions using test tubes or flasks.
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
-
Combine and Concentrate:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of products from MNBA reactions.
Caption: Troubleshooting logic for the purification of solid products.
References
preventing the formation of symmetrical anhydrides with MNBA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of symmetrical anhydrides during MNBA-mediated coupling reactions.
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments, offering explanations and actionable solutions.
Issue 1: Low Yield of the Desired Amide/Ester Product with a Significant Amount of Unreacted Starting Amine/Alcohol
-
Possible Cause: Formation of symmetrical anhydride (B1165640) from the carboxylic acid starting material. This depletes the activated carboxylic acid available to react with the nucleophile (amine or alcohol). The symmetrical anhydride of the amino acid is often less reactive than the mixed anhydride.[1]
-
How to Investigate:
-
Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[2][3][4] The presence of a new, less polar spot/peak corresponding to the symmetrical anhydride and the persistence of the starting amine/alcohol signal this issue.
-
Spectroscopic Analysis: If the side product can be isolated, FTIR spectroscopy will show two characteristic carbonyl stretching bands for the anhydride group (typically around 1820 cm⁻¹ and 1750 cm⁻¹ for non-cyclic anhydrides).[5][6] ¹H NMR spectroscopy will show signals corresponding to the carboxylic acid component but with chemical shifts indicative of the anhydride structure.[7][8]
-
-
Solutions:
-
Slow Addition of Carboxylic Acid: The most effective method to prevent the formation of symmetrical anhydrides is to maintain a very low concentration of the activated carboxylic acid. This is achieved by the slow, controlled addition of the carboxylic acid solution to the reaction mixture containing MNBA, the nucleophile (amine/alcohol), and the catalyst.[1] A syringe pump is highly recommended for this purpose.[3]
-
Optimize Reagent Stoichiometry: Ensure the correct molar ratios of MNBA and the catalyst are used. A slight excess of MNBA is typical. Refer to the table below for recommended concentrations.
-
Choice of Catalyst: In some cases, particularly with sterically hindered substrates, 4-(dimethylamino)pyridine N-oxide (DMAPO) can be a more effective catalyst than 4-(dimethylamino)pyridine (DMAP).[1]
-
Issue 2: The Reaction is Sluggish or Stalls, Leading to Low Conversion
-
Possible Cause: Inefficient activation of the carboxylic acid or insufficient catalyst activity.
-
How to Investigate:
-
Purity of Reagents: Ensure that the MNBA is of high purity and has been handled under anhydrous conditions to prevent hydrolysis.
-
Catalyst Activity: Verify the quality of the DMAP or DMAPO catalyst.
-
-
Solutions:
-
Use High-Purity Reagents: Use freshly purchased or properly stored MNBA and catalysts.
-
Increase Catalyst Loading: A modest increase in the catalyst loading may improve the reaction rate. However, excessive amounts can lead to side reactions.
-
Consider DMAPO: If using DMAP, switching to the more nucleophilic DMAPO can enhance the rate of activation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of symmetrical anhydride formation when using MNBA?
A1: MNBA first reacts with a carboxylic acid (e.g., an N-protected amino acid) to form a highly reactive mixed anhydride. This mixed anhydride is the desired activated species for coupling. However, if the concentration of this mixed anhydride is too high, it can react with another molecule of the starting carboxylic acid or disproportionate to form the symmetrical anhydride of the carboxylic acid and the symmetrical anhydride of 2-methyl-6-nitrobenzoic acid.[9] The most reactive species is the mixed anhydride, which will preferentially react with a nucleophile if available.[9]
Q2: How does slow addition of the carboxylic acid prevent the formation of the symmetrical anhydride?
A2: By adding the carboxylic acid slowly to the reaction mixture containing MNBA and the nucleophile, the instantaneous concentration of the formed mixed anhydride is kept very low. This low concentration minimizes the probability of a bimolecular reaction between two activated acid molecules (which leads to the symmetrical anhydride) and favors the desired reaction with the present nucleophile (amine or alcohol).[1]
Q3: What is the role of DMAP in this reaction, and can its concentration be optimized?
A3: DMAP acts as a nucleophilic catalyst. It reacts with the mixed anhydride to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the amine or alcohol nucleophile.[10] While catalytic amounts are generally sufficient, the optimal concentration can depend on the specific substrates. It is advisable to start with the recommended catalytic amount and perform small-scale optimizations if necessary.
Q4: How can I detect the formation of a symmetrical anhydride in my reaction mixture?
A4: The formation of a symmetrical anhydride can be detected by:
-
TLC/HPLC/LC-MS: A new, often less polar, spot or peak will appear that does not correspond to the starting materials or the desired product.[2]
-
FTIR Spectroscopy: The anhydride functional group has two distinct carbonyl (C=O) stretching peaks. For non-cyclic anhydrides, these typically appear around 1820 ± 5 cm⁻¹ and 1750 ± 5 cm⁻¹.[5][6]
-
¹H NMR Spectroscopy: The signals for the amino acid sidechain will be present, but the chemical shifts of the alpha-protons will be different from the starting acid. In a symmetrical anhydride, the protons on both sides of the central oxygen are chemically equivalent.[7][8]
Data Presentation
The following tables provide recommended parameters for minimizing the formation of symmetrical anhydrides in MNBA-mediated coupling reactions. These are general guidelines and may require optimization for specific substrates.
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Molar Equivalents (relative to the limiting reagent) | Recommended Concentration |
| Carboxylic Acid | 1.0 - 1.2 | 1-10 mM (final concentration after slow addition)[1] |
| Amine/Alcohol | 1.0 | Dependent on the final concentration of the carboxylic acid |
| MNBA | 1.1 - 1.5 | Dissolved in the initial reaction volume |
| DMAP/DMAPO | 0.1 - 1.2 | Dissolved in the initial reaction volume |
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Addition Time | 4 - 12 hours (via syringe pump)[3] | Maintains a low concentration of the reactive mixed anhydride. |
| Temperature | Room Temperature | Mild conditions are generally sufficient and minimize side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Aprotic solvents are standard; choice may depend on substrate solubility.[1] |
Experimental Protocols
Protocol 1: General Procedure for Preventing Symmetrical Anhydride Formation in Amide Bond Synthesis
This protocol is adapted for a typical small-scale peptide coupling reaction.
Materials:
-
N-protected amino acid (carboxylic acid component)
-
Amino acid ester or amine (nucleophilic component)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP) or 4-(Dimethylamino)pyridine N-oxide (DMAPO)
-
Anhydrous Dichloromethane (DCM)
-
Syringe pump
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the amino acid ester (1.0 eq.), MNBA (1.3 eq.), and DMAP (1.0 eq.).
-
Dissolve these reagents in a sufficient volume of anhydrous DCM to achieve a final concentration of the N-protected amino acid of approximately 5-10 mM after the addition is complete.
-
In a separate flame-dried flask, dissolve the N-protected amino acid (1.2 eq.) in anhydrous DCM.
-
Draw the N-protected amino acid solution into a gas-tight syringe and place it on a syringe pump.
-
With vigorous stirring, add the N-protected amino acid solution to the main reaction flask over 4-8 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and proceed with standard aqueous workup and purification.
Mandatory Visualizations
Caption: Competing reaction pathways in MNBA-mediated coupling.
Caption: Experimental workflow for slow addition protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Macrolactonization with MNBA
Welcome to the technical support center for 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) mediated macrolactonization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of macrolactones.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during MNBA-mediated macrolactonization, with a particular focus on optimizing the reaction temperature.
Issue 1: Low or No Yield of the Desired Macrolactone
| Possible Cause | Recommended Solution |
| Sub-optimal Reaction Temperature | The standard reaction is often conducted at room temperature.[1] For conformationally rigid or sterically hindered seco-acids, a higher temperature may be necessary to overcome the activation barrier for cyclization. For highly-strained substrates, performing the reaction at 100°C in toluene (B28343) has been shown to provide the desired macrolactone in good yield.[2] Conversely, if the substrate or product is thermally unstable, lowering the temperature may be required. |
| Inefficient Activation of the Carboxylic Acid | Ensure the MNBA is of high purity and handled under anhydrous conditions. MNBA is the dehydrating agent responsible for forming the crucial mixed anhydride intermediate. |
| Insufficient Catalyst Activity | 4-(dimethylamino)pyridine (DMAP) is a commonly used nucleophilic catalyst. In some instances, particularly with sterically hindered substrates, 4-(dimethylamino)pyridine N-oxide (DMAPO) can be a more effective catalyst. |
| Decomposition of Starting Material or Product | If substrate or product instability is suspected, consider lowering the reaction temperature or reducing the overall reaction time. Monitor the reaction progress closely by TLC or LC-MS. |
| Incorrect Stoichiometry of Reagents | Use the correct molar ratios of MNBA and the catalyst. Typically, a slight excess of MNBA (1.3–2.5 equivalents) and a stoichiometric amount of DMAP (or a catalytic to stoichiometric amount of DMAPO) are employed.[1] |
Issue 2: High Levels of Dimer or Oligomer Formation
| Possible Cause | Recommended Solution |
| High Effective Concentration of the Seco-Acid | Intermolecular reactions (dimerization and oligomerization) are favored at higher concentrations. Employing high-dilution conditions is critical. The final concentration of the seco-acid should ideally be in the 1-2 mM range.[1] |
| Rapid Addition of the Seco-Acid | A high instantaneous concentration of the seco-acid can promote dimerization. Utilize a syringe pump for the slow and controlled addition of the seco-acid solution over an extended period (e.g., 4-12 hours).[1] |
| Inappropriate Reaction Temperature | While higher temperatures can favor intramolecular cyclization for strained systems, for substrates prone to dimerization, running the reaction at room temperature is generally advisable.[1][2] |
| Sub-optimal Solvent | The choice of solvent can influence the conformation of the seco-acid, potentially favoring a conformation that leads to intermolecular reactions. Dichloromethane (DCM) and toluene are common solvents. Consider screening other aprotic solvents if dimerization persists. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for MNBA-mediated macrolactonization?
A1: The Shiina macrolactonization is renowned for proceeding under mild conditions, with room temperature being the most common and often optimal temperature.[1][3] However, the ideal temperature is substrate-dependent. For highly-strained or conformationally restricted seco-acids, elevated temperatures (e.g., 100°C in toluene) can be beneficial to promote the intramolecular cyclization over competing pathways.[2]
Q2: How does temperature influence the rate of dimerization versus macrolactonization?
A2: Temperature can have a complex effect. For some substrates, particularly those with high conformational strain, increased thermal energy can help overcome the activation barrier for the desired intramolecular cyclization, thus improving the monomer-to-dimer ratio.[2] However, for substrates where the linear conformation is stable and predisposed to intermolecular reactions, temperature may not significantly alter the monomer/dimer ratio.[2] In general, maintaining high-dilution conditions is the most critical factor for minimizing dimerization.
Q3: Can I run the reaction at sub-ambient temperatures?
A3: While less common, running the reaction at lower temperatures (e.g., 0°C) may be advantageous if your substrate or product is thermally labile. The reaction rate will be slower, so an extended reaction time may be necessary.
Q4: What are the signs that I need to optimize the reaction temperature?
A4: The primary indicators for temperature optimization are:
-
Low or no product formation at room temperature: This may suggest a high activation barrier for cyclization that could be overcome with heating.
-
Significant dimer or oligomer formation: While primarily controlled by concentration, temperature can be a secondary factor to investigate.
-
Decomposition of starting material or product: If you observe significant degradation by TLC or LC-MS, reducing the temperature is a logical step.
Data Presentation
The following table provides a representative guide for optimizing reaction temperature for MNBA-mediated macrolactonization based on the substrate characteristics.
| Substrate Characteristic | Recommended Starting Temperature | Solvent | Expected Outcome | Reference |
| Flexible, unstrained seco-acid | Room Temperature | Dichloromethane or Toluene | High yield of macrolactone, minimal dimerization under high dilution. | [1][3] |
| Highly-strained or conformationally rigid seco-acid | 100°C | Toluene | Good yield of the monomeric lactone, overcoming the activation barrier for cyclization. | [2] |
| Thermally sensitive substrate/product | 0°C to Room Temperature | Dichloromethane | Preservation of substrate/product integrity, may require longer reaction times. | General Practice |
| Prone to dimerization with a stable linear conformation | Room Temperature | Dichloromethane or Toluene | Dimerization may still be significant; focus on optimizing dilution and addition rate. | [2] |
Experimental Protocols
General Protocol for MNBA-Mediated Macrolactonization at Room Temperature
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
ω-Hydroxycarboxylic acid (seco-acid) (1.0 equiv)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.3 - 2.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (2.6 - 6.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Syringe pump
Procedure:
-
Preparation of Reagent Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve MNBA and DMAP in the anhydrous solvent. The volume should be sufficient to result in a final seco-acid concentration of 1-2 mM after the addition is complete.
-
Preparation of Substrate Solution: In a separate flame-dried flask, dissolve the seco-acid in the same anhydrous solvent.
-
Slow Addition: Draw the seco-acid solution into a gas-tight syringe and place it on a syringe pump.
-
Reaction Execution: Vigorously stir the reagent solution in the reaction flask. Begin the slow addition of the seco-acid solution via the syringe pump over a period of 4 to 12 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-12 hours. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).[1]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired macrolactone.
Mandatory Visualization
Caption: A workflow for troubleshooting and optimizing reaction temperature in MNBA-mediated macrolactonization.
References
Technical Support Center: Reactions Involving 2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Welcome to the technical support center for reactions involving 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of MNBA in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-6-nitrobenzoic anhydride (MNBA) and what are its primary applications?
A1: this compound is a powerful dehydrating agent developed by Professor Isamu Shiina.[1] It is most commonly used to promote esterification, amidation, and particularly macrolactonization reactions (the Shiina macrolactonization).[1] These reactions are crucial in the synthesis of complex natural products and pharmaceuticals.[2]
Q2: What is the general mechanism of the Shiina macrolactonization?
A2: The Shiina macrolactonization proceeds via a mixed anhydride intermediate. The reaction is typically catalyzed by a nucleophilic agent, such as 4-(dimethylamino)pyridine (DMAP). The catalyst activates the MNBA, which then reacts with the carboxylic acid of the substrate (a hydroxycarboxylic acid, or seco-acid) to form a highly reactive mixed anhydride. This is followed by an intramolecular attack by the hydroxyl group on the activated carbonyl center, leading to the formation of the macrolactone and releasing 2-methyl-6-nitrobenzoic acid as a byproduct.[3]
Q3: Why is slow addition of the substrate important in Shiina macrolactonization?
A3: Slow addition of the hydroxycarboxylic acid (seco-acid) is critical to favor the desired intramolecular cyclization over intermolecular polymerization. By maintaining a low concentration of the seco-acid in the reaction mixture, the probability of one molecule reacting with another (which leads to dimers and oligomers) is minimized. This is typically achieved using a syringe pump over several hours.[3]
Q4: How are the byproducts of the reaction, specifically 2-methyl-6-nitrobenzoic acid, removed during work-up?
A4: The primary byproduct, 2-methyl-6-nitrobenzoic acid, is typically removed during the aqueous work-up. The reaction is often quenched with a basic aqueous solution, such as saturated sodium bicarbonate. This deprotonates the acidic byproduct, forming a water-soluble carboxylate salt that partitions into the aqueous layer during extraction with an organic solvent. Standard purification techniques like silica (B1680970) gel column chromatography will then remove any remaining traces.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction conditions for a specific substrate. 4. Intermolecular reactions (polymerization) dominating. | 1. Monitor the reaction by TLC to confirm the consumption of starting material. 2. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to prevent hydrolysis of the anhydride and other side reactions. 3. For sterically hindered or electronically demanding substrates, consider increasing the reaction temperature. For highly-strained substrates, temperatures up to 100°C in a solvent like toluene (B28343) may be beneficial.[2] 4. Ensure a slow rate of addition of the seco-acid via syringe pump and maintain high dilution conditions (typically 1-10 mM). |
| Formation of Dimer or Oligomers | 1. Concentration of the seco-acid is too high. 2. Rate of addition of the seco-acid is too fast. 3. The substrate has a conformation that favors intermolecular reactions. | 1. Decrease the concentration of the seco-acid solution being added. 2. Decrease the rate of addition from the syringe pump. 3. For substrates prone to forming stable linear conformations that favor dimerization, it may be difficult to completely avoid diolide formation.[2] Optimization of concentration and addition rate is key. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts on silica gel. 2. The product is a solid that is difficult to handle. | 1. If the 2-methyl-6-nitrobenzoic acid byproduct is not fully removed during the aqueous wash, it can interfere with chromatography. Ensure a thorough basic wash. Consider using a different solvent system for column chromatography. 2. If the product crystallizes out, it can be isolated by filtration. If it is an oil, ensure all solvent is removed under high vacuum. |
| Inconsistent Results | 1. Variable quality of MNBA or other reagents. 2. Presence of moisture in the reaction. | 1. Use high-purity MNBA and other reagents. 2. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be performed under an inert atmosphere. |
Quantitative Data
The following table summarizes representative yields for macrolactonization reactions using MNBA under various conditions.
| Substrate Type | Ring Size | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conformationally appropriate seco-acid | - | - | Room Temp | - | Excellent | [2] |
| Highly-strained seco-acid | - | Toluene | 100 | - | Good | [2] |
| seco-acid with stable linear conformation | - | - | - | - | Low (monomer), High (dimer) | [2] |
| Pagoamide A precursor | 19 | DCM | Room Temp | 12 | 20 | [4] |
| Thiamyxin precursor | - | Toluene/MeCN | - | - | Good | [5] |
| erythro-Aleuritic acid | 16 | CH₂Cl₂ | Room Temp | 5 | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Shiina Macrolactonization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
ω-Hydroxycarboxylic acid (seco-acid)
-
This compound (MNBA) (1.5 - 3.0 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (2.0 - 6.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (B109758), toluene)
-
Syringe pump
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve MNBA and DMAP in the anhydrous solvent. The final concentration of the seco-acid upon completion of the addition should be in the range of 1-10 mM.
-
In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid in the same anhydrous solvent to a concentration of approximately 0.01-0.02 M.
-
Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution of MNBA and DMAP over a period of 4-12 hours at room temperature.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired macrolactone.
Protocol 2: Synthesis of a Depsipeptide Macrocycle (Example from Pagoamide A Synthesis)
This protocol illustrates the application of MNBA in a complex peptide macrocyclization.[4]
Materials:
-
Linear depsipeptide seco-acid (1.0 equivalent)
-
MNBA (3.0 equivalents)
-
DMAP (5.0 equivalents)
-
Anhydrous dichloromethane (DCM) to achieve a final concentration of ~0.001 M
-
Inert atmosphere (Argon)
Procedure:
-
To a solution of the linear depsipeptide seco-acid and DMAP in anhydrous DCM at 0 °C under an argon atmosphere, add MNBA.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the macrocycle.
Visualizations
Caption: Mechanism of Shiina Macrolactonization.
Caption: General Experimental Workflow for Shiina Macrolactonization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 4. Total Synthesis of Pagoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 2-Methyl-6-nitrobenzoic anhydride (MNBA) vs. Yamaguchi Reagent
In the realm of organic synthesis, particularly in the construction of complex molecules like natural products, the formation of ester bonds is a fundamental and often challenging step. For researchers, scientists, and drug development professionals, the choice of coupling reagent for esterification and macrolactonization can be critical to the success of a synthetic campaign. Among the premier reagents for these transformations are 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent, and 2,4,6-trichlorobenzoyl chloride, the Yamaguchi reagent.[1][2] This guide provides an objective, data-driven comparison to aid in selecting the optimal reagent.
Both MNBA and the Yamaguchi reagent facilitate ester formation by activating a carboxylic acid, typically through the formation of a mixed anhydride intermediate, which is then susceptible to nucleophilic attack by an alcohol.[1] While their ultimate function is similar, differences in their structure, reactivity, and optimal reaction conditions lead to significant variations in performance depending on the substrate.[1]
Mechanism of Action
Yamaguchi Reagent: The Yamaguchi esterification begins with the reaction of a carboxylic acid with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (B128534) (Et3N) to form a mixed anhydride.[3][4][5] This anhydride is then activated by a nucleophilic catalyst, almost always 4-(dimethylamino)pyridine (DMAP), which regioselectively attacks the less sterically hindered carbonyl group of the aliphatic carboxylate.[3][6] This forms a highly electrophilic acyl-substituted DMAP intermediate, which is readily attacked by the alcohol to furnish the desired ester.[3][5]
MNBA (Shiina Reagent): The Shiina esterification utilizes MNBA as the dehydrating condensation agent.[7] The reaction is typically promoted by a nucleophilic catalyst, such as DMAP or its N-oxide (DMAPO).[8] The catalyst first reacts with MNBA to form an activated acyl carboxylate. The incoming carboxylic acid then displaces one of the 2-methyl-6-nitrobenzoate (B8389549) groups to form a mixed anhydride (MA).[7] The nucleophilic catalyst selectively attacks the carbonyl group derived from the substrate carboxylic acid within the MA, regenerating an activated acyl carboxylate intermediate. This intermediate is then attacked by the alcohol's hydroxyl group, with the liberated 2-methyl-6-nitrobenzoate anion acting as a base to facilitate deprotonation, yielding the final ester product.[7][9]
Performance Comparison: Macrolactonization
The true test of these reagents often lies in the challenging ring-closing macrolactonization step, a common hurdle in the total synthesis of natural products. The choice of reagent can be the difference between success and failure.
| Feature | MNBA (Shiina Macrolactonization) | Yamaguchi Reagent |
| Activating Agent | 2-Methyl-6-nitrobenzoic anhydride | 2,4,6-Trichlorobenzoyl chloride |
| Typical Base | DMAP, DMAPO, or Et3N with a catalytic nucleophile[8] | Et3N followed by DMAP[10] |
| Reaction Temp. | Often proceeds at room temperature[8] | Typically requires elevated temperatures (e.g., reflux in toluene)[1] |
| Key Advantages | Mild reaction conditions, often high-yielding for sterically hindered or sensitive substrates.[1] | Well-established, widely used, and effective for a broad range of substrates.[11] |
| Potential Drawbacks | Can be sensitive to reagent stoichiometry.[1] | Can lead to decomposition or epimerization with sensitive substrates.[1][11] |
Experimental Data from Total Syntheses:
| Target Molecule / Substrate | Reagent | Conditions | Yield | Notes |
| Pagoamide A Precursor | MNBA | DMAP, DCM, rt | 20% | Initial screening showed low but successful cyclization where other methods might fail.[12] |
| dehydroxy-LI-F04a Precursor | Yamaguchi | Various | 6-52% | Often accompanied by epimerization.[13] |
| dehydroxy-LI-F04a Precursor | MNBA | Not specified | Good Yields | Noted as a viable and potentially superior alternative to Yamaguchi for this class.[1] |
| Epoxide-bearing Lactone | Yamaguchi | Not specified | 20% | Performed poorly on this sensitive substrate.[13] |
| Erythronolide A derivative | MNBA | DMAP, rt | Excellent | For a conformationally appropriate substrate.[1][14] |
| Erythronolide A derivative | Yamaguchi | Not specified | >80% | Successful in a separate synthetic campaign.[1] |
| Sumalactone A Precursor | Yamaguchi | Et3N, DMAP, Toluene | 78% | High yield for a complex intermolecular esterification.[10] |
This table is a compilation of data from different synthetic efforts and conditions may vary. Direct side-by-side comparisons in a single report are rare.
The data suggests that for particularly complex, sterically demanding, or sensitive substrates, the milder conditions of the MNBA-mediated Shiina protocol may provide a significant advantage.[1] For instance, in syntheses where the Yamaguchi protocol gave low yields or led to side reactions like epimerization or isomerization, MNBA has proven to be a more effective alternative.[1][13] However, the Yamaguchi reaction remains a robust, reliable, and widely applicable method that has been successfully employed in countless total syntheses.[10][11]
Experimental Protocols
A generalized experimental workflow for these reactions involves the slow addition of the acid/alcohol components to the activating reagent under high dilution to favor intramolecular cyclization over intermolecular polymerization.
General Protocol for MNBA Macrolactonization: This is a representative protocol and may require optimization.
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (MNBA) (2.5 equiv.) and 4-(dimethylamino)pyridine (DMAP) (6.0 equiv.) in an anhydrous solvent (e.g., CH2Cl2) to achieve a final substrate concentration of ~1 mM.[8]
-
In a separate flame-dried flask, prepare a dilute solution of the ω-hydroxycarboxylic acid (seco-acid) (1.0 equiv.) in the same anhydrous solvent.[8]
-
Using a syringe pump, add the seco-acid solution to the stirred solution of MNBA and DMAP over a period of 4-12 hours at room temperature. The slow addition is critical to favor intramolecular reaction.[8]
-
After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Perform a standard aqueous workup by extracting the aqueous layer with CH2Cl2, washing the combined organic layers with brine, drying over anhydrous Na2SO4, filtering, and concentrating under reduced pressure.[8]
-
Purify the resulting crude product by column chromatography.
General Protocol for Yamaguchi Esterification: This is a representative two-step protocol and may require optimization.
-
Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous solvent (e.g., THF or toluene) and cool the solution.
-
Add triethylamine (Et3N) (1.1 equiv.) and stir for a few minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) and stir the mixture at room temperature for 1-2 hours to form the mixed anhydride.[10]
-
In a separate, larger flask, prepare a solution of the alcohol (1.2 equiv.) and a stoichiometric amount of DMAP (3.0-4.0 equiv.) in the same anhydrous solvent under high dilution conditions.[10]
-
Filter the mixed anhydride solution to remove the triethylamine hydrochloride salt and slowly add the filtrate via syringe pump to the alcohol/DMAP solution, often at an elevated temperature (e.g., refluxing toluene).[1]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NaHCO3.
-
Perform a standard aqueous workup and purify the crude product by column chromatography.
Conclusion
Both this compound (MNBA) and the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) are formidable tools for the synthesis of esters and macrolactones. The Yamaguchi protocol is a well-established and highly reliable method for a wide range of substrates.[11] However, for challenging cases involving sterically hindered reactants, thermally sensitive functional groups, or substrates prone to epimerization, the Shiina protocol using MNBA often provides a superior outcome due to its exceptionally mild reaction conditions.[1] The ultimate choice should be guided by the specific characteristics of the substrate . For any complex total synthesis, it is often prudent to screen both methods to identify the optimal conditions for the crucial esterification or ring-closing step.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Shiina esterification - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Synthesis of Pagoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
Shiina Macrolactonization: A Superior Strategy for Complex Macrocycle Synthesis
In the landscape of synthetic organic chemistry, the formation of macrocycles, particularly macrolactones, remains a formidable challenge. For researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products and pharmaceuticals, the choice of macrolactonization method is a critical determinant of success. Among the various available techniques, Shiina macrolactonization has emerged as a powerful and often superior alternative to other established methods. This guide provides an objective comparison of Shiina macrolactonization with other prevalent methods, supported by experimental data, detailed protocols, and mechanistic insights.
Key Advantages of Shiina Macrolactonization
Developed by Professor Isamu Shiina, this method utilizes a dehydrating condensation agent, typically 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO).[1] The primary advantages of this approach include:
-
Mild Reaction Conditions: Shiina macrolactonization often proceeds at room temperature, which is a significant advantage when dealing with thermally sensitive or sterically hindered substrates.[1][2] This contrasts with methods like the Yamaguchi macrolactonization, which frequently require elevated temperatures.[2]
-
High Yields: The method is renowned for providing excellent yields of macrolactones, even for challenging substrates where other methods fail.[1][2]
-
Operational Simplicity: The procedure is relatively straightforward to perform.[1]
-
Functional Group Tolerance: It exhibits broad compatibility with a wide range of functional groups.[1]
-
Suppression of Epimerization: The mild conditions can minimize the risk of epimerization at stereogenic centers, a common side reaction in other methods.[3]
Comparative Performance Data
The superiority of Shiina macrolactonization is evident in several total synthesis campaigns where it has been directly compared with other methods. The following tables summarize the quantitative data from these studies.
| Substrate | Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pagoamide A seco-acid | Shiina | MNBA, DMAP | rt | 12 | 55 | [2](4) |
| Yamaguchi | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | reflux | - | 0 | [2](4) | |
| dehydroxy-LI-F04a seco-acid | Shiina | - | - | - | 6-52 (with epimerization) | [3](3) |
| Yamaguchi | - | - | - | 6-52 (with epimerization) | [3](3) | |
| Corey-Nicolaou | - | - | - | 6-52 (with epimerization) | [3](3) | |
| Boden-Keck | - | - | - | 6-52 (with epimerization) | [3](3) | |
| Erythronolide A precursor | Shiina | MNBA, DMAP | rt | - | Excellent | [5](5) |
| Yamaguchi | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | - | - | >80 | [5](5) |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Shiina Macrolactonization
The reaction proceeds through the formation of a mixed anhydride intermediate. The nucleophilic catalyst (e.g., DMAP) activates the carboxylic acid of the seco-acid by reacting with MNBA. This is followed by an intramolecular acyl transfer, where the hydroxyl group attacks the activated carbonyl, leading to the formation of the macrolactone.[1]
Caption: General mechanism of Shiina macrolactonization.
A typical experimental workflow involves the slow addition of the seco-acid to a solution of MNBA and the catalyst to favor intramolecular cyclization over intermolecular polymerization.
Caption: Experimental workflow for Shiina macrolactonization.
Alternative Macrolactonization Methods
This method employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the seco-acid in the presence of a base like triethylamine (B128534). Stoichiometric DMAP is then used to facilitate the intramolecular cyclization, which often requires heating.[1]
This "double activation" method utilizes 2,2'-dipyridyl disulfide and triphenylphosphine (B44618). The seco-acid is converted to a 2-pyridinethiol ester, and an internal proton transfer activates both the carbonyl and hydroxyl groups, leading to cyclization under mild conditions.
This method, a modification of the Steglich esterification, uses a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of DMAP. To prevent the formation of the N-acylurea byproduct, a proton source like DMAP·HCl is often added.[1]
Detailed Experimental Protocols
Shiina Macrolactonization (General Protocol)
To a solution of the ω-hydroxycarboxylic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 2.0-6.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) at room temperature under an inert atmosphere, is added 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5-3.0 eq). For substrates prone to intermolecular reactions, a solution of the seco-acid is added slowly via syringe pump to a solution of MNBA and DMAP. The reaction mixture is stirred at room temperature for 2-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Yamaguchi Macrolactonization (General Protocol)
To a solution of the ω-hydroxycarboxylic acid (1.0 eq) and triethylamine (1.1-1.5 eq) in a suitable anhydrous solvent (e.g., THF or toluene) at room temperature under an inert atmosphere, is added 2,4,6-trichlorobenzoyl chloride (1.1-1.3 eq). The mixture is stirred for 1-4 hours. The resulting mixture is then diluted with a large volume of the same solvent and a solution of DMAP (3.0-6.0 eq) in the same solvent is added. The reaction is then heated to reflux for 2-12 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in an organic solvent and washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
Corey-Nicolaou Macrolactonization (General Protocol)
A solution of the ω-hydroxycarboxylic acid (1.0 eq), triphenylphosphine (1.5-2.5 eq), and 2,2'-dipyridyl disulfide (1.5-2.5 eq) in a dry, non-polar solvent (e.g., xylene or toluene) is heated at reflux for 5-12 hours under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the macrolactone.
Keck Macrolactonization (General Protocol)
To a solution of the ω-hydroxycarboxylic acid (1.0 eq), 4-(dimethylamino)pyridine (DMAP, 0.1-0.5 eq), and optionally DMAP·HCl (0.1-0.5 eq) in a dry, non-polar solvent (e.g., dichloromethane or toluene) at 0 °C under an inert atmosphere, is added a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1-1.5 eq) in the same solvent. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated. The residue is purified by flash column chromatography.
Conclusion
Shiina macrolactonization offers significant advantages over other methods, particularly for the synthesis of complex and sensitive macrolactones. Its mild reaction conditions, high yields, and operational simplicity make it a valuable tool for researchers in natural product synthesis and drug development. While other methods like Yamaguchi, Corey-Nicolaou, and Keck macrolactonizations have their merits and have been successfully employed in numerous syntheses, the evidence suggests that for challenging substrates, the Shiina protocol is often the superior choice. The selection of the optimal macrolactonization method will ultimately depend on the specific characteristics of the substrate and the overall synthetic strategy. However, the compelling advantages of the Shiina macrolactonization warrant its serious consideration in any synthetic endeavor targeting complex macrocyclic structures.
References
A Comparative Guide to MNBA and DCC in Ester Synthesis for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient formation of ester bonds is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Among the myriad of available coupling agents, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent, and N,N'-dicyclohexylcarbodiimide (DCC) are two prominent reagents frequently employed for this purpose. This guide provides an objective, data-driven comparison of their performance in ester synthesis, complete with experimental protocols and mechanistic diagrams to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Comparative Performance: MNBA vs. DCC
The choice between MNBA and DCC for ester synthesis is often dictated by factors such as substrate steric hindrance, acid sensitivity, desired reaction conditions, and ease of product purification. While both are effective dehydrating agents that facilitate the coupling of carboxylic acids and alcohols, they exhibit distinct advantages and disadvantages.
Key Differentiating Features:
-
MNBA (Shiina Reagent): Known for its high efficiency, particularly in the macrolactonization of ω-hydroxycarboxylic acids.[1] It operates under mild, room-temperature conditions and demonstrates a broad tolerance for various functional groups.[1] The reaction, often referred to as the Shiina macrolactonization, typically requires a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[1]
-
DCC (Steglich Esterification): A widely used and cost-effective coupling agent, particularly well-suited for the synthesis of esters from sterically demanding and acid-labile substrates when used in the presence of a catalytic amount of DMAP.[2][3] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents, complicating product purification.[4][5]
Quantitative Data Summary:
The following tables summarize key quantitative data for ester synthesis using MNBA and DCC, compiled from various sources. It is important to note that direct, side-by-side comparative studies under identical conditions are not always available in the literature.
| Reagent | Typical Reactant Equivalents | Catalyst | Typical Solvent | Typical Reaction Time | Reported Yields | Key Byproduct |
| MNBA | Carboxylic Acid (1.0 eq.), Alcohol (1.0-1.2 eq.), MNBA (1.1-2.5 eq.) | DMAP (0.1-6.0 eq.) | Dichloromethane (B109758) (DCM), Toluene | 1 - 12 hours | Generally high, often >90% for macrolactonization[1][6][7][8] | 2-methyl-6-nitrobenzoic acid |
| DCC | Carboxylic Acid (1.0 eq.), Alcohol (1.0-1.5 eq.), DCC (1.1-1.5 eq.) | DMAP (catalytic, ~0.1 eq.) | Dichloromethane (DCM), Acetonitrile, THF | 3 - 24 hours | Variable, generally good to excellent for a wide range of substrates[9][10][11] | Dicyclohexylurea (DCU) |
Note: Equivalents and reaction times can vary significantly based on the specific substrates and reaction scale.
Reaction Mechanisms
The mechanistic pathways for MNBA and DCC in ester synthesis both involve the activation of the carboxylic acid. However, the nature of the active intermediate differs.
MNBA-Mediated Esterification:
The reaction proceeds through the formation of a mixed anhydride intermediate, which is then activated by a nucleophilic catalyst (e.g., DMAP) to form a highly reactive acylpyridinium salt. This "active ester" readily reacts with the alcohol to form the desired ester.
DCC-Mediated Esterification (Steglich Esterification):
DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][12] In the presence of DMAP, this intermediate is converted to a more reactive acylpyridinium salt, which then reacts with the alcohol to yield the ester and the dicyclohexylurea (DCU) byproduct.[2] The use of DMAP is crucial for efficient ester formation and to suppress the formation of an N-acylurea byproduct.[2]
Experimental Protocols
The following are generalized experimental protocols for ester synthesis using MNBA and DCC. Researchers should optimize these conditions for their specific substrates.
Experimental Workflow:
Protocol 1: Ester Synthesis using MNBA
This protocol is a general guideline for intermolecular esterification. For macrolactonization, slow addition of the ω-hydroxycarboxylic acid via syringe pump is crucial.[1]
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
MNBA (1.5 equiv)
-
DMAP (0.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.2 equiv) in anhydrous DCM, add MNBA (1.5 equiv) in one portion at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Ester Synthesis using DCC (Steglich Esterification)
This protocol is a general procedure for the Steglich esterification.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM, add a solution of DCC (1.1 equiv) in DCM at 0 °C under an inert atmosphere.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 3-24 hours, monitoring by TLC or LC-MS.[11]
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
Both MNBA and DCC are powerful reagents for ester synthesis, each with its own set of strengths. MNBA, the Shiina reagent, is particularly advantageous for complex syntheses and macrolactonizations, offering high yields under mild conditions.[1] DCC, a cornerstone of the Steglich esterification, remains a cost-effective and reliable choice for a broad range of applications, especially when racemization is a concern (with appropriate additives).[4][13] The primary challenge with DCC lies in the removal of its DCU byproduct.[4] The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired purity of the final product. This guide provides the foundational information for researchers to make an informed decision and to design efficient and successful esterification reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Pagoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. thieme-connect.com [thieme-connect.com]
The Efficacy of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) in Large Ring Lactonization: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of macrocycles is a critical step in the total synthesis of numerous biologically active natural products. The selection of a macrolactonization reagent can profoundly influence the yield and success of this pivotal transformation. This guide presents an in-depth, objective comparison of 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), the key reagent in the Shiina macrolactonization, against other established alternatives, supported by experimental data.
Developed by Professor Isamu Shiina, 2-Methyl-6-nitrobenzoic anhydride (MNBA) has emerged as a highly effective coupling reagent for the formation of esters and amides, particularly in the macrolactonization of ω-hydroxycarboxylic acids.[1][2] The Shiina macrolactonization is renowned for its mild reaction conditions, often proceeding at room temperature, and its high yields, even with sterically hindered and sensitive substrates.[1][3]
Mechanism of Action: The MNBA Advantage
The effectiveness of MNBA lies in its ability to activate the carboxylic acid of a seco-acid (the hydroxy acid precursor to a lactone) by forming a highly reactive mixed anhydride intermediate. The generally accepted mechanism under basic conditions, catalyzed by a nucleophile like 4-(dimethylamino)pyridine (DMAP), involves the initial activation of the carboxylic acid by MNBA. This is followed by an intramolecular acyl transfer from the newly formed mixed anhydride to the hydroxyl group to form the macrolactone.[1][3] A critical aspect of the Shiina macrolactonization is the slow addition of the seco-acid to the solution of MNBA and catalyst, which favors the desired intramolecular cyclization over intermolecular polymerization.[1]
Caption: General mechanism of the Shiina macrolactonization using MNBA.
Comparison with Alternative Macrolactonization Methods
The Shiina macrolactonization offers distinct advantages over other common methods, such as the Yamaguchi and Mitsunobu reactions.[1] The Yamaguchi protocol, which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), is a powerful and widely used method but often requires elevated temperatures (refluxing), which can be detrimental to sensitive substrates.[3][4][5] This can lead to side reactions like epimerization or isomerization.[6] The MNBA method's mild conditions help to preserve the integrity of complex molecules.
Quantitative Data Comparison
The following table summarizes a head-to-head comparison of MNBA and the Yamaguchi reagent in the total synthesis of various complex natural products.
| Target Molecule | Macrolactonization Reagent/Method | Reaction Conditions | Yield (%) | Reference |
| Pagoamide A | MNBA | DMAP, CH2Cl2, 0 °C to rt, 12 h | 20% | [7] |
| Yamaguchi Reagent | TCBC, Et3N, DCM; then DMAP, Toluene (B28343), rt | Intractable mixture | [7] | |
| dehydroxy-LI-F04a | MNBA | - | Good yields | [7][8] |
| Yamaguchi Protocol | - | 6-52% (often with epimerization) | [7] | |
| Modified Yonemitsu (related to Yamaguchi) | TCBC, Et3N, DMAP, Toluene, rt | 58% | [8] | |
| Erythronolide A Intermediate | MNBA | DMAP | Excellent | [7][9] |
| Yamaguchi Protocol | - | >80% | [7] | |
| Antifungal Cyclic Depsipeptide | MNBA | - | 52% (6% epimer) | [8] |
This data is compiled from different synthetic campaigns and serves as a comparative illustration. Direct side-by-side yields can be substrate-dependent.
These case studies highlight that while both reagents can be highly effective, MNBA often provides a superior or more reliable outcome, particularly for substrates prone to side reactions under harsh conditions.[7] For instance, in the synthesis of Pagoamide A, the MNBA method successfully yielded the desired product, whereas the Yamaguchi conditions resulted in an intractable mixture.[7]
Experimental Protocols
General Protocol for MNBA-Mediated Macrolactonization (Shiina Protocol)
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Preparation : All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Solution : In a flask, dissolve this compound (MNBA, 2.0-3.0 equiv.) and 4-(dimethylamino)pyridine (DMAP, 4.0-7.0 equiv.) in an appropriate anhydrous solvent (e.g., CH2Cl2 or Toluene) to achieve a final concentration of the seco-acid of approximately 1 mM.
-
Substrate Solution : In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid (seco-acid, 1.0 equiv.) in the same anhydrous solvent to a concentration of approximately 0.01-0.02 M.
-
Slow Addition : Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the stirred solution of MNBA and DMAP over a period of 4-12 hours at room temperature. The slow addition is critical to favor the intramolecular reaction.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature for an additional 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone.
Caption: General experimental workflow for MNBA macrolactonization.
Comparative Protocol: Yamaguchi Macrolactonization
For comparison, a typical Yamaguchi macrolactonization protocol is outlined below.[10][11]
-
Preparation : Dry all glassware and conduct the reaction under an inert atmosphere.
-
Mixed Anhydride Formation : To a solution of the ω-hydroxycarboxylic acid (1.0 equiv.) in a large volume of anhydrous toluene (to ensure high dilution, ~0.005 M), add triethylamine (B128534) (1.1-1.5 equiv.). Then, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1-1.5 equiv.) and stir the mixture at room temperature.
-
Cyclization : To the resulting solution of the mixed anhydride, add a solution of DMAP (3.0-5.0 equiv.) in toluene.
-
Heating : Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup and Purification : After completion, cool the reaction mixture, filter it through celite, and concentrate under reduced pressure. The residue is then purified by column chromatography.
Conclusion
This compound has been validated as a powerful and versatile reagent for macrolactonization in the synthesis of a wide range of natural products and other complex molecules.[1] Its primary advantages—mild reaction conditions, high yields, and tolerance for various functional groups—make the Shiina macrolactonization an invaluable method for researchers and scientists in organic synthesis and drug development.[1][9] While established methods like the Yamaguchi protocol remain highly effective, the MNBA-mediated approach often provides a superior solution for complex and sensitive substrates where avoiding epimerization and other side reactions is paramount. The protocols and data presented herein provide a practical guide for the successful application of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
alternatives to 2-Methyl-6-nitrobenzoic anhydride for macrolide synthesis
##A Comparative Guide to Macrolactonization Reagents: Alternatives to 2-Methyl-6-nitrobenzoic Anhydride (B1165640) (MNBA)
For researchers, scientists, and drug development professionals engaged in the synthesis of macrolides, the crucial macrolactonization step often dictates the success and efficiency of the entire synthetic route. While 2-Methyl-6-nitrobenzoic anhydride (MNBA), the cornerstone of the Shiina macrolactonization, is a powerful and widely used reagent, a comprehensive understanding of its alternatives is essential for optimizing macrocycle synthesis. This guide provides an objective comparison of the performance of MNBA with other prominent macrolactonization reagents, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable reagent for a given synthetic challenge.
The choice of a macrolactonization reagent is critical and often depends on the specific substrate, the desired ring size, and the presence of sensitive functional groups. This comparison focuses on some of the most frequently employed and effective alternatives to MNBA: the Yamaguchi reagent, the Corey-Nicolaou reagent, the Steglich-Keck-Boden reagent, and Mukaiyama's salt.
Performance Comparison of Macrolactonization Reagents
The following tables summarize the performance of various macrolactonization reagents in the synthesis of different macrolides, highlighting their yields under specific conditions.
Table 1: Comparison of Macrolactonization Yields for Various Seco-Acids
| Seco-Acid Precursor | Macrolide Product (Ring Size) | Reagent System | Conditions | Yield (%) | Reference |
| Seco-acid of Erythronolide A derivative | 14-membered macrolide | MNBA , DMAP | CH₂Cl₂, rt, 12 h | >80 | [1] |
| Seco-acid of Erythronolide A derivative | 14-membered macrolide | Yamaguchi Reagent , Et₃N, DMAP | Toluene (B28343), reflux | >80 | [1] |
| Seco-acid of dehydroxy-LI-F04a | Depsipeptide | MNBA , DMAP | - | Good | [1] |
| Seco-acid of dehydroxy-LI-F04a | Depsipeptide | Yamaguchi Reagent | - | 6-52 | [1] |
| Seco-acid of dehydroxy-LI-F04a | Depsipeptide | Corey-Nicolaou Reagent | - | 6-52 | [2] |
| Seco-acid of dehydroxy-LI-F04a | Depsipeptide | Steglich-Keck-Boden (DCC) | - | 6-52 | [2] |
| 15-Hydroxypentadecanoic acid | Pentadecanolide (16-membered) | Yamaguchi Reagent | Toluene, reflux | 84 | [3] |
| 15-Hydroxypentadecanoic acid | Pentadecanolide (16-membered) | Mukaiyama's Salt , Et₃N | CH₃CN, reflux | 84 | [3] |
| ω-Hydroxy acid with epoxide | 14-membered macrolide | Ethoxyvinyl ester method | pTSA, DCE, 80°C | 70 | [2] |
| ω-Hydroxy acid with epoxide | 14-membered macrolide | Yamaguchi Reagent | - | 20 | [2] |
Table 2: General Comparison of Key Features
| Feature | MNBA (Shiina) | Yamaguchi Reagent | Corey-Nicolaou Reagent | Steglich-Keck-Boden (DCC/EDC) | Mukaiyama's Salt |
| Activating Agent | This compound | 2,4,6-Trichlorobenzoyl chloride | 2,2'-Dipyridyl disulfide / PPh₃ | N,N'-Dicyclohexylcarbodiimide or EDC | 2-Chloro-1-methylpyridinium (B1202621) iodide |
| Promoter/Base | DMAP or DMAPO (catalytic or stoichiometric) | Et₃N, then stoichiometric DMAP | None (self-promoted) | DMAP (catalytic) | Et₃N or other hindered base |
| Reaction Temp. | Room temperature to mild heating | Room temperature to reflux | Room temperature to reflux | 0°C to room temperature | Reflux |
| Key Advantages | Mild conditions, high yields for complex substrates | Broad applicability, well-established | "Double activation" effective for hindered substrates | Mild, good for acid-sensitive substrates | Good yields for various ring sizes |
| Potential Issues | Stoichiometry can be critical, byproduct removal | Can require high temperatures, byproduct removal | Stoichiometric byproducts, sometimes requires heat | Dicyclohexylurea (DCU) byproduct can be hard to remove | Requires reflux, potential for side reactions |
Reaction Mechanisms and Experimental Workflows
A clear understanding of the underlying mechanisms is crucial for troubleshooting and optimizing macrolactonization reactions.
Shiina Macrolactonization (using MNBA)
The Shiina macrolactonization proceeds via the formation of a mixed anhydride, which is then activated by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[1][4]
Caption: Mechanism of Shiina Macrolactonization.
Yamaguchi Macrolactonization
The Yamaguchi protocol also involves the formation of a mixed anhydride, which then reacts with DMAP to form a highly reactive acylpyridinium salt that undergoes cyclization.[5][6][7]
Caption: Mechanism of Yamaguchi Macrolactonization.
Corey-Nicolaou Macrolactonization
This method utilizes a "double activation" strategy where the carboxylic acid is first converted to a thioester, which then undergoes cyclization.[8]
Caption: Mechanism of Corey-Nicolaou Macrolactonization.
Experimental Protocols
Detailed and reproducible experimental protocols are vital for the successful application of these methods.
General Protocol for Shiina Macrolactonization (MNBA)
-
Preparation: To a solution of the seco-acid (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) or toluene under an inert atmosphere, add 4-(dimethylamino)pyridine (DMAP, 2.0-4.0 equiv).
-
Addition of MNBA: Add this compound (MNBA, 1.5-3.0 equiv) to the solution. For sensitive substrates, the seco-acid solution can be added slowly via syringe pump to a solution of MNBA and DMAP.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[9]
General Protocol for Yamaguchi Macrolactonization
-
Mixed Anhydride Formation: To a solution of the seco-acid (1.0 equiv) and triethylamine (B128534) (Et₃N, 1.1-1.5 equiv) in a nonpolar solvent like toluene or THF at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.1-1.3 equiv). Stir for 1-4 hours.
-
Cyclization: Dilute the reaction mixture with a large volume of the same solvent to achieve high dilution conditions (typically 0.001-0.005 M). Add a solution of DMAP (3.0-5.0 equiv) in the same solvent.
-
Reaction: Heat the mixture to reflux and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, and filter off the triethylammonium (B8662869) hydrochloride. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[1][7]
General Protocol for Corey-Nicolaou Macrolactonization
-
Reagent Preparation: To a solution of the seco-acid (1.0 equiv) and triphenylphosphine (B44618) (PPh₃, 1.5-2.0 equiv) in a nonpolar, aprotic solvent such as toluene or xylene, add 2,2'-dipyridyl disulfide (1.5-2.0 equiv).
-
Thioester Formation: Stir the mixture at room temperature for 4-6 hours to form the 2-pyridyl thioester.
-
Cyclization: Heat the reaction mixture to reflux under high dilution conditions for several hours to overnight.
-
Work-up: Cool the reaction, concentrate the solvent, and purify the residue by flash chromatography to remove triphenylphosphine oxide and other byproducts.[10]
General Protocol for Steglich Macrolactonization
-
Reaction Setup: Dissolve the seco-acid (1.0 equiv) in a suitable solvent like dichloromethane (CH₂Cl₂) or THF at 0°C. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1-1.5 equiv) and a catalytic amount of DMAP (0.1-0.2 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash chromatography.
General Protocol for Mukaiyama Macrolactonization
-
Reaction Setup: A solution of the seco-acid (1.0 equiv) and triethylamine (Et₃N, 3.0-4.0 equiv) in a high-boiling solvent such as acetonitrile (B52724) or dichloromethane is added slowly over several hours to a refluxing solution of 2-chloro-1-methylpyridinium iodide (Mukaiyama's salt, 1.5-2.0 equiv) in the same solvent.
-
Reaction: Continue to reflux the mixture for an additional 1-4 hours after the addition is complete.
-
Work-up: Cool the reaction, remove the solvent under reduced pressure, and partition the residue between an organic solvent and water. Wash the organic layer with dilute acid and brine, then dry and concentrate.
-
Purification: Purify by flash chromatography.[11]
Conclusion
The selection of a macrolactonization reagent is a critical decision in the synthesis of complex macrolides. While MNBA (Shiina macrolactonization) offers the significant advantage of mild reaction conditions, making it ideal for sensitive and complex substrates, other reagents each have their own merits. The Yamaguchi protocol is a robust and widely applicable method. The Corey-Nicolaou reaction provides a powerful "double activation" strategy, and the Steglich and Mukaiyama methods offer further valuable options in the synthetic chemist's toolkit. An objective evaluation of the substrate's characteristics, coupled with the comparative data and protocols provided in this guide, will enable researchers to make an informed choice, ultimately leading to more efficient and successful macrolide syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 5. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 8. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 11. ism2.univ-amu.fr [ism2.univ-amu.fr]
efficacy of MNBA in comparison to other coupling reagents like HATU and PyBOP
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Efficacy in Amide Bond Formation
In the synthesis of peptides and complex organic molecules, the formation of the amide bond is a critical step. The choice of coupling reagent profoundly influences the reaction's success, impacting yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), a notable reagent, against two of the most widely used coupling agents in modern peptide synthesis: HATU and PyBOP. This analysis is supported by available experimental data and detailed protocols to inform reagent selection in research and development.
At a Glance: Key Performance Indicators
While direct, side-by-side quantitative comparisons in solid-phase peptide synthesis (SPPS) are not extensively documented for MNBA against HATU and PyBOP, its performance in amide bond formation suggests it is a potent reagent, particularly valued for its mild reaction conditions.[1] HATU is renowned for its high reactivity and speed, often leading to superior performance in challenging syntheses.[2] PyBOP is a well-established reagent that offers a good balance of efficiency and low racemization.[3]
Quantitative Performance Data
Summarizing the available data provides insight into the relative performance of these coupling reagents. It is important to note that outcomes can be sequence- and substrate-dependent.
| Coupling Reagent | Typical Yield | Racemization Potential | Key Advantages | Notable Considerations |
| MNBA | Good to Excellent[4] | Low (reported for mild conditions)[4] | Mild reaction conditions, suitable for acid-sensitive substrates. | Less data available for direct comparison in SPPS. |
| HATU | Very High[2] | Very Low[3] | High reactivity and speed, effective for sterically hindered amino acids.[2] | Can cause guanidinylation of the N-terminal amine if used in excess.[5] |
| PyBOP | High[3] | Low[3] | Well-established, good balance of reactivity and safety (avoids carcinogenic byproducts of its predecessor, BOP).[6] | Generally slower coupling times compared to HATU.[7] |
Mechanisms of Action: A Visual Guide
The efficacy of each coupling reagent is rooted in its unique mechanism of carboxylic acid activation.
MNBA Activation Pathway
MNBA activates a carboxylic acid by forming a mixed anhydride, which is then susceptible to nucleophilic attack by the amine. The reaction is typically promoted by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
HATU Activation Pathway
HATU, an aminium salt, activates a carboxylic acid in the presence of a base to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety enhances the reaction rate and suppresses racemization.[6]
PyBOP Activation Pathway
PyBOP, a phosphonium (B103445) salt, activates a carboxylic acid to form a benzotriazolyl (OBt) active ester, which then reacts with the amine.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. bachem.com [bachem.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
The Superior Chemoselectivity of MNBA in Esterification and Macrolactonization Reactions: A Comparative Guide
In the landscape of synthetic organic chemistry, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals, the choice of coupling reagent for esterification and macrolactonization is a critical parameter that dictates the overall efficiency and success of a synthetic route. Among the myriad of available reagents, 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), the cornerstone of the Shiina esterification and macrolactonization, has emerged as a superior reagent due to its remarkable chemoselectivity and mild reaction conditions. This guide provides a detailed comparison of MNBA with other benzoic anhydrides and common esterification reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: MNBA vs. Other Reagents
| Feature | MNBA (Shiina Reagent) | Other Substituted Benzoic Anhydrides (e.g., TFBA) | Unsubstituted Benzoic Anhydride | Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) | DCC/DMAP (Steglich Esterification) |
| Reagent Type | Aromatic Carboxylic Anhydride | Aromatic Carboxylic Anhydride | Aromatic Carboxylic Anhydride | Acyl Chloride (forms mixed anhydride in situ) | Carbodiimide |
| Typical Catalyst | Nucleophilic (DMAP, DMAPO) | Lewis Acidic or Nucleophilic | Nucleophilic | Stoichiometric DMAP | DMAP |
| Reaction Conditions | Mild, often room temperature.[1] | Varies (acidic or basic) | Mild to moderate | Often requires elevated temperatures (reflux). | Room temperature. |
| Key Advantages | High yields, excellent chemoselectivity, suitable for sensitive and sterically hindered substrates.[1] | Good yields, can be tuned by substituents. | Moderate yields, good chemoselectivity. | Well-established, broad applicability. | Mild conditions, suitable for acid-sensitive substrates.[2] |
| Potential Drawbacks | Stoichiometric use of anhydride. | Can have lower chemoselectivity with certain substituents. | Lower reactivity compared to substituted anhydrides. | Harsher conditions, potential for side reactions. | Formation of dicyclohexylurea (DCU) byproduct can complicate purification. |
Unveiling the Chemoselectivity of MNBA: A Data-Driven Comparison
The defining characteristic of MNBA is its exceptional chemoselectivity. In the formation of a mixed anhydride with a carboxylic acid, the subsequent nucleophilic attack by an alcohol is directed almost exclusively to the carbonyl group of the desired carboxylic acid, rather than the 2-methyl-6-nitrobenzoyl moiety. This minimizes the formation of the undesired benzoate (B1203000) ester byproduct, a common issue with other reagents.
A systematic study by Shiina and coworkers provides compelling quantitative evidence for the superior performance of MNBA under basic conditions (in the presence of DMAP) compared to other benzoic anhydrides. The following table summarizes the results for the esterification of 3-phenylpropionic acid with 4-phenyl-2-butanol.
Table 1: Comparison of Benzoic Anhydrides in the Esterification of 3-Phenylpropionic Acid with 4-Phenyl-2-Butanol
| Entry | Benzoic Anhydride | Yield of Desired Ester (%) | Chemoselectivity (Desired Ester : Benzoate Ester) |
| 1 | Benzoic Anhydride | 68 | 100 : 1 |
| 2 | 4-Methoxybenzoic Anhydride | 53 | 170 : 1 |
| 3 | 4-Trifluoromethylbenzoic Anhydride (TFBA) | 93 | 13 : 1 |
| 4 | 2-Chlorobenzoic Anhydride | 91 | 19 : 1 |
| 5 | 2-Methyl-6-nitrobenzoic Anhydride (MNBA) | 95 | >300 : 1 |
| 6 | 2,6-Dichlorobenzoic Anhydride | 94 | 30 : 1 |
| 7 | 2,4,6-Trimethylbenzoic Anhydride | 93 | 27 : 1 |
Data sourced from Shiina, I., et al. J. Org. Chem. 2004, 69 (6), 1822–1830.
The data unequivocally demonstrates that while other substituted benzoic anhydrides can provide high yields, MNBA exhibits a significantly higher degree of chemoselectivity, with virtually no formation of the corresponding benzoate byproduct detected. This is attributed to the steric hindrance provided by the ortho-methyl group and the electronic effect of the ortho-nitro group, which deactivates the adjacent carbonyl group towards nucleophilic attack.
Performance in Macrolactonization
The advantages of MNBA are particularly pronounced in macrolactonization reactions, where intramolecular cyclization is often a challenging step. The mild conditions of the Shiina macrolactonization protocol minimize side reactions such as epimerization and oligomerization.
Table 2: Comparison of Lactonization Methods for ω-Hydroxycarboxylic Acids
| Entry | ω-Hydroxycarboxylic Acid | Reagent/Method | Yield (%) |
| 1 | 15-Hydroxypentadecanoic acid | MNBA, DMAP | 93 |
| 2 | 15-Hydroxypentadecanoic acid | Yamaguchi | 85 |
| 3 | 11-Hydroxyundecanoic acid | MNBA, DMAPO, Et3N | 91 |
| 4 | 11-Hydroxyundecanoic acid | Yamaguchi | 78 |
| 5 | Seco-acid of Erythro-Aleuritic Acid | MNBA, DMAP | 85 |
Data compiled from Shiina, I., et al. J. Org. Chem. 2004, 69 (6), 1822–1830 and other cited literature.
Reaction Mechanisms and Workflows
The superior performance of MNBA can be understood by examining its reaction mechanism in comparison to other methods.
Caption: Comparative reaction mechanisms of esterification.
A generalized experimental workflow for these common esterification methods highlights the operational differences.
Caption: Generalized experimental workflows for esterification.
Experimental Protocols
Protocol 1: General Procedure for Esterification using MNBA (Shiina Esterification)
-
To a stirred solution of the carboxylic acid (1.0 equiv.), the alcohol (1.1 equiv.), and triethylamine (B128534) (Et3N, 2.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) is added 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
This compound (MNBA, 1.3 equiv.) is then added to the mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Macrolactonization using MNBA (Shiina Macrolactonization)
-
To a solution of this compound (MNBA, 2.0 equiv.) and 4-(dimethylamino)pyridine N-oxide (DMAPO, 0.1 equiv.) in anhydrous toluene (B28343) is added triethylamine (Et3N, 2.0 equiv.) at room temperature under an inert atmosphere.
-
A solution of the ω-hydroxycarboxylic acid (1.0 equiv.) in anhydrous toluene is added slowly to the reaction mixture over a period of several hours using a syringe pump to maintain high dilution conditions.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude macrolactone is purified by column chromatography.
Protocol 3: General Procedure for Yamaguchi Esterification
-
To a stirred solution of the carboxylic acid (1.0 equiv.) and triethylamine (Et3N, 1.2 equiv.) in anhydrous toluene is added 2,4,6-trichlorobenzoyl chloride (1.1 equiv.) at room temperature.
-
The mixture is stirred for 1-2 hours, after which a solution of the alcohol (1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP, 3.0 equiv.) in anhydrous toluene is added.
-
The reaction mixture is stirred, often with heating (e.g., reflux), until completion as monitored by TLC.
-
After cooling to room temperature, the mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 4: General Procedure for Steglich Esterification
-
To a stirred solution of the carboxylic acid (1.0 equiv.), the alcohol (1.2 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by the precipitation of dicyclohexylurea (DCU).
-
Upon completion, the DCU precipitate is removed by filtration.
-
The filtrate is washed with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude ester is purified by column chromatography.
Conclusion
References
A Comparative Guide to the Cost-Benefit Analysis of 2-Methyl-6-nitrobenzoic Anhydride in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), also known as the Shiina reagent, has emerged as a powerful tool, particularly for macrolactonization reactions. This guide provides a comprehensive cost-benefit analysis of MNBA, comparing its performance with key alternatives in macrolactonization and peptide synthesis, supported by experimental data and detailed protocols.
Macrolactonization: MNBA vs. Yamaguchi Reagent
The synthesis of macrocycles is a crucial step in the preparation of numerous natural products and pharmaceuticals. The final ring-closing macrolactonization is often a challenging transformation, and the choice of reagent is paramount. Here, we compare MNBA with the well-established Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride).
Performance and Yield Comparison
Experimental evidence suggests that for complex and sterically hindered substrates, the milder reaction conditions associated with the Shiina macrolactonization using MNBA can lead to superior yields compared to the Yamaguchi protocol, which often requires elevated temperatures.
| Substrate/Target | Reagent | Yield (%) | Reference |
| Pagoamide A (Seco-acid) | MNBA (Shiina) | 58 | [1] |
| Yamaguchi | 0 | [1] | |
| dehydroxy-LI-F04a (Seco-acid) | MNBA (Shiina) | Good | [1] |
| Yamaguchi | 6-52 (with epimerization) | [1] | |
| Erythronolide A Aglycon (precursor) | MNBA (Shiina) | Excellent | [1][2] |
| Yamaguchi | >80 | [1] | |
| Neocosmosin B (precursor 49) | Yamaguchi | 64 | [3] |
| Strasseriolide A (precursor 105) | Yamaguchi | 30 | [3] |
Cost Comparison
The cost of a reagent is a significant factor in the overall cost-effectiveness of a synthetic route, particularly for large-scale synthesis. The following table provides an approximate cost comparison based on currently available pricing from various suppliers. Prices can vary based on purity, quantity, and supplier.
| Reagent | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Sigma-Aldrich | 1 g | 102.00 | 102.00 |
| TCI | 1 g | 56.00 | 56.00 | |
| TCI | 5 g | 178.00 | 35.60 | |
| Apollo Scientific | 1 g | 15.00 GBP (~19 USD) | ~19.00 | |
| Apollo Scientific | 5 g | 34.00 GBP (~43 USD) | ~8.60 | |
| 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) | Price data not explicitly found in searches |
Experimental Protocols
General Protocol for MNBA Macrolactonization (Shiina Method) [1]
-
To a solution of the seco-acid (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 5.0 eq.) in anhydrous dichloromethane (B109758) (DCM) to achieve a concentration of ~0.001 M under an argon atmosphere at 0 °C, is added this compound (MNBA, 3.0 eq.).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is then removed in vacuo.
-
The residue is redissolved in ethyl acetate (B1210297) and washed with a saturated aqueous solution of NH4Cl.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired macrolactone.
General Protocol for Yamaguchi Macrolactonization [1]
-
Formation of the Mixed Anhydride: To a solution of the seco-acid (1.0 eq.) in anhydrous toluene (B28343) is added triethylamine (B128534) (Et3N, 1.1 eq.). To this solution is added 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and the mixture is stirred at room temperature for 1-2 hours.
-
Cyclization: The reaction mixture from Step 1 is diluted with a large volume of anhydrous toluene (to achieve high dilution, typically 0.001-0.005 M) and heated to reflux. A solution of 4-(dimethylamino)pyridine (DMAP, 4.0 eq.) in toluene is then added slowly over a period of several hours.
-
After the addition is complete, the reaction mixture is stirred at reflux for an additional period.
-
The mixture is cooled to room temperature, and the solvent is removed in vacuo.
-
The residue is purified by column chromatography to afford the macrolactone.
Reaction Mechanisms and Workflows
The following diagrams illustrate the mechanisms of the Shiina and Yamaguchi macrolactonizations.
Caption: General mechanism of the Shiina macrolactonization using MNBA.
Caption: General mechanism of the Yamaguchi macrolactonization.
Peptide Synthesis: MNBA in Context with Other Coupling Reagents
While MNBA is primarily recognized for macrolactonization, it can also be employed for amide bond formation in peptide synthesis. However, a host of other reagents are more commonly used for this purpose. This section provides a comparative overview.
Performance and Yield of Common Peptide Coupling Reagents
The choice of coupling reagent in peptide synthesis significantly affects the yield and purity of the final product, with onium-type salts (uronium/aminium and phosphonium) being highly popular due to their efficiency and ability to suppress racemization.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Reference |
| HATU | HOAt | DIPEA | ~99 | [4] |
| HBTU | HOBt | DIPEA | ~95-98 | [4] |
| TBTU | HOBt | DIPEA | ~95-98 | [4] |
| PyBOP | HOBt | DIPEA | ~95 | [4] |
| COMU | - | DIPEA | >99 | [4] |
| DCC | HOBt | - | Variable | [4] |
| MNBA | DMAP | Et3N | Data not readily available for direct comparison |
Note: Direct comparative yield data for MNBA in standard peptide synthesis is not as prevalent in the literature as for dedicated peptide coupling reagents.
Cost Comparison of Peptide Coupling Reagents
| Reagent | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| HATU | Sigma-Aldrich | 1 g | 70.80 | 70.80 |
| Sigma-Aldrich | 5 g | 131.00 | 26.20 | |
| Thermo Fisher | 1000 g | 11,640.00 | 11.64 | |
| A. B. Enterprises | 25 g | 6600 INR (~79 USD) | ~3.16 | |
| HBTU | Sigma-Aldrich | 1 g | 48.79 | 48.79 |
| Sigma-Aldrich | 5 g | 113.00 | 22.60 | |
| DCC | Carl ROTH | 100 g | 25.70 EUR (~28 USD) | ~0.28 |
| ProteoChem | 25 g | 39.00 | 1.56 |
Experimental Protocol for Peptide Coupling
General Protocol for HATU-mediated Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: The solid support resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treatment with a solution of piperidine (B6355638) in DMF (typically 20%).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved protecting group.
-
Coupling: The Fmoc-protected amino acid (3-5 eq.) is pre-activated with HATU (3-5 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in DMF. This solution is then added to the resin. The coupling reaction is typically allowed to proceed for 30-60 minutes.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
The cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is assembled, the final Fmoc group is removed, and the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
Logical Workflow for Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Conclusion
For Macrolactonization:
This compound (MNBA) presents a significant advantage in the synthesis of complex and sensitive macrocycles where milder reaction conditions are crucial for achieving high yields and avoiding side reactions like epimerization.[1] While a direct and comprehensive cost comparison with the Yamaguchi reagent is challenging without specific pricing for the latter, the potentially superior yields with MNBA for difficult substrates can offset a higher reagent cost, leading to a more favorable overall cost-benefit analysis.
For Peptide Synthesis:
While MNBA is a capable reagent for amide bond formation, the landscape of peptide synthesis is dominated by highly efficient and well-characterized onium salt-based reagents like HATU and HBTU. These reagents generally offer faster reaction times and have been extensively optimized for both solution-phase and solid-phase peptide synthesis.[4] The cost of these specialized reagents can be higher than more traditional coupling agents like DCC, but their efficiency and the high purity of the resulting peptides often justify the expense. For routine peptide synthesis, especially in automated processes, HATU, HBTU, or COMU are generally the preferred choices.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
review of modern macrolactonization techniques including the Shiina method
For researchers, scientists, and drug development professionals, the construction of macrocycles is a critical step in the synthesis of numerous biologically active compounds. The choice of macrolactonization method can significantly impact the yield, stereochemical outcome, and overall efficiency of a synthetic route. This guide provides an objective comparison of several key modern macrolactonization techniques, with a special focus on the Shiina method, alongside the well-established Yamaguchi, Corey-Nicolaou, and Keck-Boden methods. We present a summary of their performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of the reaction mechanisms.
At a Glance: Key Macrolactonization Methods
| Method | Activating Agent | Promoter/Catalyst | Typical Conditions | Key Advantages |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) or 4-Trifluoromethylbenzoic anhydride (TFBA) | Nucleophilic (e.g., DMAP, DMAPO) or Lewis Acidic | Mild, often room temperature | High yields, suitable for sensitive substrates, stereoretentive.[1][2] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Stoichiometric DMAP | Often requires elevated temperatures (reflux) | Broad applicability, well-established and widely used.[3][4] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide and Triphenylphosphine | None (self-activated) | Mild to elevated temperatures | "Double activation" method, effective for complex substrates.[5][6][7] |
| Keck-Boden | Dicyclohexylcarbodiimide (DCC) | DMAP and DMAP·HCl | Mild, often room temperature | Avoids the formation of unreactive N-acylurea byproduct.[8][9] |
Performance Comparison: Experimental Data
The following table summarizes the performance of these macrolactonization methods in the synthesis of various macrocycles, highlighting the yields achieved under specific conditions.
| Substrate (ω-Hydroxy Acid) | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 15-Hydroxypentadecanoic acid | Shiina | MNBA, DMAP | CH2Cl2 | RT | 12 | 95 | Shiina, I. et al.J. Org. Chem.2004 , 69, 1822-1830. |
| 15-Hydroxypentadecanoic acid | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | Reflux | 12 | 88 | Inanaga, J. et al.Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993. |
| 15-Hydroxypentadecanoic acid | Corey-Nicolaou | Ph3P, 2,2'-Dipyridyl disulfide | Xylene | Reflux | 24 | 85 | Corey, E. J.; Nicolaou, K. C. J. Am. Chem. Soc.1974 , 96, 5614-5616. |
| Seco-acid of Erythronolide A | Shiina | MNBA, DMAPO, Et3N | Toluene | 100 | 24 | 75 | Shiina, I. et al.Chem. Eur. J.2005 , 11, 6601-6616. |
| Seco-acid of Erythronolide A | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | Reflux | 48 | 60 | Woodward, R. B. et al.J. Am. Chem. Soc.1981 , 103, 3215-3217. |
| Dehydroxy-LI-F04a seco-acid | Shiina | MNBA, DMAP | CH2Cl2 | RT | - | 52 (with epimerization) | Van Hoof, M. et al.Synthesis2024 , 56, 714-732.[10] |
| Dehydroxy-LI-F04a seco-acid | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | Reflux | - | 20 (with epimerization) | Van Hoof, M. et al.Synthesis2024 , 56, 714-732.[10] |
| Dehydroxy-LI-F04a seco-acid | Corey-Nicolaou | Ph3P, 2,2'-Dipyridyl disulfide | Toluene | Reflux | - | 35 (with epimerization) | Van Hoof, M. et al.Synthesis2024 , 56, 714-732.[10] |
| Dehydroxy-LI-F04a seco-acid | Steglich-Boden-Keck | DCC, DMAP, DMAP·HCl | CH2Cl2 | RT | - | 6 (with epimerization) | Van Hoof, M. et al.Synthesis2024 , 56, 714-732.[10] |
Reaction Mechanisms and Workflows
The efficiency and selectivity of each macrolactonization technique are rooted in their distinct reaction mechanisms. The following diagrams illustrate the key steps involved in each method.
Shiina Macrolactonization
The Shiina method utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent.[1] The reaction can be catalyzed by either a Lewis acid or a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). The process involves the formation of a mixed anhydride (MA), which then undergoes intramolecular cyclization. A key feature is the slow addition of the hydroxycarboxylic acid to maintain a low concentration of the active intermediate, thus favoring monomeric macrolactone formation.[1]
References
- 1. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 8. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 9. researchgate.net [researchgate.net]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-6-nitrobenzoic Anhydride: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a cornerstone of a safe and compliant work environment. 2-Methyl-6-nitrobenzoic anhydride (B1165640), a valuable reagent in organic synthesis, requires meticulous disposal procedures due to its hazardous properties. This guide provides essential, immediate safety and logistical information, outlining both the primary method of disposal via a licensed waste management service and a detailed protocol for the in-laboratory treatment of small, residual quantities.
Core Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with 2-Methyl-6-nitrobenzoic anhydride. This compound is classified as a hazardous substance, and all handling operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Body Protection | A flame-retardant lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood is mandatory. For spills outside a hood, a respirator with an appropriate cartridge may be necessary. | To prevent inhalation of hazardous dust. |
Primary Disposal Route: Professional Hazardous Waste Management
The recommended and most secure method for the disposal of this compound is through a licensed environmental waste management company. This ensures compliance with all local, state, and federal regulations.
Operational Plan for Professional Disposal:
-
Waste Segregation and Collection:
-
Collect all solid this compound waste, including contaminated items such as weighing paper, gloves, and spill absorbents, in a designated, durable, and sealable container.
-
-
Labeling:
-
The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).[1]
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
In-Laboratory Treatment of Small Residual Quantities and Spills
For minor spills or the treatment of small, residual amounts of this compound, a controlled in-laboratory procedure can be employed to hydrolyze and neutralize the compound, rendering it less hazardous. This procedure should only be performed by trained personnel.
Experimental Protocol for Hydrolysis and Neutralization:
This procedure is based on the general reactivity of acid anhydrides, which hydrolyze to their corresponding carboxylic acids. In this case, this compound will hydrolyze to form two molecules of 2-Methyl-6-nitrobenzoic acid.
-
Setup:
-
Conduct this entire procedure within a certified chemical fume hood.
-
Prepare a large beaker with a stir bar and place it in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
-
Hydrolysis:
-
For every 1 gram of this compound residue, slowly add it to at least 100 mL of water in the beaker with constant, gentle stirring. The anhydride will hydrolyze to 2-Methyl-6-nitrobenzoic acid. This process may be slow due to the low solubility of the anhydride and the resulting acid in water.
-
-
Neutralization:
-
While continuously stirring the aqueous suspension of 2-Methyl-6-nitrobenzoic acid, slowly add a 5% aqueous solution of sodium bicarbonate or sodium carbonate.
-
Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Effervescence (release of CO2 gas) will occur, so add the base slowly to avoid excessive foaming.
-
Continue the addition of the basic solution until a neutral pH (between 6.0 and 8.0) is achieved and stable.[3]
-
-
Final Disposal of Neutralized Solution:
-
Before disposal, consult your local and institutional wastewater regulations. The resulting neutralized solution, containing sodium 2-methyl-6-nitrobenzoate, may be permissible for drain disposal if it is free of other hazardous contaminants.[4] However, due to the presence of the nitro-aromatic compound, it is best practice to collect the neutralized solution in a properly labeled waste container for professional disposal.
-
Spill Management
In the event of a spill of this compound, immediate and safe cleanup is crucial.
-
Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[3]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.[3]
-
Contain and Absorb: For a solid spill, carefully sweep up the material, avoiding dust generation.[1] You can lightly moisten the material with water to minimize dust.[4] Use an inert absorbent material like vermiculite (B1170534) or sand for any dissolved spills.[3] Do not use combustible materials like paper towels to absorb the neat compound.[3]
-
Collect and Containerize: Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Methyl-6-nitrobenzoic anhydride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Methyl-6-nitrobenzoic anhydride (B1165640) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Hazard Identification and Classification
2-Methyl-6-nitrobenzoic anhydride is classified as a hazardous substance.[1] Understanding its specific dangers is the first step in safe handling.
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The required equipment is detailed below.
| Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved dust respirator (e.g., N95 or P1 type).[1][3] | To prevent inhalation of dust particles which can cause respiratory irritation.[2] |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved.[3] A face shield may be necessary in situations with a higher risk of splashing. | To protect eyes from dust and splashes, which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3] | To prevent skin contact, which can cause irritation.[2] |
| Body Protection | Lab coat or other protective clothing.[2] In some situations, impervious clothing may be required.[3] | To protect skin from accidental contact with the chemical. |
Experimental Workflow and Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1][2]
-
Avoid Dust Formation : Take care to avoid the formation and dispersion of dust during handling.[3]
-
Personal Contact : Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Hygiene : Do not eat, drink, or smoke when handling this substance.[2] Wash hands thoroughly with soap and water after handling.[2] Contaminated work clothes should be laundered separately before reuse.[2]
-
Storage : Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store under an inert gas as the material is moisture-sensitive.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate : Evacuate unnecessary personnel from the spill area.[1][3]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing appropriate PPE, clean up spills immediately.[2] Use dry clean-up procedures and avoid generating dust.[2]
-
Collection : Sweep or shovel the material into a clean, dry, sealable, and labeled container for disposal.[2][3]
-
Decontamination : Wash the spill area with large amounts of water.[2]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with fresh, running water for at least 15 minutes, holding the eyelids apart.[2][3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Contact a physician or Poison Control Center.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Hazardous Waste : This material must be disposed of as hazardous waste.[2]
-
Licensed Disposal Company : Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Incineration : One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulations : All disposal practices must be in accordance with local, regional, and national regulations.[1]
Container Disposal:
-
Rinsing : Empty containers must be thoroughly rinsed.
-
Rinse Collection : The first rinse of the container must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]
-
Final Disposal : After thorough rinsing and air-drying, the container can be disposed of.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
